Iopamidol
Beschreibung
This compound is a contrast agent developed by Bracco with nonionic, low-osmolar properties.
This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.
This compound is an organic iodine compound and used as a non-ionic water soluble radiographic contrast medium. This compound blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by this compound is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of this compound. (NCI05)
A non-ionic, water-soluble contrast agent which is used in myelography, arthrography, nephroangiography, arteriography, and other radiological procedures.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXYNRDCRIARQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023158 | |
| Record name | Iopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
60166-93-0, 66108-95-0 | |
| Record name | Iopamidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopamidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iohexol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPAMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at about 300 °C without melting | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Iopamidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway and chemical properties of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent. The document details the multi-step synthesis from commercially available starting materials to the final purified active pharmaceutical ingredient (API). Key chemical and physical properties are summarized, and detailed experimental protocols for the core synthesis and analysis are provided. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of contrast media.
Introduction
This compound is a second-generation, non-ionic, water-soluble radiographic contrast agent. Its chemical structure, (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxypropanoyl)amino]-2,4,6-triiodoisophthalamide, is designed to provide a high concentration of iodine for effective X-ray attenuation while maintaining low osmolality and viscosity to minimize patient discomfort and adverse reactions. This guide delineates the synthetic route to this compound and its key chemical characteristics.
Chemical Properties of this compound
This compound is a white to off-white, odorless, crystalline powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | [1] |
| Molecular Weight | 777.09 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Decomposes above 300°C without melting | [2] |
| Solubility | Very soluble in water; freely soluble in methanol; practically insoluble in ethanol (96%) and methylene chloride. | [3] |
| pKa | 10.70 | [4] |
| logP (Octanol-Water) | -2.4 | [1] |
| Specific Rotation [α]²⁰ | -5.0° (in methanol) | [5] |
| UV Absorption (λmax) | 240 nm (in water) | [6] |
This compound Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the nitration of isophthalic acid. The subsequent steps involve reduction of the nitro group, tri-iodination of the aromatic ring, conversion to an acid chloride, and finally, amidation and acylation to introduce the hydrophilic side chains. A schematic of the overall synthesis pathway is presented below.
Figure 1. Overall synthesis pathway of this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.
Step 1: Synthesis of 5-Nitroisophthalic Acid
-
Reaction: Isophthalic acid is nitrated using a mixture of concentrated sulfuric and nitric acids.
-
Procedure:
-
To a 500 L glass-lined reaction vessel, add 300 kg of 98% concentrated sulfuric acid at room temperature.
-
Add 100 kg of isophthalic acid while stirring.
-
Slowly raise the temperature to 60°C.
-
Add 100 kg of 95% concentrated nitric acid dropwise over approximately 1 hour, maintaining the temperature between 60-65°C.
-
After the addition is complete, continue stirring at this temperature for a specified period to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 5-nitroisophthalic acid.[7]
-
Step 2: Synthesis of 5-Aminoisophthalic Acid
-
Reaction: The nitro group of 5-nitroisophthalic acid is reduced to an amino group.
-
Procedure:
-
In a 3 L four-necked flask equipped with a mechanical stirrer, dissolve 211.1 g (1.0 mol) of 5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water. Stir for 1 hour until the solution is clear.
-
Add 10 g of Raney nickel catalyst.
-
Slowly raise the temperature to 30-35°C.
-
Add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.
-
Continue stirring for 30 minutes after the addition is complete.
-
Filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.
-
Filter the white solid, wash with water, and dry to yield 5-aminoisophthalic acid.[8][9]
-
Step 3: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid
-
Reaction: The aromatic ring of 5-aminoisophthalic acid is tri-iodinated.
-
Procedure:
-
In a 1000 L glass-lined reactor, add 400 kg of water, 54.3 kg of 5-aminoisophthalic acid, and 70 L of 92% concentrated sulfuric acid.
-
Prepare an iodinating solution by adding 96.5 kg of potassium iodate and 150 kg of potassium iodide to 350 kg of 30% hydrochloric acid solution.
-
At 30°C, add the iodinating solution dropwise to the reactor over 3 hours.
-
After the addition, raise the temperature to 80°C and maintain for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid.[6][7]
-
Step 4: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride
-
Reaction: The carboxylic acid groups of 5-amino-2,4,6-triiodoisophthalic acid are converted to acid chlorides.
-
Procedure:
-
In a 500 L dry glass-lined reactor, add 300 L of dichloromethane, 10 L of pyridine, and 55.8 kg of 5-amino-2,4,6-triiodoisophthalic acid.
-
With stirring, add 89.1 kg of solid phosgene (triphosgene) in portions to 100 L of dichloromethane at 30-35°C over 5 hours.
-
Raise the temperature to reflux and continue the reaction for 10 hours after the solution becomes clear.
-
Cool the reaction mixture and work up to isolate the 5-amino-2,4,6-triiodoisophthaloyl dichloride.[7] An alternative procedure involves heating 5-amino-2,4,6-triiodoisophthalic acid with thionyl chloride in the presence of a catalytic amount of pyridine in 1,2-dichloroethane.[2]
-
Step 5: Amidation and Acylation to form Pentaacetyl-Iopamidol Intermediate
-
Reaction: The diacid chloride is first reacted with 2-amino-1,3-propanediol (serinol) followed by acylation.
-
Procedure:
-
A solution of 18.5 kg of 2-amino-1,3-propanediol and 30 kg of triethylamine in 45 kg of dimethylacetamide (DMA) is added to a vessel containing 50 kg of 5-amino-2,4,6-triiodoisophthaloyl dichloride in 75 kg of DMA.
-
The reaction temperature is gradually raised to about 30°C and maintained for 1.5 hours.
-
The reaction is cooled, and 0.5 kg of 4-dimethylaminopyridine is added, followed by the slow addition of 52 kg of acetic anhydride.
-
The mixture is stirred for about 2 hours and then quenched by slow addition to water.
-
The precipitated solid is isolated by filtration, washed with water, and dried. This intermediate is then acylated with (S)-2-acetoxypropionyl chloride.[5]
-
Step 6: Deprotection to form this compound and Final Purification
-
Reaction: The acetyl protecting groups are removed by hydrolysis.
-
Procedure:
-
A solution of 58 kg of the pentaacetyl-iopamidol intermediate in 400 L of methanol containing a catalytic amount of aqueous hydrochloric acid (e.g., 400 g) is heated at reflux for about 30 hours.
-
The methanol is removed by distillation, and the residue is dissolved in water.
-
The acid is neutralized using an acid-scavenging resin.
-
The resin is removed by filtration, and the aqueous solution is passed through a column of a non-ionic polymeric adsorbent resin for further purification.[5]
-
The final product is obtained by crystallization from ethanol or a mixture of acetonitrile and ethanol.[5][10]
-
Analytical Methods and Characterization
The purity and identity of this compound and its intermediates are assessed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and quantifying any related substances.
-
Typical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 mm x 250 mm
-
Mobile Phase: A gradient of water and methanol.
-
Flow Rate: Approximately 1.5 mL/min.
-
Column Temperature: 20-30°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
This method is capable of separating this compound from its process-related impurities and degradation products.[6]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and its intermediates.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions include those for N-H, C=O (amide), and O-H stretching vibrations.
Experimental Workflow and Logic
The synthesis of this compound follows a logical progression of reactions designed to build the complex molecule from simple precursors. The workflow incorporates purification and analytical steps at critical junctures to ensure the quality of intermediates and the final product.
Figure 2. A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Conclusion
The synthesis of this compound is a well-established but complex process that requires careful control over reaction conditions and rigorous purification of intermediates and the final product. This guide provides a detailed overview of the synthetic pathway, key chemical properties, and analytical methods for this compound, serving as a valuable technical resource for professionals in the field. The provided experimental protocols offer a solid foundation for the laboratory-scale synthesis and analysis of this important contrast agent.
References
- 1. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - chemicalbook [chemicalbook.com]
- 2. tsijournals.com [tsijournals.com]
- 3. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 4. EP1154986A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 6. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN106748840A - A kind of method for preparing 5 amino isophthalic acids - Google Patents [patents.google.com]
- 9. EP0747344A1 - Process for the purification and crystallisation of this compound - Google Patents [patents.google.com]
- 10. US6506938B1 - Process for the purifying of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Iopamidol as a Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent that has been a cornerstone in diagnostic imaging for several decades.[1] Its development marked a significant advancement in patient safety and tolerability compared to earlier high-osmolar ionic contrast media. Marketed under various trade names, including ISOVUE®, this compound is extensively utilized in a wide array of intra-arterial and intravenous procedures such as angiography, urography, and contrast-enhanced computed tomography (CECT).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its physicochemical properties, pharmacokinetics, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: X-ray Attenuation
The fundamental principle behind this compound's efficacy as a contrast agent lies in its ability to attenuate X-rays.[1] This property is conferred by the three iodine atoms covalently bound to its tri-iodinated benzene ring core.[3] The high atomic number of iodine results in a significantly higher absorption of X-ray photons compared to the surrounding soft tissues, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen).[4]
When this compound is introduced into the body, it travels through the vascular system and distributes into the extracellular fluid.[3] As X-rays pass through the body, the iodine atoms in this compound absorb a substantial portion of the radiation, casting a "shadow" on the detector. This differential absorption creates a marked contrast between the structures opacified by this compound and the adjacent tissues, allowing for clear visualization of blood vessels, organs, and other anatomical features that would otherwise be difficult to distinguish.[3]
Physicochemical Properties
The safety and efficacy of this compound are intrinsically linked to its physicochemical properties. As a non-ionic monomer, it does not dissociate in solution, which contributes to its lower osmolality compared to ionic contrast agents.[4] This lower osmolality reduces the fluid shift from the extravascular to the intravascular space, leading to better patient tolerance.
Table 1: Physicochemical Properties of this compound Formulations
| Property | Isovue-200 (41%) | Isovue-250 (51%) | Isovue-300 (61%) | Isovue-370 (76%) |
| This compound Concentration (mg/mL) | 408 | 510 | 612 | 755 |
| Iodine Concentration (mg/mL) | 200 | 250 | 300 | 370 |
| Osmolality (mOsm/kg water) @ 37°C | 413[5] | 524[5] | 616[5] | 796[5] |
| Viscosity (cP) @ 37°C | 2.0[5] | 3.0[5] | 4.7[5] | 9.4[5] |
| Viscosity (cP) @ 20°C | 3.3[5] | 5.1[5] | 8.8[5] | 20.9[5] |
| Specific Gravity @ 37°C | 1.227[5] | 1.281[5] | 1.339[5] | 1.405[5] |
Note: Data compiled from various sources.[5][6][7][8][9]
Pharmacokinetics and Biodistribution
This compound exhibits a predictable pharmacokinetic profile characterized by rapid distribution and efficient elimination.[1]
Absorption and Distribution
Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid.[3] It displays a very low tendency to bind to plasma proteins, which contributes to its rapid clearance.[7] The pharmacokinetic profile of this compound fits an open two-compartment model, with a rapid alpha phase representing distribution and a slower beta phase representing elimination.[10]
Metabolism and Excretion
This compound is biologically inert and is not metabolized or deiodinated in the body.[10] Elimination is almost exclusively via renal excretion through glomerular filtration.[11] In patients with normal renal function, the elimination half-life is approximately two hours.[11] However, in patients with renal impairment, the half-life is prolonged.[12][13]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Protein Binding | Negligible | [7] |
| Elimination Half-life (Normal Renal Function) | ~2 hours | [11] |
| Elimination Half-life (Mild Renal Failure) | 4.24 hours | [12] |
| Elimination Half-life (Severe Renal Failure) | 10.03 hours | [12] |
| Elimination Half-life (End-Stage Renal Failure on CAPD) | 37.9 ± 10.6 hours | [13] |
| Route of Elimination | Primarily renal (glomerular filtration) | [11] |
| Metabolism | Not metabolized | [10] |
| Urinary Excretion (Normal Renal Function) | 35-40% at 60 mins, 80-90% at 8 hrs, >90% at 72-96 hrs | [10] |
Experimental Protocols
A variety of in vitro and in vivo experimental protocols are employed to evaluate the efficacy and safety of this compound.
In Vitro Cytotoxicity Assessment
These studies are crucial for determining the direct cellular effects of the contrast agent.
-
Objective: To assess the cytotoxic effects of this compound on renal tubular cells.
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or other renal cell lines are commonly used.
-
Methodology:
-
Cells are cultured to a specific confluence in appropriate media.
-
The cells are then exposed to various concentrations of this compound for defined periods (e.g., 3 hours).
-
Cytotoxicity is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability or by measuring the release of lactate dehydrogenase (LDH) to assess membrane integrity.
-
Apoptosis can be evaluated using methods like caspase activity assays.[14]
-
-
Data Analysis: Cell viability or cytotoxicity is typically expressed as a percentage relative to untreated control cells.
In Vivo Imaging Studies in Animal Models
Animal models are essential for evaluating the pharmacokinetic profile and contrast enhancement characteristics of this compound in a living system.
-
Objective: To assess the biodistribution and contrast enhancement of this compound using micro-CT.
-
Animal Model: Mice or rats are commonly used.
-
Methodology:
-
A baseline (pre-contrast) micro-CT scan of the region of interest is acquired.
-
This compound (e.g., Isovue-370) is administered intravenously (IV) or intraperitoneally (IP).[15] The dose is calculated based on the animal's body weight.
-
A series of post-contrast micro-CT scans are acquired at specific time points (e.g., immediately after injection and at various intervals) to monitor the distribution and clearance of the contrast agent.
-
-
Data Analysis: The change in Hounsfield Units (ΔHU) in the region of interest between pre- and post-contrast images is measured to quantify the degree of contrast enhancement.[15]
Pharmacokinetic Analysis in Humans
Clinical trials in human subjects provide the definitive pharmacokinetic data for this compound.
-
Objective: To determine the pharmacokinetic parameters of this compound in humans.
-
Study Design: Healthy volunteers or specific patient populations are enrolled.
-
Methodology:
-
A single dose of this compound is administered, typically intravenously.
-
Blood and urine samples are collected at predetermined time points over a period of up to 48 hours or longer.[6]
-
The concentration of this compound in the plasma and urine is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[16][17]
-
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including elimination half-life, volume of distribution, and clearance, often using a bicompartmental open model.[12]
Conclusion
This compound's mechanism of action as a contrast agent is fundamentally based on the X-ray attenuating properties of its constituent iodine atoms. Its non-ionic, low-osmolar nature, combined with a favorable pharmacokinetic profile of rapid distribution and renal elimination, contributes to its excellent safety and efficacy profile. The comprehensive understanding of its physicochemical properties and the rigorous experimental evaluation through in vitro and in vivo studies have solidified this compound's role as a vital tool in modern diagnostic imaging. This technical guide provides a foundational understanding for researchers and professionals involved in the development and application of contrast media.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of lopamidol after intrathecal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound Injection, USP, 41% and this compound Injection, USP, 61% [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. efda.gov.et [efda.gov.et]
- 11. mims.com [mims.com]
- 12. Pharmacokinetics of this compound in adults with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clearance of this compound, a non-ionic contrast medium, by CAPD in patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical Analysis according to Temperature Changes of this compound and Ioversol Formulation Contrast Agents -Journal of radiological science and technology | Korea Science [koreascience.kr]
- 15. Intraperitoneal Delivery of this compound to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Iopamidol
This technical guide provides a comprehensive overview of the core physical and chemical properties of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines experimental methodologies for property determination, and visualizes fundamental processes related to this compound.
Chemical Identity and Structure
This compound is a tri-iodinated derivative of a benzenedicarboxamide scaffold.[1] Its chemical structure is fundamental to its efficacy as a radio-opaque medium, with the three iodine atoms providing the necessary X-ray attenuation.[1][2]
-
IUPAC Name: (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-[(2S)-2-hydroxypropanamido]isophthalamide[3]
-
CAS Number: 60166-93-0[3]
-
Molecular Formula: C₁₇H₂₂I₃N₃O₈[3]
Physical and Chemical Properties
The physicochemical properties of this compound are critical to its formulation as an injectable diagnostic agent and its behavior in biological systems.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | Decomposes at approximately 300°C without melting. An alternative source states 152-158°C with decomposition.[3][4] | [3][4] |
| Solubility | Very soluble in water.[3][4] Freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[4][5] Practically insoluble in chloroform.[3] | [3][4][5] |
| pKa | 10.70 (at 25°C)[3] | [3] |
| LogP (Octanol-Water Partition Coefficient) | -2.4[3] | [3] |
Table 2: Properties of this compound Injection Solutions
| Concentration (% w/v) | Iodine Concentration (mg/mL) | Osmolality at 37°C (mOsm/kg water) | Viscosity at 20°C (cP) | Viscosity at 37°C (cP) | Specific Gravity at 37°C |
| 41% | 200 | 413 | 3.3 | 2.0 | 1.227 |
| 51% | 250 | 524 | 5.1 | 3.0 | 1.281 |
| 61% | 300 | 616 | 8.8 | 4.7 | 1.339 |
| 76% | 370 | 796 | 20.9 | 9.4 | 1.405 |
(Data sourced from PubChem and manufacturer's product information)[3]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published in publicly available literature. However, standardized pharmacopeial and physicochemical methods are applicable.
Determination of Melting Point
A standard capillary melting point apparatus can be used to determine the melting point or decomposition range of this compound.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that this compound decomposes, the temperature at which decomposition begins would be noted.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the equilibrium solubility method.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Partition Coefficient (Octanol-Water)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination.
Methodology:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.
-
The mixture is shaken until equilibrium is achieved, allowing the this compound to partition between the two phases.
-
The octanol and water layers are separated.
-
The concentration of this compound in each phase is measured using a suitable analytical technique like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
Methodology (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared.
-
A standardized titrant (acid or base) is gradually added to the this compound solution.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Mandatory Visualizations
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from 5-nitroisophthalic acid. The following diagram illustrates a common synthetic route.
Caption: A simplified reaction scheme for the synthesis of this compound.
Mechanism of Action: X-ray Attenuation
The fundamental mechanism of action for this compound as a contrast agent is the physical attenuation of X-rays.
Caption: Mechanism of X-ray attenuation by this compound for contrast enhancement.
Experimental Workflow: Quality Control via HPLC
High-Performance Liquid Chromatography (HPLC) is a critical technique for the quality control of this compound, ensuring its purity and stability.
Caption: A typical experimental workflow for the quality control analysis of this compound using HPLC.
References
- 1. PROCESS FOR THE PREPARATION OF this compound - Patent 3066071 [data.epo.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. RU2657238C2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Iopamidol: A Technical Guide to a Non-Ionic, Low-Osmolar Contrast Medium
Introduction
Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent that represents a significant advancement in the safety and tolerability of contrast media.[1] Developed by Bracco Diagnostics and marketed under brand names such as Isovue, it is a cornerstone in modern radiology.[1][2] This technical guide provides an in-depth overview of this compound's physicochemical properties, mechanism of action, pharmacokinetics, and safety profile, tailored for researchers, scientists, and drug development professionals. Its fundamental utility is derived from the three iodine atoms covalently bound to its benzene ring core, which allows for the attenuation of X-rays and enhanced visualization of vascular and other soft-tissue structures.[1]
Physicochemical Properties
This compound is a tri-iodinated derivative of a benzenedicarboxamide scaffold.[1][3] Its non-ionic nature means it does not dissociate in solution, a key factor in its low osmolality compared to first-generation ionic agents.[1][4] This property contributes to a more favorable tolerability profile.[1][5] The physicochemical characteristics of this compound are critical to its function and are summarized in the tables below.
Table 1: Molecular and Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide[2][3] |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈[1][2][3] |
| Molecular Weight | ~777.09 g/mol [1][2][3] |
| Organically Bound Iodine | 49%[6] |
| CAS Number | 60166-93-0[2] |
Table 2: Physical Properties of this compound Solutions
| Parameter | This compound 41% (200 mgI/mL) | This compound 51% (250 mgI/mL) | This compound 61% (300 mgI/mL) | This compound 76% (370 mgI/mL) |
|---|---|---|---|---|
| Osmolality @ 37°C (mOsm/kg water) | 413[3][6] | 524[3] | 616[3][6] | 796[3] |
| Viscosity @ 37°C (cP) | 2.0[3][6] | 3.0[3] | 4.7[3][6] | 9.4[3] |
| Viscosity @ 20°C (cP) | 3.3[3][6] | 5.1[3] | 8.8[3][6] | 20.9[3] |
| Specific Gravity @ 37°C | 1.216[6] | 1.281[3] | 1.339[3] | 1.405[3] |
Note: Plasma and cerebrospinal fluid osmolality are approximately 285 and 301 mOsm/kg water, respectively.[6][7]
Mechanism of Action & Pharmacokinetics
The diagnostic efficacy of this compound is based on the radio-opacity imparted by its three iodine atoms. When administered, these iodine atoms absorb X-rays more effectively than the surrounding biological tissues, creating a high-contrast image that delineates anatomical structures.[4][5]
Caption: Logical workflow of this compound's mechanism of action.
Pharmacokinetically, this compound follows an open two-compartment model.[1][6] After intravascular administration, it distributes rapidly throughout the extracellular fluid with a plasma half-life of about two hours in patients with normal renal function.[1][6] It does not undergo significant metabolism or protein binding.[1] Elimination is almost exclusively via renal excretion, with the drug cleared from the body chemically unchanged.[1]
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Description |
|---|---|
| Model | Open two-compartment model with first-order elimination[6] |
| Distribution | Rapidly distributes throughout extracellular fluid[1][5] |
| Plasma Half-Life | Approximately 2 hours (in patients with normal renal function)[1][6] |
| Metabolism | No significant metabolism, deiodination, or biotransformation occurs[1][6] |
| Protein Binding | Not significant[1] |
| Elimination | Almost exclusively via renal excretion (glomerular filtration)[1] |
Clinical Applications and Safety Profile
This compound is indicated for a wide range of diagnostic imaging procedures.[1] These include angiography throughout the cardiovascular system (cerebral, peripheral, coronary), contrast-enhanced computed tomography (CECT) of the head and body, and excretory urography.[2] Specific formulations are also approved for intrathecal use in neuroradiology.[1][2]
The safety profile of this compound is well-documented. As a low-osmolar agent, it is better tolerated than older ionic media, reducing the incidence of adverse reactions like pain, nausea, and cardiovascular disturbances.[5] Common, mild side effects include a sensation of warmth or hot flashes.[7][8] While generally safe, risks include hypersensitivity reactions and contrast-induced nephropathy (CIN), particularly in patients with pre-existing renal impairment.[1]
Table 4: Comparative Efficacy of this compound-370 vs. Iodixanol-320 in Liver CECT *
| Parameter | This compound-370 (n=60) | Iodixanol-320 (n=61) | 95% Confidence Interval | p-value |
|---|---|---|---|---|
| Aortic Enhancement (Arterial Phase) | 301.3 ± 80.2 HU | 273.6 ± 65.9 HU | (6.1 - 56.8) | 0.02[9] |
| Aortic Enhancement (Portal Venous Phase) | No significant difference | No significant difference | - | -[9] |
| Mean Change in Heart Rate (bpm) | 8.0 ± 9.3 | 8.4 ± 14.7 | - | 0.72[9] |
*Data from a multicenter, double-blind study comparing equi-iodine doses.[9]
Experimental Protocols
Detailed methodologies are crucial for the development and evaluation of contrast media. Below are summaries of key experimental protocols cited in the literature for this compound.
This protocol describes the preparation of a stable this compound injection and its subsequent stability evaluation.[10][11]
Methodology:
-
Preparation: A specified quantity of Water for Injection is heated. This compound powder is added and stirred until dissolved. Stabilizing agents such as tromethamine (antioxidant) and edetate calcium disodium (EDTA, chelating agent) are added and dissolved.[10][11]
-
pH Adjustment: The pH of the solution is adjusted to a range of 6.5-7.5 using dilute hydrochloric acid or sodium hydroxide.[6][10]
-
Sterilization: The final solution is aseptically filled into vials and sterilized via autoclaving (e.g., at 121°C for 45 minutes).[10]
-
Stability Study: The sterilized product is stored under accelerated stability conditions (e.g., 40°C and 70% relative humidity).[11]
-
Evaluation: Samples are withdrawn at specified intervals (0, 1, 2, 4, 6 months) and evaluated for physical appearance, pH, and drug content (assay) using High-Performance Liquid Chromatography (HPLC) according to USP standards.[11]
Caption: Workflow for this compound formulation and stability testing.
This protocol outlines a multicenter, double-blind study to compare the effects of this compound-370 and Iodixanol-320 in patients undergoing multidetector-row computed tomography (CE-MDCT).[9]
Methodology:
-
Patient Selection & Randomization: Eligible patients undergoing CE-MDCT of the liver or peripheral arteries are recruited. Patients are randomized to receive either this compound-370 or Iodixanol-320.[9]
-
Contrast Administration: Equi-iodine doses (e.g., 40 gI) of the assigned contrast medium are administered intravenously at a controlled rate (e.g., 4 mL/s).[9]
-
Physiological Monitoring: Heart rate (HR) is measured at baseline and continuously for 5 minutes post-administration. Mean and peak increases in HR are recorded.[9]
-
Image Acquisition: CE-MDCT is performed using a standardized imaging protocol (e.g., 16-MDCT scanners). Images are acquired during both arterial and portal-venous phases of enhancement.[9]
-
Image Analysis: Two independent, blinded radiologists assess contrast enhancement by measuring attenuation values (in Hounsfield Units, HU) within predefined regions-of-interest (e.g., abdominal aorta).[9]
-
Statistical Analysis: Data from the two groups (this compound vs. Iodixanol) are compared statistically to determine differences in HR effects and contrast enhancement.[9]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound Injection, USP, 41% and this compound Injection, USP, 61% [dailymed.nlm.nih.gov]
- 7. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Study of safety and tolerance of this compound in peripheral arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the efficacy and safety of this compound-370 and iodixanol-320 in patients undergoing multidetector-row computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Biocompatibility and Toxicity Profile of Iopamidol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as angiography and computed tomography. Its favorable physicochemical properties have contributed to its extensive clinical use. This technical guide provides a comprehensive overview of the biocompatibility and toxicity of this compound, summarizing key findings from in vitro and in vivo studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety profile of this important diagnostic agent.
Nephrotoxicity
The primary toxicity concern associated with this compound is contrast-induced nephropathy (CIN). The following sections detail the mechanisms and effects of this compound on renal cells.
Mitochondrial Impairment
In vitro studies using human embryonic kidney (HEK293T) cells have demonstrated that this compound can induce mitochondrial dysfunction. This is characterized by a cascade of events including depletion of adenosine triphosphate (ATP), a reduction in the mitochondrial membrane potential, and an elevation in mitochondrial superoxide and reactive oxygen species (ROS) accumulation.[1][2] These findings suggest that mitochondrial damage is a key mechanism of this compound-induced renal tubular toxicity.[1][2]
In Vitro and In Vivo Studies on Renal Function
Comparative studies have been conducted to assess the nephrotoxic potential of this compound relative to other contrast agents. In a study involving high-risk patients with pre-existing renal impairment undergoing cardiac angiography, this compound was associated with a smaller increase in serum creatinine levels compared to the ionic, high-osmolar agent diatrizoate.[3] Specifically, the mean increase in 24-hour serum creatinine was 0.11 ± 0.2 mg/dl for the this compound group versus 0.22 ± 0.26 mg/dl for the diatrizoate group.[3] Another study in low-risk outpatients undergoing CT scans showed a mean change in serum creatinine from baseline of 0.05 ± 0.12 mg/dL for this compound, which was slightly lower than that observed for iohexol (0.07 ± 0.12 mg/dL), although this difference was not considered clinically significant.[4]
Table 1: Quantitative Data on this compound-Induced Nephrotoxicity
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Result | Reference |
| Mitochondrial Function | HEK293T cells | Not specified | Induces ATP depletion, reduces mitochondrial membrane potential, elevates mitochondrial superoxide and ROS. | [1][2] |
| Serum Creatinine Increase (24h) | High-risk patients | Angiographic dose | 0.11 ± 0.2 mg/dl | [3] |
| Serum Creatinine Change from Baseline | Low-risk outpatients | 300 mg I/mL (CT scan) | 0.05 ± 0.12 mg/dL | [4] |
Experimental Protocol: In Vivo Rat Model of Nephrotoxicity
A common experimental model to induce nephrotoxicity in rats involves the following steps:
-
Animal Model: Male Wistar rats are often used.
-
Induction of Pre-existing Renal Impairment (Optional but common for CIN models): This can be achieved through methods like 5/6 nephrectomy.[5]
-
Dehydration: Animals are typically dehydrated for a period, for example, 48 hours, prior to contrast media administration to increase susceptibility to CIN.[5]
-
This compound Administration: A clinically relevant dose of this compound is administered, often intravenously via the tail vein.
-
Monitoring: Blood samples are collected at various time points (e.g., 24, 48 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin for histological examination to assess for tubular necrosis, cast formation, and other signs of renal damage.
Cytotoxicity and Apoptosis
This compound has been shown to induce apoptosis in renal tubular cells, contributing to its nephrotoxic effects.
Induction of Apoptosis in Renal Cells
Studies have demonstrated that this compound can induce a dose-dependent increase in apoptosis in various renal cell lines, including HEK 293, LLC-PK1, and MDCK cells.[6][7] This effect is observed at clinically relevant concentrations of iodine (100 and 200 mg iodine/mL).[6][7]
Involvement of the Bcl-2 Family Proteins
The mechanism of this compound-induced apoptosis involves the modulation of the Bcl-2 family of proteins. In vitro studies have shown that this compound treatment can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1]
Table 2: Quantitative Data on this compound-Induced Cytotoxicity
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| Cell Viability | HEK 293, LLC-PK1, MDCK | 100 mg iodine/mL | Significant decrease in cell viability over time. | [6][7] |
| Cell Viability | HEK 293, LLC-PK1, MDCK | 200 mg iodine/mL | More pronounced and significant decrease in cell viability compared to 100 mg iodine/mL. | [6][7] |
| Apoptosis | Renal tubular cells | Not specified | Upregulation of Bax and downregulation of Bcl-2. | [1] |
Experimental Protocol: In Vitro Apoptosis Assay
A typical protocol to assess this compound-induced apoptosis in renal cells is as follows:
-
Cell Culture: Human kidney 2 (HK-2) cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48 hours).
-
Apoptosis Detection: Apoptosis can be quantified using several methods:
-
Flow Cytometry: Cells are stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting: Protein lysates are analyzed for the expression levels of key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Genotoxicity
The genotoxic potential of this compound and its byproducts has been evaluated using standard assays.
Ames Test
The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of chemical compounds. Studies have shown that this compound is not mutagenic in this assay.[8][9][10]
Experimental Protocol: Ames Test
A standard Ames test protocol for this compound would involve:
-
Bacterial Strains: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[8][9][10]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to a range of concentrations of this compound on a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Hemocompatibility
The interaction of this compound with blood components is a critical aspect of its biocompatibility.
Effects on Coagulation
In vivo studies in patients undergoing cardiac procedures have shown that this compound administration can lead to a significant increase in mean clotting time, prothrombin time (PT), and partial thromboplastin time (PTT).[11][12] In vitro studies have also demonstrated that this compound prolongs clotting time.[13]
Effects on Hematological Parameters and Platelet Function
The same in vivo study also reported statistically significant, though clinically minor, decreases in hemoglobin, white blood cell count, and platelet count after this compound administration.[11][12] In vitro studies have shown that this compound can inhibit platelet aggregation induced by adenosine diphosphate (ADP), epinephrine, and collagen.[14][15][16] However, another in vitro study found no significant change in platelet aggregation or P-selectin expression at early time points.[17]
Table 3: Quantitative Data on the Hemocompatibility of this compound
| Parameter | Study Type | This compound Concentration/Dose | Result | Reference |
| Clotting Time | In vivo (cardiac patients) | Angiographic dose | Significantly increased (P<0.025) | [11] |
| Prothrombin Time (PT) | In vivo (cardiac patients) | Angiographic dose | Significantly increased (P<0.001) | [11] |
| Partial Thromboplastin Time (PTT) | In vivo (cardiac patients) | Angiographic dose | Significantly increased (P<0.001) | [11] |
| Hemoglobin | In vivo (cardiac patients) | Angiographic dose | Significantly decreased (P<0.001) | [11] |
| White Blood Cell Count | In vivo (cardiac patients) | Angiographic dose | Significantly decreased (P<0.001) | [11] |
| Platelet Count | In vivo (cardiac patients) | Angiographic dose | Significantly decreased (P<0.05) | [11] |
| Platelet Aggregation | In vitro | > 30 mg iodine/ml | Inhibition of ADP, epinephrine, and collagen-induced aggregation | [14][16] |
| In Vitro Bleeding Time | In vitro | 25% CM/blood (v/v) | Mean IVBT of 16.43 min | [18] |
Experimental Protocol: In Vitro Coagulation Assays
Standard laboratory methods are used to assess the effects of this compound on coagulation:
-
Sample Preparation: Human whole blood or plasma is incubated with various concentrations of this compound.
-
Prothrombin Time (PT): This test evaluates the extrinsic and common coagulation pathways. Tissue factor (thromboplastin) and calcium are added to the plasma sample, and the time to clot formation is measured.
-
Partial Thromboplastin Time (PTT): This test assesses the intrinsic and common pathways. An activator (e.g., silica) and phospholipids are added to the plasma, followed by calcium, and the time to clot formation is recorded.
Signaling Pathways
The toxicity of this compound, particularly its nephrotoxicity, involves the modulation of specific cellular signaling pathways.
Mitochondrial-Mediated Apoptotic Pathway
As previously mentioned, this compound induces mitochondrial damage, which is a key trigger for the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, ultimately leading to programmed cell death.
Experimental Workflow for Assessing this compound Toxicity
The following diagram illustrates a typical workflow for evaluating the biocompatibility and toxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nephrotoxicity of this compound is associated with mitochondrial impairment in human cell and teleost models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized comparison of the nephrotoxicity of this compound and diatrizoate in high risk patients undergoing cardiac angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative investigation of i.v. iohexol and this compound: effect on renal function in low-risk outpatients undergoing CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Contrast-Induced Acute Kidney Injury Model Based on the 5/6-Nephrectomy Rat and Nephrotoxicological Evaluation of Iohexol and Iodixanol In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taglus.com [taglus.com]
- 11. Effect of the radiographic contrast material this compound on hemostasis: an observational study in thirty cardiac patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the radiographic contrast material this compound on hemostasis: an observational study in thirty cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of iodinated contrast media on blood clotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of platelet function by contrast media: this compound and ioxaglate versus iothalamate. Work in progress [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of platelet function by contrast media: this compound and ioxaglate versus iothalamate: work in progress (Conference) | OSTI.GOV [osti.gov]
- 16. pubs.rsna.org [pubs.rsna.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of contrast media on in vitro bleeding time: assessment by a hollow fiber instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Iopamidol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as computed tomography (CT) and angiography. Its favorable safety profile and diagnostic efficacy are intrinsically linked to its pharmacokinetic and metabolic characteristics. This technical guide provides a comprehensive overview of the in vivo behavior of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical research.
Data Presentation: Quantitative Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been extensively studied in various populations. The following tables summarize key quantitative parameters, offering a comparative view of its behavior in healthy individuals and specific patient populations.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Pharmacokinetic Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~2 hours | [1] |
| Plasma Protein Binding | Negligible | [2] |
| Apparent Volume of Distribution (Vd) | Distributes between circulating blood volume and extracellular fluid | [3][4] |
| Total Body Clearance | ~8 L/h | [5] |
| Urinary Excretion (as unchanged drug) | 35-40% within 60 minutes | [6] |
| 80-90% within 8 hours | [6] | |
| ≥90% within 72-96 hours | [6] | |
| Fecal Excretion | ≤1% within 72-96 hours | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Special Populations
| Population | Elimination Half-Life (t½) | Key Findings | Reference |
| Pediatric Patients | ~2 hours (similar to adults) | Pharmacokinetic parameters are not significantly different from adults. | [7] |
| Patients with Renal Impairment | Prolonged (dependent on the degree of impairment) | Elimination is significantly delayed. | [5] |
| Patients on Continuous Ambulatory Peritoneal Dialysis (CAPD) | 37.9 ± 10.6 hours | CAPD removes a significant portion of the drug, but elimination is still markedly prolonged compared to healthy individuals. | [5] |
| Patients on Hemodialysis | 3.5 hours (during a 4-hour session) | Hemodialysis is an efficient method for clearing this compound. | [8] |
Metabolism of this compound
A pivotal characteristic of this compound is its metabolic stability. Extensive studies have consistently demonstrated that this compound undergoes no significant metabolism or biotransformation in vivo.[6] The drug is excreted from the body almost entirely as the unchanged parent compound. This lack of metabolic degradation contributes to its predictable pharmacokinetic profile and low potential for drug-drug interactions mediated by metabolic enzymes.
Experimental Protocols
The characterization of this compound's pharmacokinetics relies on robust experimental designs and sensitive analytical methodologies. Below are detailed descriptions of typical protocols employed in these studies.
In Vivo Pharmacokinetic Study Design
A common study design to evaluate the pharmacokinetics of this compound in humans involves the following steps:
-
Subject Recruitment: A cohort of healthy volunteers or patients with specific conditions (e.g., renal impairment) is recruited. Informed consent is obtained from all participants.
-
Drug Administration: A single intravenous bolus of this compound is administered. The dose is determined based on the specific imaging procedure and patient characteristics.[9]
-
Biological Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 10, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). Urine samples are often collected over specified intervals to determine the extent of renal excretion.[9]
-
Sample Processing: Plasma is separated from blood samples by centrifugation. All biological samples are stored frozen at -20°C or below until analysis.
-
Bioanalysis: The concentration of this compound in plasma and urine samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software. The data for this compound typically fits an open two-compartment model with first-order elimination.[1][6]
Analytical Methodology: Quantification of this compound
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies. HPLC with UV detection is a widely used and robust method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector.[10]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient mixture of water and an organic solvent such as methanol or acetonitrile is typically employed to achieve optimal separation.[11]
-
Flow Rate: A flow rate of approximately 1.0 to 1.5 mL/min is generally used.[10]
-
Detection: UV detection is performed at a wavelength of 240 nm, where this compound exhibits strong absorbance.[10]
-
Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples. This involves adding a precipitating agent (e.g., acetonitrile or perchloric acid) to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the HPLC system. Urine samples may only require dilution before injection.[12]
-
Validation: The method is validated for its linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable results.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly for studies involving low concentrations of this compound, LC-MS/MS is the method of choice.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[9]
-
Ionization: Electrospray ionization (ESI) is typically used.[14]
-
Mass Analysis: The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard.
-
Sample Preparation: Solid-phase extraction (SPE) or protein precipitation can be used to prepare plasma samples.[15]
Visualizations
The following diagrams illustrate key concepts related to the pharmacokinetics and experimental evaluation of this compound.
Caption: A diagram illustrating the two-compartment pharmacokinetic model of this compound.
Caption: A flowchart depicting a typical experimental workflow for a pharmacokinetic study of this compound.
References
- 1. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - ISOVUE 300- this compound injection, solution ISOVUE 370- this compound injection, solution [dailymed.nlm.nih.gov]
- 5. Clearance of this compound, a non-ionic contrast medium, by CAPD in patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. efda.gov.et [efda.gov.et]
- 7. Pharmacokinetics of this compound 370 in infants and children during ivp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal Safety of Iodinated Contrast Media Depending on Their Osmolarity – Current Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Characterization of this compound and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN this compound INJECTION | Semantic Scholar [semanticscholar.org]
- 14. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Structural formula and molecular weight of Iopamidol
An In-Depth Technical Guide to Iopamidol: Structure, Properties, and Analysis
This compound is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent. It is a key diagnostic tool in modern radiology, used to enhance the visualization of vascular structures and organs during imaging procedures.[1] This technical guide provides a detailed overview of its chemical structure, molecular weight, physicochemical properties, and the experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Molecular Identity
This compound is a complex organic molecule built upon a tri-iodinated benzene ring core, which is responsible for its radiopacity.[1] The full chemical name is 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide.[2] It is classified as a benzenedicarboxamide compound, characterized by N-substituted carbamoyl groups at the 1 and 3 positions, iodo substituents at the 2, 4, and 6 positions, and a (2S)-2-hydroxypropanamido group at the 5-position.[2]
Below is a diagram illustrating the core structural components of the this compound molecule.
Physicochemical and Quantitative Data
The key quantitative data for this compound are summarized in the table below. These properties are critical for its formulation, stability, and physiological interaction.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | [2][3] |
| Molecular Weight | 777.1 g/mol | [2][3] |
| Monoisotopic Mass | 776.8541 Da | [2] |
| CAS Registry Number | 60166-93-0 | [2][4] |
| IUPAC Name | 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | [2] |
| XLogP3 | -2.4 | [2][3] |
| Topological Polar Surface Area | 188 Ų | [2][3] |
| pKa (25°C) | 10.70 | [4] |
| Appearance | White, odorless crystalline powder | [4] |
| Solubility | Very soluble in water | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. One common pathway involves the following key transformations:[2]
-
Reduction: The process begins with the reduction of 5-nitroisophthalic acid to yield 5-aminoisophthalic acid.
-
Iodination: The resulting amino diacid is then iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid. The amino group activates the aromatic nucleus, facilitating this crucial step.
-
Acyl Chloride Formation: The tri-iodinated intermediate is treated with thionyl chloride to form the corresponding diacid chloride.
-
N-acylation: The diacid chloride is N-acylated using L-2-acetoxypropionyl chloride, which has the required (S)-configuration.
-
Amidation: The final step is the amidation of the resulting diacid chloride with 2-amino-1,3-propanediol (serinol) to yield this compound.[5]
An alternative patented method describes the deacylation of an ester of this compound using a catalytic amount of acid, which is subsequently removed by an acid scavenging resin.[6] This process is noted to reduce racemization and improve the isolation of the final product.[6]
Analytical Methods for Purity and Quantification
Ensuring the purity of this compound is critical for its safety and efficacy.[7][8] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing this compound and its impurities.[7] Alternative methods like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) are also employed.[7][8]
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a standard reversed-phase HPLC method for the quantification of this compound and its related substances.[8]
-
Mobile Phase: A gradient of an aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 mm x 250 mm).[8]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Sample Preparation:
-
Standard Solution: A reference standard of this compound is prepared in the mobile phase at a known concentration.[7]
-
Sample Solution: The this compound sample is dissolved in the mobile phase to a concentration similar to the standard solution.[7]
-
Spiked Sample: To assess accuracy, known amounts of impurity stock solutions are added to the sample solution.[7]
-
2. Capillary Electrophoresis (CE)
CE offers a rapid method for the analysis of this compound in serum.[9]
-
Instrument: Capillary Electrophoresis system.
-
Capillary: 42 cm x 50 µm (i.d.).[9]
-
Electrophoresis Buffer: Boric acid (175 mmol/L), adjusted to pH 9.4 with sodium hydroxide.[9]
-
Voltage: 8 kV.[9]
-
Sample Preparation: The method involves deproteinization of serum samples with acetonitrile, followed by direct injection of the supernatant.[9] This sample stacking technique allows for the detection of levels less than 1 mg/L.[9]
The following workflow diagram illustrates the general process for the analytical validation of this compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound [drugfuture.com]
- 5. CN115010617A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. WO2000050385A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility and Stability of Iopamidol in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures. Its efficacy and safety are intrinsically linked to its behavior in aqueous solutions, primarily its solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility profile and degradation pathways in aqueous environments. The information herein is intended to support research, development, and quality control activities related to this compound-containing formulations.
Solubility of this compound
This compound is characterized by its high solubility in water, a critical attribute for its application as an injectable contrast agent. This high solubility is attributed to the presence of multiple hydrophilic hydroxyl and amide functional groups in its molecular structure.
Aqueous Solubility
This compound is described as being "very soluble" in water.[1][2] One study has reported a quantitative solubility of 473.7 g/L in water at 25 °C. It's also noted that aqueous solutions of this compound can become supersaturated, particularly at lower temperatures (4°C and 25°C).[3] The degree of supersaturation may be influenced by the isomeric purity of the this compound preparation.[3]
Solubility in Other Solvents
The solubility of this compound in common organic solvents has been qualitatively described as follows:
Factors Influencing Solubility
pH: The effect of pH on the aqueous solubility of this compound is not extensively detailed in the available literature. However, as a non-ionic compound, its solubility is generally expected to be largely independent of pH in the physiological range.
Stability of this compound in Aqueous Solutions
The stability of this compound is a critical quality attribute, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the final product. This compound's stability is influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents.
Degradation Pathways
This compound can degrade through several pathways, with the most significant being photodegradation and oxidation. Hydrolysis of the amide linkages is also a potential degradation route, particularly under stressed conditions.
Photostability
This compound is susceptible to photodegradation when exposed to UV irradiation.[5] The degradation follows pseudo-first-order kinetics and involves mechanisms such as deiodination and hydroxylation.[5] The rate of photodegradation is significantly influenced by the intensity of the UV light and the initial concentration of this compound; however, the effect of pH on this process is reported to be negligible.[5] It is recommended that this compound and its formulations be protected from light.[2]
Stability in the Presence of Oxidizing Agents
Chlorination: this compound is transformed in the presence of aqueous chlorine, following second-order reaction kinetics. The degradation rate is pH-dependent, with an observed rate constant of up to 0.87 M⁻¹s⁻¹ at pH 8.5.[1] The degradation process involves the release of iodine, which is subsequently oxidized to iodate, and the formation of various disinfection byproducts.[1]
UV-based Advanced Oxidation Processes (AOPs): The degradation of this compound has been studied using various UV-based AOPs, including UV/H₂O₂, UV/persulfate, and UV/chlorine.[6] The degradation kinetics and pathways are influenced by the specific AOP and the solution pH. For instance, increasing pH leads to a decrease in the degradation rate in the UV/chlorine system but has a negligible impact in the UV/H₂O₂ and UV/persulfate systems.[6]
Hydrolytic Stability
While specific kinetic data for the hydrolysis of this compound under moderate pH and temperature conditions is not extensively available in the reviewed literature, forced degradation studies under acidic and basic conditions are a standard part of stability-indicating method development. These studies, as outlined in the experimental protocols section, are designed to induce and identify potential hydrolytic degradation products.
Data Summary
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | 473.7 g/L | |
| Water | Not Specified | Very Soluble | [1][2] |
| Methanol | Not Specified | Sparingly Soluble | [2] |
| Ethanol (99.5%) | Not Specified | Very Slightly Soluble | [2] |
Table 2: Stability of this compound under Various Conditions
| Condition | Key Findings | Kinetic Parameters | Reference(s) |
| Photodegradation (UV) | Degradation follows pseudo-first-order kinetics. Involves deiodination and hydroxylation. Rate increases with UV intensity and decreases with initial concentration. pH effect is negligible. | Quantum yield: 0.03318 mol einstein⁻¹ | [5] |
| Chlorination | Second-order reaction with aqueous chlorine. Rate is pH-dependent. Leads to iodine release and formation of disinfection byproducts. | k_obs up to 0.87 M⁻¹s⁻¹ at pH 8.5 | [1] |
| UV/H₂O₂ | Degradation rate is negligibly impacted by pH. | Not specified | [6] |
| UV/Persulfate | Degradation rate is negligibly impacted by pH. | Not specified | [6] |
| UV/Chlorine | Degradation rate decreases with increasing pH. | Not specified | [6] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound in water.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a clear glass vial.
-
Add a known volume of purified water (or the desired aqueous buffer) to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to facilitate separation.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant.
-
Filter the aliquot through a fine-porosity filter (e.g., 0.45 µm) to remove any remaining undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated stability-indicating HPLC-UV method (as described in section 5.2).
-
Calculate the solubility of this compound in the test medium.
Stability-Indicating HPLC Method
This protocol describes a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.
Workflow for Stability-Indicating HPLC Analysis
Caption: Workflow for Stability-Indicating HPLC Analysis.
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 mm x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A suitable gradient program to resolve this compound from its degradation products.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Solution Preparation:
-
Standard Solution: Prepare a solution of this compound Reference Standard in the mobile phase at a known concentration.
-
Sample Solution: Dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
-
Impurity Stock Solutions: Prepare individual stock solutions of known this compound impurities in the mobile phase.
-
Spiked Sample Solution: Add known amounts of impurity stock solutions to the sample solution to assess accuracy and specificity.
-
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for repeatability of retention times and peak areas, tailing factor, and theoretical plates).
-
Analysis: Inject the blank, standard, and sample solutions into the chromatograph.
-
Data Processing: Record the chromatograms and integrate the peak areas. Identify the this compound peak and any impurity peaks based on their retention times relative to the standards.
-
Quantification: Calculate the concentration of impurities and the assay of this compound, typically using an external standard method.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.
Logical Flow for Forced Degradation Studies
Caption: Logical Flow for Forced Degradation Studies.
Methodologies:
-
Acid Hydrolysis: Expose a solution of this compound to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the sample before analysis.
-
Base Hydrolysis: Expose a solution of this compound to a basic medium (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound or its solution to high temperatures (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose the solid this compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound in aqueous solutions. This compound is a highly water-soluble compound, a key characteristic for its clinical use. Its stability is influenced by factors such as light and oxidizing agents, with photodegradation and oxidative degradation being the primary pathways of impurity formation. While quantitative data on the temperature and pH dependence of solubility and hydrolysis kinetics under moderate conditions are limited in the public domain, the provided experimental protocols for solubility determination and stability-indicating methods offer a robust framework for researchers and drug development professionals to generate this data and ensure the quality and safety of this compound formulations. Further research to quantify the solubility and stability profiles under a wider range of conditions would be beneficial for a more complete understanding of this important diagnostic agent.
References
- 1. Transformation of this compound during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Isomeric purity and supersaturation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Degradation of this compound by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Iopamidol's Interaction with Biological Tissues: A Molecular Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures. Its efficacy in enhancing the contrast of internal structures is attributed to the high atomic number of its constituent iodine atoms, which effectively absorb X-rays. Beyond its imaging properties, the interaction of this compound with biological tissues at the molecular level is a critical aspect influencing its safety and potential side effects. This technical guide provides a comprehensive overview of these interactions, focusing on physicochemical properties, protein and cell membrane interactions, and the modulation of cellular signaling pathways.
Physicochemical Properties of this compound
The molecular interactions of this compound are fundamentally governed by its physicochemical characteristics. As a non-ionic monomer, it exhibits lower osmolality compared to ionic contrast agents, a key factor in reducing certain adverse effects.
| Property | Value(s) | Reference(s) |
| Molecular Weight | 777.1 g/mol | [1][2] |
| Molecular Formula | C17H22I3N3O8 | [1][2] |
| XLogP3 | -2.4 | [1][2] |
| Hydrogen Bond Donor Count | 8 | [2] |
| Hydrogen Bond Acceptor Count | 8 | [2] |
| Topological Polar Surface Area | 188 Ų | [2] |
| pH | 6.5 - 7.5 | [3] |
Table 1: Physicochemical Properties of this compound
The osmolality and viscosity of this compound solutions are concentration-dependent and play a significant role in its physiological effects, particularly in the renal system.[4][5]
| Concentration (% w/v) | Iodine Concentration (mg/mL) | Osmolality at 37°C (mOsm/kg water) | Viscosity at 37°C (cP) | Specific Gravity at 37°C |
| 41 | 200 | 413 | 2.0 | 1.227 |
| 51 | 250 | 524 | 3.0 | 1.281 |
| 61 | 300 | 616 | 4.7 | 1.339 |
| 76 | 370 | 796 | 9.4 | 1.405 |
Table 2: Osmolality, Viscosity, and Specific Gravity of this compound Solutions [1]
Molecular Interactions with Proteins
Current evidence suggests that this compound does not engage in significant direct binding to plasma proteins.[6] Instead, its primary interaction with proteins appears to be indirect, mediated by its influence on the solvation shell of protein molecules.
Calorimetric studies have demonstrated a weak endothermic interaction between this compound and proteins like fibrinogen and lysozyme at high concentrations.[7] This effect is not attributed to direct binding but rather to alterations in protein solvation.[7] Differential scanning calorimetry has confirmed that this compound can change the unfolding process of proteins, further supporting the solvation-alteration mechanism.[7] Raman spectroscopy studies on amino acids have shown that while the spectrum of alanine remains unchanged in the presence of this compound, the thiol group of cysteine exhibits shifts consistent with altered solvation.[7] This suggests that this compound influences the availability of water molecules to the protein surface.[7]
Interaction with Cell Membranes and Tissues
This compound's interactions with cellular barriers, particularly the blood-brain barrier (BBB) and vascular endothelium, have been a subject of investigation.
Blood-Brain Barrier
Studies have shown that this compound has a smaller effect on the blood-brain barrier compared to ionic contrast media like meglumine diatrizoate.[8] However, at higher concentrations, this compound can induce a dose- and time-dependent decrease in the integrity of the BBB, as measured by transendothelial electrical resistance (TEER).[9] This disruption is thought to be mediated, at least in part, by the activation of MAP kinase pathways in brain endothelial cells.[9]
Vascular Endothelium
This compound can exert effects on vascular endothelial cells. At low concentrations, it may increase neutrophil adhesion to endothelial cells, while at high concentrations, it can decrease adhesion.[10] This dose-dependent effect suggests a modulation of cell adhesion molecules.[10] Furthermore, this compound has been shown to increase the secretion of endothelin-1 (ET-1) from human umbilical vein endothelial cells (HUVECs), a potent vasoconstrictor.[11]
Renal Tissues
The kidney is a primary site of potential this compound-induced toxicity. Studies have indicated that this compound can induce mitochondrial dysfunction in human embryonic kidney cells (HEK293T).[12][13] This is characterized by ATP depletion, a reduction in mitochondrial membrane potential, and an increase in mitochondrial superoxide and reactive oxygen species (ROS) accumulation.[12][13] These effects are associated with changes in mitochondrial morphology, such as fission.[12][13]
Modulation of Cellular Signaling Pathways
This compound has been shown to influence several key cellular signaling pathways, which likely underlie its observed biological effects.
MAP Kinase Pathway
In brain endothelial cells, this compound-induced barrier dysfunction is associated with the modulation of mitogen-activated protein (MAP) kinase pathways.[9] The precise mechanisms of activation and the downstream targets are areas of ongoing research.
Oxidative Stress and Nrf2 Pathway
This compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress, particularly in renal cells.[12][13] This can trigger cellular defense mechanisms, such as the Nrf2-Keap1 pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes.
Endothelin Signaling Pathway
As mentioned, this compound can stimulate the release of endothelin-1 (ET-1) from endothelial cells.[11] ET-1 is a potent vasoconstrictor that acts through its receptors (ET-A and ET-B) on smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction.
Experimental Protocols
Measurement of this compound in Biological Samples
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Biological samples (e.g., plasma, urine) are deproteinized, often using an organic solvent like methanol, followed by centrifugation to remove precipitated proteins.[4][14]
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column, such as a C18 or phenyl column.[14]
-
Mobile Phase: A gradient or isocratic elution is performed using a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile).[14]
-
Detection: this compound is detected using a UV detector, typically at a wavelength of around 240 nm.[14]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.[14]
Assessment of Cell Barrier Integrity: Transendothelial Electrical Resistance (TEER)
-
Cell Culture: Endothelial or epithelial cells are cultured on a porous membrane of a transwell insert, allowing for the formation of a confluent monolayer that separates the apical and basolateral compartments.[7]
-
Electrode Placement: A pair of "chopstick" electrodes is used. One electrode is placed in the apical compartment and the other in the basolateral compartment.[8][15]
-
Measurement: An ohmmeter applies a small, alternating current across the cell monolayer and measures the electrical resistance.[8][15]
-
Calculation: The TEER value is calculated by subtracting the resistance of a blank transwell insert (without cells) from the resistance of the insert with the cell monolayer and then multiplying by the surface area of the membrane. The units are typically expressed as Ω·cm².[7]
-
TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)
-
Assessment of Mitochondrial Dysfunction
-
Cell Culture and Treatment: Cells (e.g., HEK293T) are cultured and then exposed to this compound at various concentrations and for different durations.[12][13]
-
Mitochondrial Respiration: Oxygen consumption rates can be measured using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess the function of the electron transport chain.[16]
-
Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes such as JC-1 or TMRE are used to measure changes in the mitochondrial membrane potential via flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates depolarization and mitochondrial dysfunction.[12][13]
-
Mitochondrial ROS Production: Specific fluorescent probes, such as MitoSOX Red, are used to detect mitochondrial superoxide levels. An increase in fluorescence indicates elevated ROS production.[12][13]
-
ATP Levels: Cellular ATP content can be quantified using luciferin/luciferase-based assays to determine the impact on cellular energy production.[12][13]
-
Mitochondrial Morphology: Confocal microscopy is used to visualize mitochondrial structure. Changes from a filamentous network to fragmented or swollen mitochondria can indicate stress and dysfunction.[12][13]
Conclusion
This compound's interaction with biological tissues is a multifaceted process influenced by its physicochemical properties. While direct protein binding appears to be minimal, its impact on protein solvation can alter protein function. At the cellular level, this compound can affect the integrity of biological barriers like the BBB and influence the behavior of endothelial and renal cells. The modulation of key signaling pathways, including the MAP kinase, oxidative stress, and endothelin pathways, provides a molecular basis for its observed physiological and potential pathophysiological effects. A thorough understanding of these interactions is paramount for the continued safe and effective use of this compound in clinical practice and for the development of future contrast agents with improved safety profiles.
References
- 1. Involvement of protein solvation in the interaction between a contrast medium (this compound) and fibrinogen or lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One or two samples for determination of total plasma clearance of a nonionic contrast medium in patients undergoing enhanced CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the Nrf2-Keap 1 Pathway in Short-Term Iodide Excess in Thyroid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Characterization of this compound and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. cellqart.com [cellqart.com]
- 8. medicine.umich.edu [medicine.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Circulating mitochondrial dysfunction as an early biomarker for contrast media‐induced acute kidney injury in chronic kidney disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Modern Radiocontrast: A Technical Guide to the Discovery and Development of Iopamidol and its Analogs
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, development, synthesis, and mechanism of action of Iopamidol, a pivotal second-generation, non-ionic, low-osmolar iodinated contrast agent. It further contextualizes this compound's significance through a comparative analysis of its key analogues, Iohexol and Iopromide. This document is intended for researchers, scientists, and drug development professionals in the field of diagnostic imaging and pharmaceutical sciences.
Introduction: The Shift to Non-Ionic Contrast Media
The development of iodinated contrast media revolutionized diagnostic medicine by enabling the visualization of soft tissues and vascular structures through X-ray-based imaging. Early ionic agents, while effective, were associated with a high incidence of adverse effects, including pain, heat sensation, and anaphylactoid reactions, largely attributable to their high osmolality in solution.[1][2] This clinical need spurred the development of non-ionic agents. This compound, developed by Bracco, emerged as a groundbreaking molecule that significantly improved patient tolerability and safety, setting a new standard for radiographic contrast agents.[1][3] Its non-ionic nature and low osmolality drastically reduced the adverse effects seen with its predecessors.[2]
Discovery and Development of this compound
The development of this compound was the culmination of a systematic research effort to mitigate the high osmolality of ionic contrast media.[1][4] Researchers at Bracco synthesized a series of 5-hydroxyacylamino-2,4,6-triiodo-N,N'-hydroxy-alkyl-isophthalamides to identify a compound with optimal water solubility and low toxicity.[4] The key innovation in this compound's structure is the presence of hydrophilic, non-ionizing side chains attached to the tri-iodinated benzene ring. These chains effectively shield the core molecule, increasing its solubility and preventing it from dissociating in solution, thereby lowering its osmolality. The optimal combination of these properties was found in (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide, which was named this compound.[4]
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The clinical advantages of this compound and its analogues are rooted in their physicochemical properties. Low osmolality and viscosity are critical factors for reducing injection pain, minimizing disruption to the blood-brain barrier, and lowering the risk of adverse hemodynamic effects.[5][6] The following tables summarize the key quantitative data for this compound and its close analogues, Iohexol and Iopromide.
Table 1: Core Molecular and Physical Properties
| Property | This compound | Iohexol | Iopromide |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | C₁₉H₂₆I₃N₃O₉ | C₁₈H₂₄I₃N₃O₈ |
| Molecular Weight ( g/mol ) | 777.1 | 821.1 | 791.1 |
| Iodine Content (%) | 49.1 | 46.4 | 48.1 |
| Pharmacokinetic Profile | |||
| Plasma Half-life (hrs) | ~2 | ~2 | ~2 |
| Metabolism | Not metabolized | Not metabolized | Not metabolized |
| Primary Excretion Route | Renal (unchanged) | Renal (unchanged) | Renal (unchanged) |
Table 2: Osmolality and Viscosity at 37 °C
| Iodine Concentration (mgI/mL) | Parameter | This compound | Iohexol | Iopromide |
| ~200 | Osmolality (mOsm/kg H₂O) | 413 | 408 | 413 |
| Viscosity (cP) | 2.0 | 2.0 | 2.1 | |
| ~300 | Osmolality (mOsm/kg H₂O) | 616 | 672 | 607 |
| Viscosity (cP) | 4.7 | 6.3 | 4.9 | |
| ~370 | Osmolality (mOsm/kg H₂O) | 796 | 844 | 774 |
| Viscosity (cP) | 9.4 | 10.4 | 9.5 |
General Synthesis and Experimental Protocols
The synthesis of this compound and its analogues is a multi-step process centered on the creation of a stable, tri-iodinated aromatic core followed by the attachment of solubilizing side chains.
Synthesis Workflow
The general synthetic pathway begins with a commercially available starting material, which is functionalized and then subjected to a robust iodination reaction to install the three iodine atoms required for radiopacity. Subsequent steps convert carboxylic acid groups to acid chlorides, which are then reacted with specific amines to build the final amide side chains.
Key Experimental Protocols
The following sections describe generalized methodologies for key steps in the synthesis and quality control of this compound.
-
Reaction Setup : 5-Aminoisophthalic acid is dissolved in an aqueous solution.
-
Acidification : The pH is adjusted to approximately 1 using a strong acid such as sulfuric acid.[13]
-
Iodination : Solid iodine is added to the mixture, which is then heated to approximately 70-75 °C.[13] An aqueous solution of an iodinating agent (e.g., iodic acid or potassium iodate) is added portion-wise or via syringe pump over several hours.[13]
-
Reaction Monitoring : The reaction is maintained at temperature for a total of 5-7 hours.
-
Workup : The reaction mixture is cooled to room temperature. The reaction is quenched by the addition of a reducing agent like sodium hydrogen sulfite solution to remove any unreacted iodine.
-
Isolation : The precipitated solid is collected by filtration, washed with water, and dried to yield 5-amino-2,4,6-triiodoisophthalic acid.[13] Purity is confirmed by HPLC.[13]
-
Reaction Setup : 5-Amino-2,4,6-triiodoisophthalic acid is suspended in a suitable solvent such as chloroform.[7]
-
Chlorination : Thionyl chloride is added dropwise to the suspension at a controlled temperature, often around 70 °C.[14] A catalyst, such as a tetraalkylammonium salt, may be used to facilitate the reaction.[14]
-
Reaction Monitoring : The reaction is heated under reflux until the solution becomes clear, typically for 3-4 hours.[7]
-
Workup : After cooling, water is slowly added to precipitate the product.[14]
-
Isolation : The solid product is collected by filtration, washed with a non-polar solvent like toluene or dichloromethane, and dried under vacuum to yield the diacyl chloride intermediate.[14]
-
Instrumentation : A vapor pressure or freezing point depression osmometer is used.
-
Calibration : The instrument is calibrated according to the manufacturer's specifications using standard calibration solutions.
-
Sample Preparation : The contrast media solution is brought to the specified temperature (e.g., 37 °C).
-
Measurement : An aliquot of the sample is placed in the osmometer, and the osmolality (mOsm/kg H₂O) is recorded. The measurement is typically performed in triplicate to ensure accuracy.
-
Instrumentation : A calibrated viscometer (e.g., a cone-and-plate or capillary viscometer) is used.
-
Temperature Control : The sample is placed in a temperature-controlled chamber and allowed to equilibrate to the target temperature (e.g., 37 °C).
-
Measurement : The viscosity is measured according to the instrument's operating procedure. The shear rate should be appropriate for the sample's expected viscosity.
-
Data Recording : The viscosity, measured in centipoise (cP), is recorded. Measurements are repeated to ensure reproducibility.
Mechanisms of Action and Biocompatibility
The primary mechanism of action for this compound is physical: the three iodine atoms per molecule effectively absorb X-rays, creating contrast in the resulting image.[7] However, the biological interactions, particularly those leading to adverse effects, are of significant interest. The improved biocompatibility of non-ionic, low-osmolar agents is directly related to their physicochemical properties.
Relationship between Physicochemical Properties and Clinical Effects
Hyperosmolality is a primary driver of many acute adverse effects, including pain and vasodilation.[6][15] By minimizing the osmotic load, this compound and its analogues reduce these effects. Furthermore, high viscosity can contribute to renal transit time and has been investigated as a factor in contrast-induced nephropathy (CIN).[16][17]
Signaling Pathways in Contrast Media-Induced Adverse Effects
While not a targeted drug, contrast media interact with biological systems. Contrast-Induced Nephropathy (CIN) is a significant concern, and its pathophysiology involves multiple pathways. Direct tubular toxicity, renal vasoconstriction, and the generation of reactive oxygen species (ROS) are key mechanisms.[18][19] Studies suggest that contrast media can trigger oxidative stress through pathways like AMPK/PKC, which can lead to endothelial damage and uncoupling of endothelial nitric oxide synthase (eNOS).[18][20]
Conclusion
This compound represents a landmark achievement in pharmaceutical development, fundamentally improving the safety and tolerability of diagnostic imaging procedures. Its rational design, centered on achieving low osmolality and a non-ionic character, established a new paradigm. The continued use of this compound and its analogues, such as Iohexol and Iopromide, underscores the success of this approach. Ongoing research into the nuanced interactions between contrast media and biological systems, particularly the signaling pathways involved in adverse reactions, will pave the way for even safer diagnostic agents in the future.
References
- 1. Vasomotor Effects of Iodinated Contrast Media: Just Side Effects?: Ingenta Connect [ingentaconnect.com]
- 2. Iohexol | C19H26I3N3O9 | CID 3730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of contrast media on coronary vascular resistance: contrast-induced coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ajnr.org [ajnr.org]
- 6. Haemodynamic and rheological effects of contrast media: the role of viscosity and osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Iopromide - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Ultravist (Iopromide Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. 5-Amino-2,4,6-triiodoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 14. patents.justia.com [patents.justia.com]
- 15. researchgate.net [researchgate.net]
- 16. Viscosity of iodinated contrast agents during renal excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contrast-Induced Nephropathy: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Iopamidol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of Iopamidol and its related substances using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established pharmacopeial methods and scientific publications, ensuring robustness and reliability for quality control, stability testing, and research purposes.
This compound is a non-ionic, water-soluble, iodinated contrast agent extensively used in medical diagnostic imaging.[1] Ensuring the purity and stability of this compound is crucial for its safety and efficacy.[1] HPLC is the primary analytical technique for separating and quantifying this compound and its impurities.[2]
Section 1: Comparative HPLC Methods for this compound Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been established for the analysis of this compound. The choice of method may depend on the specific requirements of the analysis, such as routine quality control, impurity profiling, or stability studies. Below is a summary of commonly employed chromatographic conditions.
Table 1: HPLC Chromatographic Parameters for this compound Analysis
| Parameter | Method 1 (USP Guideline) | Method 2 (General Purpose) | Method 3 (Preparative) |
| Column | L1 packing (C18), 5 µm, 4.6 mm x 250 mm[1][3] | C18, 10 µm, 4.6 mm x 250 mm[4][5][6] | C18, 10 µm, 50 mm x 270 mm[5][6] |
| Mobile Phase | Gradient of Water (A) and Water:Methanol (3:1) (B)[1][3] | Isocratic mixture of water and methanol[4][5][6] | Isocratic mixture of water and methanol[5][6] |
| Flow Rate | Approximately 1.5 mL/min[1][3] | 1.0 mL/min[4] | - |
| Column Temperature | 35 °C[1][3] | 20-30 °C[5][6] | 20 °C[5][6] |
| Detection | UV at 240 nm[1][3][4] | UV at 240 nm[4] | - |
| Injection Volume | 20 µL[1][4] | 20 µL[4] | - |
Section 2: Detailed Experimental Protocols
This section provides detailed step-by-step protocols for the analysis of this compound and its related substances by HPLC, based on the United States Pharmacopeia (USP) monograph.[1][3]
-
Mobile Phase B: Prepare a filtered and degassed mixture of water and methanol (3:1).[1][3]
-
Standard Solution: Accurately weigh and dissolve USP this compound Reference Standard (RS) in water to obtain a known concentration of approximately 10 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound drug substance or an equivalent amount of the drug product in water to obtain a final concentration of approximately 10 mg/mL.[1]
-
System Suitability Solution: Prepare a solution containing about 10 µg/mL each of USP this compound RS and USP this compound Related Compound B RS in water.[3]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.[1]
-
Blank Injection: Inject a blank (water) to ensure the baseline is free from interfering peaks.[1]
-
System Suitability:
-
Inject the System Suitability Solution.
-
The resolution between the peaks of this compound and its adjacent impurities should be greater than 1.5.[1]
-
-
Standard Injection: Inject the Standard Solution in replicate (e.g., n=5). The relative standard deviation (RSD) of the peak areas for this compound should be less than 2.0%.[1]
-
Sample Injection: Inject the Sample Solution.
-
Data Analysis: Identify the peaks of this compound and its impurities in the sample chromatogram by comparing their retention times with those of the standards. Calculate the amount of each impurity and the assay of this compound using the external standard method.[1]
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. The method is considered stability-indicating if all degradation products are well-resolved from the this compound peak and each other.[1]
-
Acid Hydrolysis: Treat the this compound sample with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH before injection.[1]
-
Base Hydrolysis: Treat the this compound sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl before injection.[1]
-
Oxidative Degradation: Treat the this compound sample with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Photolytic Degradation: Expose the this compound sample (solid and solution) to UV light (254 nm) and visible light for an extended period (e.g., 7 days).[1]
Section 3: Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for this compound analysis and the logical relationship for impurity control.
Caption: HPLC analysis workflow for this compound and its impurities.
Caption: Logical flow of impurity control in this compound manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. benchchem.com [benchchem.com]
- 5. [Separation and purification of this compound using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for Iopamidol Administration in Preclinical Imaging Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in preclinical and clinical imaging to enhance the visualization of vascular structures and soft tissues in X-ray-based imaging modalities such as computed tomography (CT). Its favorable safety profile and efficient clearance make it a valuable tool for a variety of research applications, including oncology, cardiovascular disease, and drug development.
These application notes provide detailed protocols for the preparation and administration of this compound in common preclinical animal models, specifically mice and rats, for contrast-enhanced CT imaging. The information is intended to guide researchers in obtaining high-quality, reproducible imaging data.
Materials and Equipment
2.1 Materials
-
This compound injection (e.g., Isovue®-370, 370 mg Iodine/mL)
-
Sterile 0.9% saline
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (e.g., 26-30 gauge)
-
Catheters (for intravenous infusion)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Animal warming system
2.2 Equipment
-
Micro-CT scanner
-
Infusion pump (optional, for controlled infusion)
-
Animal monitoring system (respiration, heart rate, temperature)
-
Fume hood or ventilated workspace for anesthetic administration
This compound Solution Preparation
For preclinical studies, it is recommended to use commercially available sterile this compound solutions. To ensure animal welfare and optimal physiological conditions, the this compound solution should be warmed to body temperature (approximately 37°C) before administration.[1] This can be achieved by placing the vial in a water bath or incubator for a short period. The solution should be visually inspected for any particulate matter or discoloration before use.[1]
Experimental Protocols
4.1 Mouse Imaging Protocol
4.1.1 Animal Preparation
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane inhalation).
-
Place the anesthetized mouse on a warming pad to maintain body temperature throughout the procedure.
-
Secure the mouse in the imaging bed of the micro-CT scanner.
4.1.2 Intravenous (IV) Bolus Injection
-
Place a catheter in the lateral tail vein.
-
Administer a bolus of 200 µL of this compound (e.g., Isovue-370).[2]
-
Immediately initiate the CT scan to capture the arterial phase of contrast enhancement.
4.1.3 Intravenous (IV) Bolus Followed by Infusion
-
Administer an initial bolus of 200 µL of this compound via the tail vein.[2]
-
Immediately following the bolus, begin a continuous infusion at a rate of 400 µL/hr.[2]
-
Acquire CT images at desired time points during the infusion to observe tissue enhancement.
4.1.4 Intraperitoneal (IP) Bolus Injection
-
Secure the mouse and administer a bolus of 400 µL of this compound via intraperitoneal injection.[2]
-
CT imaging can be performed at various time points post-injection, with peak tumor enhancement observed around 40 minutes in some models.[2]
4.2 Rat Imaging Protocol
4.2.1 Animal Preparation
-
Anesthetize the rat using a suitable anesthetic protocol.
-
Maintain the rat's body temperature using a warming system.
-
Position the rat securely within the micro-CT scanner.
4.2.2 Intravenous (IV) Injection
-
Access the lateral tail vein for injection.
-
Administer this compound at a dose of 500 mg Iodine/kg body weight.[3]
-
The injection can be administered as a bolus. For CT angiography, rapid injection is crucial.
-
Initiate CT scanning immediately after injection for arterial phase imaging, or at later time points for tissue perfusion studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound administration.
Table 1: this compound Administration Parameters in Preclinical Models
| Animal Model | Administration Route | Dosage | Injection Volume | Infusion Rate | Reference |
| Mouse | Intravenous (IV) Bolus | - | 200 µL | - | [2] |
| Mouse | IV Bolus + Infusion | - | 200 µL bolus | 400 µL/hr | [2] |
| Mouse | Intraperitoneal (IP) Bolus | - | 400 µL | - | [2] |
| Rat | Intravenous (IV) | 500 mgI/kg | - | - | [3] |
Table 2: Reported CT Imaging Parameters for this compound Studies
| Animal Model | kVp | µA | Voxel Size | Integration Time | Reference |
| Mouse | 70 | 57-114 | 41 µm | 200-300 ms | [4] |
Table 3: Reported Contrast Enhancement in Hounsfield Units (HU)
| Animal Model | Tissue/Region | Time Point | ΔHU (mean ± SD) | Reference |
| Mouse | Pancreatic Tumor (IV) | 15 min | 44.54 ± 9.36 | [2] |
| Mouse | Pancreatic Tumor (IV) | 25 min | 63.33 ± 8.37 | [2] |
| Mouse | Left Ventricle (IV) | 15 min | ~143 (approx. 330 HU - 187 HU baseline) | [4] |
Visualizations
Caption: Experimental workflow for this compound-enhanced preclinical CT imaging.
Caption: Physiological distribution and clearance of this compound after intravenous administration.
References
Application of Iopamidol in Contrast-Enhanced Computed Tomography (CECT)
Application Notes
Introduction
Iopamidol is a second-generation, non-ionic, low-osmolar iodinated contrast medium widely utilized in diagnostic imaging procedures, including contrast-enhanced computed tomography (CECT).[1][2][3] Its primary function is to enhance the visibility of internal body structures, such as blood vessels and organs, by increasing the attenuation of X-rays.[1][4][5] The non-ionic nature of this compound contributes to a lower incidence of adverse reactions compared to older, high-osmolar ionic contrast agents.[3] this compound is marketed under various brand names, including Isovue®.[1]
Physicochemical Properties
This compound is a water-soluble derivative of tri-iodinated benzoic acid.[5] Its low osmolality is a key characteristic that reduces the fluid shifts and discomfort often associated with hypertonic contrast agents.[6] The physicochemical properties of different this compound formulations are crucial for their application in CECT and are summarized in the table below.
Pharmacokinetics
Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid.[5] It exhibits minimal binding to plasma proteins, which allows for swift circulation and subsequent elimination.[5] The primary route of excretion is via the kidneys through glomerular filtration, with a significant portion of the administered dose being excreted unchanged in the urine within 24 hours.[5][7] The elimination half-life of this compound is approximately 2 hours in patients with normal renal function.[8]
Clinical Applications in CECT
This compound is indicated for a wide range of CECT applications in both adult and pediatric populations.[4][9]
-
CECT of the Head: It is used to enhance the visualization of intracranial lesions. This compound does not cross the intact blood-brain barrier, so enhancement is primarily due to the contrast agent within the blood pool. In cases of malignant brain tumors where the blood-brain barrier is compromised, this compound can accumulate in the interstitial tissue of the tumor, aiding in its delineation.[10]
-
CECT of the Body: this compound is employed to improve the detection and evaluation of lesions in various organs, including the liver, pancreas, kidneys, and in the abdominal and pelvic cavities.[11] It is also used in CT angiography to visualize blood vessels throughout the cardiovascular system.[1][4]
Safety and Adverse Reactions
Adverse reactions to this compound are generally mild to moderate, transient, and self-limiting.[10][11] Common side effects include a sensation of warmth, flushing, nausea, and vomiting.[2][11]
However, more severe reactions can occur, and it is crucial to be aware of the following:
-
Hypersensitivity Reactions: These can range from mild skin reactions like hives to severe, life-threatening anaphylactic shock.[2]
-
Contrast-Induced Nephropathy (CIN): This is a form of acute kidney injury that can occur after the administration of iodinated contrast media, particularly in patients with pre-existing renal impairment.[2] Adequate hydration before and after the procedure is recommended to minimize this risk.[2]
-
Severe Cutaneous Adverse Reactions (SCARs): Although rare, serious skin reactions such as Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), acute generalized exanthematous pustulosis (AGEP), and drug reaction with eosinophilia and systemic symptoms (DRESS) have been reported.[10][11]
-
Thromboembolic Events: Serious, and sometimes fatal, thromboembolic events, including myocardial infarction and stroke, have been reported during angiographic procedures.[12]
-
Extravasation: Leakage of the contrast agent into the surrounding tissues at the injection site can cause pain, swelling, and in rare cases, skin necrosis and compartment syndrome.[2][12]
Contraindications and Precautions
This compound should not be administered to patients with a known hypersensitivity to this compound or any of its components. Caution is advised in patients with a history of allergies, asthma, renal or hepatic impairment, cardiovascular disease, diabetes, sickle cell anemia, multiple myeloma, pheochromocytoma, or thyroid disorders.[4] It is important to note that formulations of this compound intended for intravascular use should not be administered intrathecally, as this can lead to serious adverse reactions, including death.[13] Only specific formulations, such as Isovue-M, are indicated for intrathecal administration.[11][13]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Formulations
| Parameter | This compound 41% (200 mgI/mL) | This compound 51% (250 mgI/mL) | This compound 61% (300 mgI/mL) | This compound 76% (370 mgI/mL) |
| Concentration (mgI/mL) | 200 | 250 | 300 | 370 |
| Osmolality @ 37°C (mOsm/kg water) | 413 | 524 | 616 | 796 |
| Viscosity @ 37°C (cP) | 2.0 | 3.0 | 4.7 | 8.8 |
| Sodium Content (mg/mL) | ~0.043 | Not specified | ~0.043 | ~0.053 |
Source:[11]
Table 2: Recommended Adult Dosages for CECT
| CECT Application | This compound Formulation | Recommended Dose | Maximum Dose |
| Head | 250 mgI/mL | 130 - 240 mL | 240 mL |
| 300 mgI/mL | 100 - 200 mL | 200 mL | |
| Body | 250 mgI/mL | 130 - 240 mL | 240 mL |
| 300 mgI/mL | 100 - 200 mL | 200 mL |
Source:[9][10][12][14] Note: The total dose for either CECT procedure should not exceed 60 grams of iodine.[9][10]
Table 3: Recommended Pediatric Dosages for CECT
| CECT Application | This compound Formulation | Recommended Dose |
| Head & Body | 250 mgI/mL | 1.2 - 3.6 mL/kg |
| 300 mgI/mL | 1.0 - 3.0 mL/kg |
Source:[9][10][11][12][14] Note: It should not be necessary to exceed a total dose of 30 grams of iodine.[9][10][11]
Experimental Protocols
Protocol 1: General Clinical CECT of the Head/Body
-
Patient Preparation:
-
This compound Administration:
-
Select the appropriate this compound concentration and calculate the dose based on the patient's weight and the specific imaging procedure.[16]
-
Visually inspect the this compound solution for particulate matter and discoloration before administration.[10]
-
Administer the this compound solution intravenously. This can be done as a rapid infusion or a bolus injection.[9][10]
-
Use a mechanical injector for controlled and consistent administration, especially for angiography applications.[17]
-
-
CECT Imaging:
-
Imaging can typically be performed immediately after the completion of this compound administration.[9][10][12][14]
-
For dynamic CT imaging, a series of rapid scans (e.g., every 2-3 seconds) can be performed within 30 to 90 seconds post-injection to capture the arterial phase of enhancement.[18]
-
Acquire images in the desired anatomical region according to the standard institutional protocol.
-
-
Post-Procedure Care:
-
Monitor the patient for any signs of adverse reactions.
-
Encourage continued hydration to facilitate the renal clearance of the contrast agent.[4]
-
Protocol 2: Preclinical CECT in an Orthotopic Pancreatic Tumor Mouse Model
This protocol is adapted from a study evaluating this compound uptake in a mouse model.[19]
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature throughout the procedure.
-
-
This compound Administration (Two tested methods):
-
CECT Imaging:
-
Acquire a pre-contrast CT scan.
-
For IV infusion: Begin post-contrast imaging acquisition immediately after the bolus and continue for 25 minutes.[19]
-
For IP bolus: Begin post-contrast imaging acquisition immediately after the injection and continue for 40 minutes.[19] The highest uptake with this method was observed at 40 minutes post-injection.[19]
-
Use a preclinical CT scanner with appropriate settings for small animal imaging.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and other relevant tissues on the CT images.
-
Measure the change in Hounsfield Units (ΔHU) between pre- and post-contrast scans to quantify contrast enhancement.
-
Visualizations
Caption: Workflow for a clinical CECT study using this compound.
Caption: Potential pathways leading to adverse reactions from this compound.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. This compound: Uses, Interactions, and Safety Information [minicule.com]
- 4. This compound Uses, Side Effects & Warnings [drugs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. [this compound, a new non-ionic roentgen contrast medium. Results of angiographic studies in more than 300 patients, with special reference to pain reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound (this compound) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 11. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Isovue, Scanlux (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. drugs.com [drugs.com]
- 14. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. droracle.ai [droracle.ai]
- 16. UpToDate 2018 [sniv3r2.github.io]
- 17. uab.edu [uab.edu]
- 18. ISOVUE® Imaging Bulk Package For use only with an automated contrast injection system, contrast management system, or contrast media transfer set approved or cleared for use with this contrast agent in this Imaging Bulk Package. ISOVUE®-300this compound Injection 61% ISOVUE®-370this compound Injection 76% [dailymed.nlm.nih.gov]
- 19. Intraperitoneal Delivery of this compound to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iopamidol as a Tool for In Vivo Vascular Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular permeability, the process of fluid and molecule exchange between the bloodstream and surrounding tissues, is a critical physiological process that is often dysregulated in various pathological conditions, including cancer, inflammation, and ischemic diseases. The ability to accurately measure and monitor changes in vascular permeability in vivo is paramount for understanding disease progression and evaluating the efficacy of novel therapeutic interventions. Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, has emerged as a valuable tool for the quantitative assessment of vascular permeability using dynamic contrast-enhanced computed tomography (DCE-CT). Its favorable safety profile and pharmacokinetic properties make it well-suited for preclinical research in various animal models.
These application notes provide a comprehensive overview of the principles, protocols, and data analysis methods for utilizing this compound as a contrast agent to measure in vivo vascular permeability.
Principle of the Assay
The use of this compound in vascular permeability assays is based on the principle of dynamic contrast-enhanced imaging. Following intravenous administration, this compound distributes within the vascular space and, in areas of increased permeability, extravasates into the interstitial space. By acquiring a series of rapid CT scans before, during, and after the this compound injection, the change in tissue attenuation (measured in Hounsfield Units, HU) over time can be monitored.
The rate and extent of this compound accumulation in the extravascular-extracellular space are directly related to the permeability of the vasculature. Pharmacokinetic models are then applied to the dynamic CT data to derive quantitative parameters that reflect vascular permeability, such as the volume transfer constant (Ktrans).
Key Experimental Protocols
Animal Models and Preparation
A variety of animal models can be utilized for in vivo vascular permeability studies with this compound, including mice and rats with tumor xenografts or models of inflammation.
-
Animal Species: Murine models (mice, rats) are commonly used. For example, nude rats with MDA-MB 435 xenograft tumors or mice with orthotopic pancreatic tumors have been successfully employed.[1]
-
Anesthesia: Anesthesia is crucial to immobilize the animal during the imaging procedure. Isoflurane or a combination of ketamine and xylazine are common choices.
-
Catheterization: For precise and rapid delivery of this compound, a catheter is typically placed in a tail vein or jugular vein.
This compound Administration and DCE-CT Imaging
The following protocol is a general guideline and may require optimization based on the specific animal model, tumor type, and imaging equipment.
Materials:
-
This compound (e.g., Isovue-370, 370 mgI/mL)
-
Saline solution
-
Anesthesia machine
-
Animal monitoring equipment (e.g., pulse oximeter, heating pad)
-
Micro-CT or clinical CT scanner with dynamic imaging capabilities
-
Power injector (optional, but recommended for consistent injection rates)
Protocol:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed. Ensure the animal's core body temperature is maintained.
-
Pre-contrast Imaging: Acquire a baseline (pre-contrast) CT scan of the region of interest (e.g., tumor).
-
This compound Injection:
-
Intravenous (IV) Bolus plus Infusion: Administer an initial bolus of this compound (e.g., 200 µL for a mouse) followed by a continuous infusion (e.g., 400 µL/hr for a mouse).[2]
-
Intraperitoneal (IP) Bolus: Alternatively, an IP bolus injection (e.g., 400 µL for a mouse) can be used, which is technically simpler for longitudinal studies.[2]
-
-
Dynamic CT Acquisition: Immediately upon initiation of the this compound injection, begin acquiring a series of dynamic CT scans over the region of interest for a specified duration (e.g., 25 minutes for IV infusion, 40 minutes for IP bolus).[2]
-
Post-contrast Imaging: After the dynamic scan, additional delayed-phase images may be acquired to assess contrast washout.
Experimental Workflow for this compound-based Vascular Permeability Assay
Caption: Workflow for in vivo vascular permeability assessment using this compound and DCE-CT.
Data Analysis
-
Region of Interest (ROI) Definition: Draw ROIs on the dynamic CT images encompassing the tissue of interest (e.g., tumor) and a reference artery for determining the arterial input function (AIF).
-
Time-Attenuation Curve (TAC) Generation: For each ROI, calculate the mean HU value for each time point in the dynamic scan to generate a TAC.
-
Pharmacokinetic Modeling: Apply a suitable pharmacokinetic model, such as the Tofts model or the extended Tofts model, to the tissue TAC and the AIF. This modeling allows for the calculation of quantitative permeability parameters.
-
Tofts Model: This is a widely used two-compartment model that describes the exchange of a contrast agent between the plasma and the extravascular-extracellular space. It yields the parameter Ktrans (volume transfer constant), which reflects both blood flow and permeability.
-
-
Parameter Calculation: Software packages are available to perform the pharmacokinetic modeling and calculate parameters such as:
-
Ktrans (min⁻¹): The volume transfer constant, a primary measure of vascular permeability.
-
ve: The fractional volume of the extravascular-extracellular space.
-
vp: The fractional plasma volume.
-
Logical Relationship of Pharmacokinetic Modeling
Caption: Data flow for calculating permeability parameters from DCE-CT data.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies utilizing this compound to assess vascular changes.
Table 1: this compound Uptake in an Orthotopic Pancreatic Tumor Model in Mice [2]
| Injection Protocol | Time Post-Injection (min) | Change in Hounsfield Units (ΔHU) |
| IV Bolus + Infusion | 15 | 44.54 ± 9.36 |
| 25 | 63.33 ± 8.37 | |
| IP Bolus | 40 | Similar to 25 min post-IV |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Endothelial Cell Detachment in a Rat Vena Cava Model
| This compound Concentration (mgI/mL) | Injection Rate (mL/s) | Endothelial Cell Detachment (%) |
| 300 or 370 | 1 | Not significantly different from control |
| 300 or 370 | 4 | Significantly higher than 1 mL/s |
| 300 or 370 | 8 | Significantly higher than 1 mL/s |
Signaling Pathways Regulating Vascular Permeability
Understanding the molecular pathways that regulate vascular permeability is crucial for interpreting the results of this compound-based assays and for developing targeted therapies. Two key signaling pathways are the Vascular Endothelial Growth Factor (VEGF) pathway and the Tumor Necrosis Factor-alpha (TNF-α) pathway.
VEGF Signaling Pathway
VEGF is a potent inducer of vascular permeability. Its binding to the VEGF receptor 2 (VEGFR2) on endothelial cells triggers a cascade of intracellular events leading to the destabilization of cell-cell junctions and increased permeability.
VEGF Signaling Pathway Leading to Increased Vascular Permeability
Caption: Simplified VEGF signaling cascade leading to increased vascular permeability.
TNF-α Signaling Pathway
TNF-α, a pro-inflammatory cytokine, also plays a significant role in increasing vascular permeability. It can induce changes in the endothelial cytoskeleton and disrupt adherens junctions, leading to the formation of intercellular gaps.
TNF-α Signaling Pathway and Endothelial Permeability
Caption: TNF-α signaling pathway contributing to increased endothelial permeability.
Conclusion
This compound, in conjunction with DCE-CT, provides a powerful and quantitative method for assessing in vivo vascular permeability in preclinical models. This technique is invaluable for elucidating the mechanisms of vascular dysregulation in various diseases and for evaluating the efficacy of novel therapeutics that target the vasculature. The protocols and data analysis workflows outlined in these application notes serve as a guide for researchers to implement this robust and informative assay in their studies. Careful optimization of experimental parameters for each specific model is recommended to ensure accurate and reproducible results.
References
- 1. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Delivery of this compound to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Iopamidol in Human Serum by Capillary Zone Electrophoresis
Abstract
This application note details a rapid and sensitive method for the quantitative determination of Iopamidol, a non-ionic, water-soluble X-ray contrast agent, in human serum using Capillary Zone Electrophoresis (CZE). The described protocol involves a straightforward protein precipitation step followed by direct analysis, enabling a total analysis time of approximately 10 minutes.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research settings where efficient and reliable quantification of this compound is required. The method demonstrates high sensitivity, with a detection limit of less than 1 mg/L.[1]
Introduction
This compound is a widely used contrast agent in diagnostic imaging procedures such as computed tomography (CT) scans. Accurate measurement of its concentration in serum is crucial for assessing renal function and for pharmacokinetic and toxicological studies. Capillary electrophoresis offers a powerful alternative to traditional high-performance liquid chromatography (HPLC) methods, providing advantages in terms of speed, resolution, minimal sample and reagent consumption, and automation.[2][3] This application note presents a validated CZE method for the routine analysis of this compound in serum samples.
Experimental
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Acetonitrile, HPLC grade
-
Sodium tetraborate, analytical grade
-
Boric acid, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Human serum (drug-free)
Instrumentation
-
A commercial capillary electrophoresis system equipped with a UV-Vis detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm).
-
Data acquisition and processing software.
Standard and Sample Preparation
Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in deionized water.
-
Prepare working standard solutions by serial dilution of the stock solution with drug-free human serum to obtain concentrations ranging from 1 to 100 mg/L.
Sample Preparation:
-
To 100 µL of serum sample (standard or unknown), add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for CZE analysis.
Capillary Electrophoresis Protocol
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the running buffer for 30 minutes.
-
Pre-run Conditioning: At the beginning of each run, flush the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then the running buffer for 5 minutes.
-
Running Buffer (Background Electrolyte - BGE): 50 mM Borate buffer (pH 9.2). Prepared by dissolving appropriate amounts of sodium tetraborate and boric acid in deionized water.
-
Sample Injection: Inject the prepared sample supernatant hydrodynamically at 50 mbar for 5 seconds.
-
Separation: Apply a separation voltage of 25 kV (positive polarity).
-
Detection: Monitor the absorbance at 245 nm.
-
Capillary Temperature: Maintain the capillary temperature at 25 °C.
Results and Discussion
The developed CZE method provides a sharp and well-resolved peak for this compound, with a migration time of approximately 6-8 minutes. The use of acetonitrile for protein precipitation not only effectively removes interfering macromolecules but also induces sample stacking, which enhances the sensitivity of the method, allowing for the detection of this compound at levels below 1 mg/L.[1] The method is highly specific, and common serum components do not interfere with the this compound peak.
Method Validation
The method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended application.[4]
Linearity:
The calibration curve was linear over the concentration range of 1-100 mg/L. A linear regression analysis of the peak area versus concentration yielded a correlation coefficient (r²) of >0.999.
Precision and Accuracy:
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 1. The relative standard deviation (RSD) for both intra- and inter-day precision was less than 5%, and the accuracy was within 95-105%.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD (S/N = 3) was found to be 0.5 mg/L, and the LOQ (S/N = 10) was 1.5 mg/L.
Recovery:
The extraction recovery of this compound from serum was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistently above 95% for all QC levels.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 100 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 mg/L |
| Limit of Quantification (LOQ) | 1.5 mg/L |
Table 1: Precision and Accuracy of the CZE Method for this compound in Serum
| QC Level | Concentration (mg/L) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (%) | Recovery (%) |
| Low | 5 | 3.8% | 4.5% | 102.3% | 96.8% |
| Medium | 25 | 2.5% | 3.1% | 98.7% | 97.5% |
| High | 75 | 1.9% | 2.8% | 101.5% | 98.1% |
Conclusion
The described capillary electrophoresis method provides a simple, rapid, and reliable approach for the quantification of this compound in human serum. With its high sensitivity, specificity, and short analysis time, this method is well-suited for high-throughput analysis in clinical and research laboratories.
Visualizations
Caption: Experimental workflow for the analysis of this compound in serum.
Caption: Logical relationships in the this compound analysis method.
References
Application Notes and Protocols for Iopamidol in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed guidelines and standardized protocols for the dosing and administration of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, in various animal models for preclinical imaging studies.
Introduction to this compound in Animal Studies
This compound is a widely used contrast agent for enhancing the visualization of internal structures in a variety of imaging modalities, including computed tomography (CT), angiography, and urography.[1] Its favorable safety profile and diagnostic efficacy make it a valuable tool in preclinical research for studying anatomy, physiology, and pathophysiology in animal models. These notes offer a summary of recommended dosing regimens, administration techniques, and key experimental protocols to ensure reproducible and reliable results in your research.
General Dosing and Administration Guidelines
Successful imaging with this compound relies on appropriate dosing and administration tailored to the specific animal model, imaging modality, and research question. The following tables provide a summary of reported dosing guidelines for various species. It is crucial to note that these are starting points, and optimization may be necessary for specific experimental conditions.
Table 1: this compound Dosing Guidelines for Rodent Models
| Species | Application | Route of Administration | This compound Concentration | Dose | Reference(s) |
| Mouse | CT Imaging / CEST-MRI | Intravenous (IV) Bolus + Infusion | Isovue-370 (370 mg Iodine/mL) | 200 µL bolus followed by 400 µL/hr infusion | [2] |
| CT Imaging / CEST-MRI | Intraperitoneal (IP) Bolus | Isovue-370 (370 mg Iodine/mL) | 400 µL | [2] | |
| Rat | Contrast-Induced Nephropathy (CIN) Model | Intravenous (IV) | Oypalomin (370 mg Iodine/mL) | 7.4 g Iodine/kg | [3] |
Table 2: this compound Dosing Guidelines for Rabbit Models
| Application | Route of Administration | This compound Concentration | Dose | Reference(s) |
| Angiography | Intra-arterial | Not Specified | Not Specified | [4] |
| Contrast-Induced Nephropathy (CIN) Model | Intra-renal artery | Bystage (320 mg Iodine/mL) | 4.8 g Iodine/kg (administered at 120 mL/h) | [3] |
| Pharmacokinetics | Intravenous (IV) | This compound-300 (300 mg Iodine/mL) | ~600 mg Iodine/kg (2 mL/kg) | [5] |
Table 3: this compound Dosing Guidelines for Canine Models
| Application | Route of Administration | This compound Concentration | Dose | Reference(s) |
| Myelography | Intrathecal (Cisterna Magna) | This compound 300 (300 mg Iodine/mL) | 0.25 mL/kg | [6] |
| CT Imaging | Intravenous (IV) | Not Specified | 500 mg Iodine/kg | [7] |
Table 4: this compound Dosing Guidelines for Other Animal Models
| Species | Application | Route of Administration | this compound Concentration | Dose | Reference(s) | |---|---|---|---|---| | Common Carp (Cyprinus carpio) | CT Imaging | Intravenous (IV) | Not Specified | 480 mg Iodine/kg |[8] | | Cloudy Catshark (Scyliorhinus torazame) | CT Imaging | Intravenous (IV) | Not Specified | 700 mg Iodine/kg |[9] | | Pig | Lymphangiography | Direct Injection into Thoracic Duct | Not Specified | Not Specified |[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound administration.
Intravenous (IV) Administration for CT Imaging in Rodents
Objective: To achieve optimal contrast enhancement for CT imaging of vasculature and organs.
Materials:
-
This compound (e.g., Isovue-370)
-
Sterile saline
-
Appropriately sized syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place the animal on a heating pad to maintain body temperature and dilate blood vessels.
-
Catheterization (for infusion): For bolus followed by infusion, cannulate the tail vein with a flexible catheter.
-
Bolus Injection: For a simple bolus injection, slowly administer the calculated dose of this compound via the tail vein.
-
Bolus + Infusion: Administer an initial bolus of 200 µL of this compound, followed immediately by a continuous infusion at a rate of 400 µL/hr.[2]
-
Imaging: Initiate CT scanning immediately following the bolus injection or during the infusion period. Imaging 3-5 minutes post-injection is often optimal for vascular to parenchymal phase images.[8]
Intraperitoneal (IP) Administration in Mice
Objective: To provide an alternative route for contrast administration when IV access is challenging.
Materials:
-
This compound (e.g., Isovue-370)
-
Sterile saline
-
Appropriately sized syringes and needles (e.g., 25-27 gauge)
-
Animal restrainer
Procedure:
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major organs.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the this compound solution. A typical dose is a 400 µL bolus.[2]
-
Imaging: The optimal time for imaging after IP injection may vary, but peak tumor uptake has been observed at 40 minutes post-injection in some models.[2]
Induction of Contrast-Induced Nephropathy (CIN) in Rats
Objective: To create an animal model of CIN for studying pathophysiology and testing therapeutic interventions.
Materials:
-
This compound
-
Indomethacin
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Sterile saline or appropriate vehicle
-
Syringes and needles for IV administration
Procedure:
-
Animal Model: This protocol often utilizes uninephrectomized rats to increase susceptibility to CIN.
-
Pre-treatment: Two weeks after unilateral nephrectomy, administer indomethacin (10 mg/kg, IV) and L-NAME (10 mg/kg, IV).[3] These agents inhibit prostaglandin and nitric oxide synthesis, respectively, predisposing the kidneys to injury.
-
This compound Administration: Following pre-treatment, administer a high dose of this compound (e.g., 7.4 g Iodine/kg, IV).[3]
-
Monitoring: Monitor renal function over the following days by measuring serum creatinine and blood urea nitrogen (BUN). Histopathological analysis of kidney tissue can be performed at the end of the study.
Signaling Pathways in this compound-Induced Cellular Effects
While the precise signaling pathways activated by this compound are still under investigation, research on iodinated contrast media points to the induction of oxidative stress and mitochondrial dysfunction as key events, particularly in renal tubular cells.[11][12][13][14]
Key Mechanisms:
-
Reactive Oxygen Species (ROS) Production: Contrast media can increase the production of ROS, leading to cellular damage.[14]
-
Mitochondrial Dysfunction: this compound has been shown to impair mitochondrial function, leading to ATP depletion, reduced mitochondrial membrane potential, and mitochondrial fission.[11][12]
-
Apoptosis: Increased ROS and mitochondrial damage can trigger apoptotic pathways, involving the activation of caspases.[13]
-
AMPK/PKC Pathway: Contrast media may induce the phosphorylation of PKC via the AMPK pathway, which can lead to eNOS uncoupling and further oxidative stress.[15]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid distribution into the extracellular fluid and elimination primarily through renal excretion.[16]
Table 5: Pharmacokinetic Parameters of this compound in Different Species
| Species | Key Findings | Reference(s) |
| Dog | Rapidly eliminated from the central nervous system (>90% in 24 hours) after intrathecal administration. Excreted almost exclusively by the kidneys after IV injection. | [4][16] |
| Rabbit | Renal excretion involves tubular mechanisms at low blood levels and glomerular filtration at higher levels. Excreted almost exclusively by the kidneys after IV injection. | [4][16] |
| Common Carp | Slower clearance, smaller volume of distribution, and prolonged elimination half-life (20.39 hours) compared to mammals. | [17] |
| Rat, Rabbit, Dog | Does not bind significantly to plasma proteins and is rapidly excreted unchanged, mainly by the kidneys. | [18] |
Safety and Toxicology
This compound is generally well-tolerated in animal studies.[19] Reproduction studies in rats and rabbits have not shown evidence of impaired fertility or harm to the fetus.[20][21] However, as with all contrast media, there is a risk of adverse events, particularly contrast-induced nephropathy in susceptible individuals.[3] It is essential to ensure animals are well-hydrated before and after administration to minimize the risk of renal toxicity.
Disclaimer: These application notes and protocols are intended for guidance in a research setting. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. Dosages and procedures may require optimization for specific research needs.
References
- 1. K9 Clinical Practice Guideline #20- Diagnostic Imaging [books.allogy.com]
- 2. Intraperitoneal Delivery of this compound to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Agmatine on Contrast-Induced Nephropathy in Rats and Rabbits [jstage.jst.go.jp]
- 4. This compound: new preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretion of contrast media by the immature rabbit. Comparison of Renografin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CT-determined canine kidney and urine iodine concentration following intravenous administration of sodium diatrizoate, metrizamide, this compound, and sodium ioxaglate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 9. Long-term effects of this compound as a contrast medium for computed tomography in Cloudy Catsharks Scyliorhinus torazame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nephrotoxicity of this compound is associated with mitochondrial impairment in human cell and teleost models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiopaque contrast media. XLVI - Preliminary studies of the metabolism of this compound in the dog, the rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. INTRAVENOUS this compound PHARMACOKINETICS IN COMMON CARP (CYPRINUS CARPIO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and tissue distribution of iomeprol in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. efda.gov.et [efda.gov.et]
- 20. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. This compound Injection, USP, 41% and this compound Injection, USP, 61% [dailymed.nlm.nih.gov]
Application Notes and Protocols for the Use of Iopamidol in Pediatric and Adult Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures to enhance the visualization of internal structures.[1] Its favorable safety profile and diagnostic efficacy have established it as a standard contrast medium for various applications in both adult and pediatric populations.[2] These application notes provide a comprehensive overview of the use of this compound in research settings, with a focus on comparative data between pediatric and adult populations, detailed experimental protocols, and the underlying mechanism of action.
Physicochemical Properties and Mechanism of Action
This compound is a tri-iodinated derivative of isophthalamic acid.[3] The three iodine atoms in its structure are responsible for attenuating X-rays, leading to the opacification of blood vessels and tissues where the agent is distributed.[1] This differential absorption of X-rays compared to surrounding tissues creates the contrast enhancement seen in radiographic imaging.[1] Upon intravenous administration, this compound is distributed in the extracellular fluid and is primarily excreted unchanged by the kidneys through glomerular filtration.[1]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Pediatric and Adult Populations
| Parameter | Pediatric Patients (Infants and Children)[4] | Healthy Adult Volunteers[5] | Adults with Mild Renal Failure[5] | Adults with Severe Renal Failure[5] |
| Distribution Half-life (t1/2α) (hours) | 0.33 | Not specified | Not specified | Not specified |
| Elimination Half-life (t1/2β) (hours) | 1.92 | 1.67 | 4.24 | 10.03 |
| Volume of Central Compartment (Vc) (L/kg) | 0.40 | Not specified | Not specified | Not specified |
| Volume of Distribution at Steady State (Vβ) (L/kg) | 0.20 | Not specified | Not specified | Not specified |
| Clearance (Cl) (L/kg/hour) | 0.16 | 0.11 | 0.06 | 0.02 |
Note: The pediatric pharmacokinetic data is from a study involving infants and children with recurrent urinary tract infections. The adult data is from a study in healthy volunteers and patients with varying degrees of renal failure.
Table 2: Incidence of Adverse Events with Iodinated Contrast Media (Including this compound)
| Population | Incidence of Hypersensitivity Reactions (Iopromide Study)[6] |
| Children (<18 years) | 0.47% |
| Adults (18-65 years) | 0.74% |
| Elderly (>65 years) | 0.38% |
Note: This data is from a study on Iopromide, another non-ionic, low-osmolar contrast agent, and may provide an estimation of the relative risk of hypersensitivity reactions in different age groups for similar contrast media like this compound. A separate study analyzing a large database of adverse event reports for seven iodinated contrast media, including this compound, found that this compound accounted for 14.3% of the reported adverse events.[7]
Experimental Protocols
Protocol 1: Administration of this compound for Contrast-Enhanced Computed Tomography (CECT) of the Head in Pediatric Patients
1. Patient Preparation:
-
Ensure the patient is well-hydrated prior to the procedure.[8]
-
Obtain informed consent from the parent or legal guardian.
-
Assess for any history of allergies or previous reactions to contrast media.[9]
-
For children under 3 years of age, consider the risk of thyroid dysfunction and discuss follow-up monitoring with the parents/guardians.[2]
2. This compound Administration:
-
Contrast Agent: this compound injection (e.g., Isovue®) with a concentration of 250 mg Iodine/mL or 300 mg Iodine/mL.[10]
-
Dosage:
-
Route of Administration: Intravenous (IV) injection.
-
Administration Technique: Administer as a bolus injection.[11]
3. Imaging:
-
Imaging can commence immediately following the completion of the contrast administration.[12]
4. Post-Procedure Monitoring:
-
Monitor the patient for any signs of adverse reactions, such as hypersensitivity or extravasation at the injection site.[11]
-
Ensure continued hydration post-procedure.[8]
Protocol 2: Administration of this compound for Contrast-Enhanced Computed Tomography (CECT) of the Body in Adult Patients
1. Patient Preparation:
-
Ensure the patient is well-hydrated before the procedure.[8]
-
Obtain informed consent.
-
Screen for risk factors such as pre-existing renal insufficiency, diabetes, and a history of allergies.[8]
-
In patients with severe renal dysfunction, use this compound with caution.[13]
2. This compound Administration:
-
Contrast Agent: this compound injection (e.g., Isovue®) with a concentration of 250 mg Iodine/mL or 300 mg Iodine/mL.[12]
-
Dosage:
-
Route of Administration: Intravenous (IV) injection.
-
Administration Technique: Administer as a rapid infusion or bolus injection.[14]
3. Imaging:
-
Imaging can be performed immediately after the completion of contrast administration.[15]
4. Post-Procedure Monitoring:
Visualization
Mechanism of Action of this compound
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound 370 in infants and children during ivp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in adults with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risk of Hypersensitivity Reactions to Iopromide in Children and Elderly: An Analysis of 132,850 Patients From 4 Observational Studies and Pharmacovigilance Covering >288 Million Administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the safety of seven iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. drugs.com [drugs.com]
- 10. apps.ausrad.com [apps.ausrad.com]
- 11. mims.com [mims.com]
- 12. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. uab.edu [uab.edu]
- 15. Isovue, Scanlux (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Troubleshooting & Optimization
Iopamidol Degradation Under Stress Conditions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of iopamidol under various experimental stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under stress conditions?
A1: this compound is relatively stable but degrades under acidic, alkaline, oxidative, and photolytic stress.[1] The main degradation pathways include:
-
Hydrolysis: Cleavage of the amide bonds in the side chains.[1][2]
-
Deiodination: Removal of iodine atoms from the tri-iodinated benzene ring.[1][2][3]
-
Hydroxylation: Addition of hydroxyl groups to the molecule, often initiated by hydroxyl radicals.[3][4]
-
Oxidation: Particularly of the amino group to a nitro group or oxidation of side chains.[1][2][4]
Q2: Which advanced oxidation processes (AOPs) are effective for degrading this compound?
A2: Several AOPs have proven effective for this compound degradation. These processes typically generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), that readily attack the this compound molecule.[5] Effective AOPs include:
-
UV-based processes: UV/H₂O₂, UV/Persulfate (PDS), and UV/Chlorine are effective.[4][6] The UV/sulfite process, which generates hydrated electrons (eₐq⁻), is also highly efficient.[7]
-
Ozone-based processes: Ozonation, particularly when combined with peroxymonosulfate (O₃/PMS), accelerates degradation through the action of both hydroxyl and sulfate radicals.[2][8]
-
Persulfate activation: Fe(II)-activated persulfate is effective, with both •OH and SO₄•⁻ contributing to the degradation.[9][10]
-
Sonolysis: Ultrasound can also be used to degrade this compound through the generation of hydroxyl radicals from the pyrolytic cleavage of water molecules.[11]
Q3: What are the common transformation products of this compound degradation?
A3: The transformation products depend on the specific degradation process. However, common products identified across various studies include hydroxylated derivatives, deiodinated molecules, and products with oxidized side chains.[2][3][4] In some AOPs, the formation of potentially harmful iodinated disinfection by-products (I-DBPs) like iodoform and monoiodoacetic acid is a concern.[3][4][6]
Q4: How does pH affect the degradation of this compound?
A4: The effect of pH is dependent on the specific degradation method. For instance, in UV/NaClO processes, increasing pH can decrease the degradation rate.[4][6] Conversely, for the O₃/PMS process, a pH greater than 7 facilitates degradation.[2][8] In Fe(II)-activated persulfate systems, acidic to neutral conditions are generally favorable.[10] The effect of pH is often negligible in UV photolysis and UV/PDS processes.[3][4][12]
Troubleshooting Guides
Problem 1: Low degradation efficiency in UV-based AOPs.
| Possible Cause | Troubleshooting Step |
| Presence of radical scavengers | Natural organic matter (NOM), chloride ions (Cl⁻), and carbonate/bicarbonate ions (HCO₃⁻) can scavenge hydroxyl and sulfate radicals, inhibiting this compound degradation in UV/H₂O₂ and UV/PDS systems.[4][6] Consider purifying the water sample or adjusting the model water composition to identify the interfering species. |
| Inappropriate pH | For UV/chlorine systems, ensure the pH is not too high, as this can decrease the degradation rate.[4][6] |
| Low UV intensity or oxidant dose | Increase the UV lamp intensity or the concentration of H₂O₂, persulfate, or chlorine to generate more reactive species.[3][12] |
| High initial this compound concentration | A higher initial concentration may require a longer treatment time or higher oxidant doses for complete degradation.[3][12] |
Problem 2: Formation of undesirable iodinated disinfection by-products (I-DBPs).
| Possible Cause | Troubleshooting Step |
| Choice of AOP | Some AOPs are more prone to forming I-DBPs. For example, UV/H₂O₂ and UV/PDS followed by chlorination can lead to I-DBP formation.[4][6] The UV/NaClO process may be a better alternative as it has been shown to form fewer I-DBPs.[4] |
| Incomplete mineralization | The degradation of this compound can release iodide into the water, which can then react to form I-DBPs during subsequent disinfection steps.[3] The O₃/PMS process can mitigate this by oxidizing the released iodide to iodate, which is less likely to form I-DBPs.[2][8] |
Quantitative Data Summary
Table 1: Comparison of this compound Degradation Efficiency under Different AOPs
| Degradation Process | Key Parameters | Degradation Efficiency | Reference |
| Fe(II)-activated Persulfate | 1 mmol L⁻¹ persulfate, n(Fe(II))/n(PS) of 1:10, pH 3.0 | 78% degradation in 60 min | [9][10] |
| UV/Sulfite | pH 9 | Nearly 100% degradation in 2.5 min | [6][7] |
| UV Photolysis | Low-pressure UV lamps | Follows pseudo-first-order kinetics | [3][12] |
| O₃/PMS | pH > 7 | Accelerated degradation compared to ozone alone | [2][8] |
Table 2: Kinetic Data for this compound Degradation
| Process | Kinetic Model | Rate Constant | Reference |
| Fe(II)-activated Persulfate | - | 0.1266 min⁻¹ | [10] |
| UV Photolysis | Pseudo-first order | Quantum yield = 0.03318 mol einstein⁻¹ | [3][12] |
| UV/Sulfite | - | k_obs = 2.08 min⁻¹ | [7] |
| O₃/PMS | Second-order reaction with SO₄•⁻ | k_SO₄•⁻, IPM = 1.6 x 10⁹ M⁻¹ s⁻¹ | [2][8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Degradation using UV-based AOPs
-
Preparation of Stock Solution: Prepare a stock solution of this compound in ultrapure water.
-
Reaction Setup:
-
Use a photochemical reactor equipped with a low-pressure mercury lamp.
-
Place a quartz tube containing the this compound solution in the reactor.
-
Add the desired concentration of the oxidant (H₂O₂, persulfate, or chlorine).
-
Maintain the desired pH using appropriate buffers.
-
-
Initiation of Reaction: Turn on the UV lamp to start the photodegradation process.
-
Sampling: Withdraw samples at regular time intervals. Quench the reaction immediately, for example, by adding sodium thiosulfate.
-
Analysis: Analyze the concentration of this compound and its transformation products using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (e.g., UPLC-ESI-MS).[3]
Protocol 2: this compound Degradation using Fe(II)-Activated Persulfate
-
Preparation of Solutions: Prepare stock solutions of this compound, ferrous sulfate (FeSO₄), and potassium persulfate (K₂S₂O₈).
-
Reaction Setup:
-
In a beaker or flask, add the this compound solution.
-
Adjust the pH to the desired value (e.g., pH 3.0) using sulfuric acid or sodium hydroxide.[10]
-
Initiate the reaction by adding the Fe(II) solution followed by the persulfate solution.
-
-
Sampling and Analysis: Collect samples at different time points, quench the reaction (e.g., with methanol), and analyze using HPLC.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerated oxidation of this compound by ozone/peroxymonosulfate (O3/PMS) process: Kinetics, mechanism, and simultaneous reduction of iodinated disinfection by-product formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation kinetics of this compound by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of this compound by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Efficient degradation and deiodination of this compound by UV/sulfite process: Assessment of typical process parameters and transformation paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fe(II)-activated persulfate oxidation to degrade this compound in water: parameters optimization and degradation paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Iopamidol Impurity Analysis by UPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying and quantifying Iopamidol impurities using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common UPLC-MS method for analyzing this compound impurities?
A1: The most common method is reversed-phase UPLC coupled with mass spectrometry (MS). A sub-2 µm reversed-phase column, such as an Acquity UPLC BEH C18, is frequently used.[1] The mobile phase typically consists of a gradient of an aqueous phase with a modifier like 0.1% formic acid and an organic phase such as methanol or acetonitrile.[1] Electrospray ionization (ESI) is a common ionization technique for MS detection, operated in either positive or negative mode.[1]
Q2: Why is UPLC-MS preferred over HPLC for this compound impurity analysis?
A2: UPLC-MS offers significant advantages over traditional HPLC, including faster analysis times, superior resolution, and enhanced sensitivity.[2] The use of sub-2 µm particles in UPLC columns allows for higher operating pressures, leading to improved separation of closely eluting impurities and better detection of trace-level compounds.[2] The integration with mass spectrometry provides molecular weight information, which is crucial for the identification of unknown impurities.[3]
Q3: What types of impurities are typically found in this compound?
A3: Impurities in this compound can originate from the synthesis process or from degradation over time.[3][4] These can include process-related impurities and degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis.[5] Common analytical techniques like HPLC and MS are used for impurity profiling and quantification.[4]
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[6] This helps to identify potential degradation products and establish stability-indicating methods.[5][6] Typical stress conditions for this compound include acid and base hydrolysis, oxidation with hydrogen peroxide, thermal stress, and photolysis.[5]
Q5: What are the key validation parameters for a UPLC-MS method for impurity quantification?
A5: According to the International Conference on Harmonization (ICH) guidelines, a validated UPLC-MS/MS method for quantifying impurities should demonstrate satisfactory sensitivity, linearity, precision, accuracy, selectivity, and robustness.[7] Key parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity (correlation coefficient > 0.99), and recovery.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the UPLC-MS analysis of this compound impurities.
High Backpressure
| Symptom | Possible Cause | Troubleshooting Steps |
| System pressure is significantly higher than normal. | 1. Column Frit Blockage: Particulates from the sample or mobile phase have clogged the column inlet frit.[8] 2. Improper Mobile Phase: The buffer has precipitated in the organic solvent, or the mobile phase has high viscosity.[9] 3. System Blockage: A blockage exists in the tubing, injector, or guard column.[8] | 1. Reverse flush the column at a low flow rate. If this doesn't resolve the issue, replace the column frit or the entire column .[8] 2. Check buffer solubility in the mobile phase composition. Use high-purity, HPLC-grade solvents and freshly prepared buffers.[10] 3. Systematically isolate the blockage by disconnecting components starting from the detector and moving backward towards the pump. Replace any clogged tubing or components.[8] |
Poor Peak Shape (Tailing, Splitting, Broadening)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peaks are asymmetrical (tailing), split into two, or are broader than usual. | 1. Column Void: A void has formed at the head of the column due to silica dissolution or pressure shocks.[8][9] 2. Secondary Interactions: The analyte is interacting with active sites on the stationary phase.[8] 3. Injection Solvent Mismatch: The sample is dissolved in a solvent stronger than the mobile phase.[8] 4. Column Overload: Injecting too much sample mass.[8] | 1. Replace the column. To prevent recurrence, operate within the recommended pH and pressure limits for the column.[9] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a buffer to the mobile phase.[10] 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Reduce the injection volume or sample concentration .[8] |
Loss of Sensitivity / No Signal
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak intensity is significantly lower than expected, or no peaks are detected. | 1. MS Source Contamination: The ion source is dirty, leading to poor ionization. 2. Incorrect MS Settings: Ion source parameters (e.g., temperatures, gas flows) are not optimal.[11] 3. Sample Degradation: The sample has degraded in the vial before injection.[11] 4. Leak in the System: A loose fitting is causing a loss of sample or mobile phase.[11] | 1. Clean the ion source according to the manufacturer's instructions. 2. Optimize MS parameters by infusing a standard solution of this compound. Ensure the correct precursor/product ion transitions are being monitored in MRM mode.[1] 3. Prepare fresh samples and standards.[11] 4. Inspect all fittings and connections for any signs of leakage.[11] |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and its potential impurities based on a UPLC-MS/MS method. Note that specific values can vary based on the impurity and the specific method validation.[1]
| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) |
| This compound | 2.5 | - | - | >0.99 | 95-105 |
| Impurity A | 1.8 | 0.15 | 0.50 | >0.99 | 94.9-115.5 |
| Impurity B | 2.1 | 0.38 | 1.28 | >0.99 | 94.9-115.5 |
| Impurity C | 3.2 | 0.38 | 1.27 | >0.99 | 94.9-115.5 |
| Impurity D | 3.5 | 0.39 | 1.30 | >0.99 | 94.9-115.5 |
Data is representative and based on similar impurity quantification studies.[7]
Experimental Protocols
UPLC-MS Method for this compound Impurity Profiling
This protocol outlines a general UPLC-MS method for the separation and identification of this compound and its impurities.
-
Instrumentation: A UPLC system coupled with a mass spectrometer (e.g., ACQUITY UPLC with an SQ mass spectrometer).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient appropriate for separating the impurities of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Column Temperature: 40 - 50 °C.[1]
-
Injection Volume: 1 - 5 µL.[1]
-
MS Ionization: Electrospray Ionization (ESI), positive or negative mode.[1]
-
MS Detection: Full scan mode for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.[1]
Forced Degradation of this compound
This protocol describes the conditions for conducting forced degradation studies on this compound.[5]
-
Sample Preparation: Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.[5]
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.[5]
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Store the this compound stock solution at 80°C for 48 hours.[5]
-
Control Sample: For each condition, a control sample (this compound stock solution without the stressor) should be prepared and analyzed alongside the stressed samples.[5]
Visualizations
Caption: Experimental workflow for UPLC-MS analysis of this compound impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. restek.com [restek.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Optimizing Iopamidol for Small Animal CT Imaging
Welcome to the technical support center for using Iopamidol (Isovue®) in preclinical computed tomography (CT) imaging. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during small animal imaging studies.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right this compound concentration for my study?
A1: The optimal concentration depends on your research goal. This compound is available in various concentrations, typically denoted by the milligrams of organically bound iodine per milliliter (e.g., Isovue-300 contains 300 mgI/mL, Isovue-370 contains 370 mgI/mL).
-
General Use & Soft Tissue: Concentrations like 300 mgI/mL are often sufficient for general soft tissue and organ visualization.
-
Angiography & Vascular Imaging: Higher concentrations, such as 370 mgI/mL, are preferred for visualizing blood vessels as they provide a stronger signal and better contrast in the vascular space.
-
Dilution: An experimental study in rats showed that diluting this compound from 300 mgI/mL to 150 mgI/mL did not negatively affect tissue contrast enhancement and may improve tolerance.[1] This can be a useful strategy if animal welfare or osmolality is a concern.
Q2: What is the recommended dose and injection rate for mice and rats?
A2: Dosing is typically calculated based on the amount of iodine delivered per unit of body weight (mgI/kg). The total volume injected will depend on the animal's weight and the chosen this compound concentration.
-
General Dose: A common starting point for rodents is a dose of 300-600 mgI/kg. For example, a study on rats used a dose of 500 mgI/kg.[1]
-
Injection Route: For systemic applications, the tail vein is the most common route of intravenous (IV) administration.
-
Injection Rate: A rapid bolus injection is generally preferred to achieve a high peak concentration of the contrast agent in the blood, which is crucial for angiography. The rate should be consistent across all animals in a study to ensure reproducible results.
Q3: When is the optimal time to scan after injecting this compound?
A3: this compound is a small-molecule contrast agent that is rapidly distributed and then cleared by the kidneys.[2][3] The timing of the scan is critical and depends on what you want to visualize.
-
Arterial Phase (Angiography): To visualize arteries, scanning should begin almost immediately after the injection is complete, typically within 5 to 40 seconds.[1]
-
Parenchymal/Venous Phase: For visualizing organ perfusion and venous structures, a delay of 40 to 120 seconds post-injection is common.[1]
-
Delayed Phase: Scanning several minutes after injection can be useful for assessing renal clearance or identifying areas of fluid accumulation. This compound has an elimination half-life of approximately two hours in normal subjects.[3]
Q4: What are the signs of an adverse reaction to this compound in my animal model?
A4: this compound is a non-ionic, low-osmolality contrast medium, which makes it generally safer and better tolerated than older ionic agents.[4][5] However, adverse reactions can still occur, especially with high doses or rapid injections. Monitor animals for:
-
Changes in breathing (respiratory distress).
-
Seizures or unusual neurological signs.
-
Prolonged lethargy or unresponsiveness after anesthesia.
-
Signs of dehydration. It is crucial to ensure animals are well-hydrated before and after administration.[6] Studies in rodents have shown its acute toxicity is comparable to other non-ionic contrast media.[7][8]
Troubleshooting Guide
Problem 1: Poor or inconsistent contrast enhancement in the target tissue.
| Possible Cause | Solution |
| Incorrect Injection Technique | Ensure the full dose was delivered intravenously. A subcutaneous or intramuscular injection will not provide the desired vascular enhancement. Confirm catheter placement in the tail vein. |
| Dose Too Low | The dose of iodine (mgI/kg) may be insufficient. Increase the dose or use a higher concentration of this compound. For example, if 300 mgI/mL is inadequate, consider 370 mgI/mL. |
| Incorrect Scan Timing | The timing of the CT scan relative to the injection is critical. For vascular imaging, the scan must be performed immediately after injection. For organ enhancement, a delay is needed. Review your protocol and adjust the timing accordingly. |
| Slow Injection Rate | A slow injection can lead to the dilution of the contrast agent in the blood before it reaches the target, resulting in a lower peak enhancement. Use a consistent and rapid bolus injection. |
| Animal Physiology | Factors like cardiac output, renal function, and hydration status can affect contrast distribution and clearance. Ensure all animals are healthy and properly hydrated. |
Problem 2: Image artifacts are obscuring the region of interest.
| Possible Cause | Solution |
| Beam Hardening | A very high concentration of contrast agent (e.g., in a major vessel) can cause dark streaks or bands in the image. Using a lower concentration of this compound or applying a beam hardening correction algorithm during image reconstruction can mitigate this. |
| Motion Artifacts | Animal movement during the scan will cause blurring. Ensure the animal is properly anesthetized and secured. Use respiratory and/or cardiac gating if available and necessary for your application. |
| Partial Volume Effect | This occurs when a voxel contains a mix of enhanced and non-enhanced tissue, averaging the signal. This is more common with lower-resolution scans. If possible, increase the image resolution. |
Data and Protocols
Quantitative Data Summary
The following tables provide starting points for protocol development. Parameters should be optimized for your specific scanner, animal model, and research question.
Table 1: this compound Formulations
| Product Name | Iodine Concentration (mgI/mL) | Osmolality (mOsm/kg water) | Viscosity at 37°C (cP) |
| Isovue-200 | 200 | 413 | 2.0 |
| Isovue-250 | 250 | 524 | 3.0 |
| Isovue-300 | 300 | 616 | 4.7 |
| Isovue-370 | 370 | 796 | 9.4 |
Data sourced from product information.[9]
Table 2: Example Dosing and Timing for Rodents
| Application | Animal Model | This compound Concentration | Dose (Iodine) | Injection Method | Scan Timing Post-Injection |
| General Tissue Enhancement | Rat | 150-300 mgI/mL | 500 mgI/kg | IV Bolus | 40-300 seconds[1] |
| CT Angiography | Mouse/Rat | 370 mgI/mL | 300-600 mgI/kg | IV Bolus | 0-40 seconds |
| Renal Clearance | Mouse/Rat | 300 mgI/mL | 300-500 mgI/kg | IV Bolus | Multiple scans: 1, 5, 15, 30 min |
General Protocol for Intravenous Contrast-Enhanced Micro-CT in Mice
This protocol provides a general workflow. All animal procedures must be approved by your institution's Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane inhalation).
-
Place the animal on the scanner bed and ensure it is secured to prevent motion.
-
Maintain the animal's body temperature using a heating pad or lamp.
-
Place a 27-30 gauge catheter into a lateral tail vein. Secure it with tape.
-
-
Contrast Agent Preparation:
-
Warm the this compound solution to 37°C to reduce its viscosity.
-
Draw the calculated dose volume into a syringe. For a 25g mouse and a dose of 600 mgI/kg using Isovue-370 (370 mgI/mL), the volume would be approximately 40 µL.
-
Ensure there are no air bubbles in the syringe or catheter line.
-
-
Imaging Sequence:
-
Perform a pre-contrast (native) scan of the region of interest.
-
Position the animal for the contrast-enhanced scan.
-
Start the CT scanner acquisition sequence.
-
Administer the this compound dose as a rapid IV bolus over 5-10 seconds.
-
Follow immediately with a saline flush (50-100 µL) to ensure the full dose is delivered.
-
Continue scanning for the desired duration based on the imaging phase of interest (arterial, venous, etc.).
-
-
Post-Procedure:
-
Monitor the animal continuously until it has fully recovered from anesthesia.
-
Provide supportive care as needed (e.g., hydration, warmth).
-
Visual Guides
Experimental Workflow
Caption: Standard workflow for contrast-enhanced small animal CT.
Troubleshooting Poor Contrast Enhancement
Caption: Decision tree for troubleshooting inadequate image contrast.
Logic for Selecting this compound Concentration
Caption: Guide for choosing an appropriate this compound concentration.
References
- 1. Does dilution of contrast media affect contrast enhancement? An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Micro-CT Imaging of Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. [A formulation of this compound for the radiologic examination of the gastrointestinal tract. Preclinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and ioversol in vitro and in animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UpToDate 2018 [sniv3r2.github.io]
- 7. Acute toxicity of iopentol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Iopamidol Forced Degradation Studies for Stability Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Iopamidol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: this compound is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis.[1] The primary degradation pathways observed in forced degradation studies include:
-
Deiodination: The loss of iodine atoms from the tri-iodinated benzene ring is a common degradation pathway, particularly under photolytic and certain oxidative conditions.[2][3]
-
Hydroxylation: The introduction of hydroxyl groups onto the molecule can occur.[2][3]
-
Amide Hydrolysis: The amide linkages in the side chains can be hydrolyzed under acidic or alkaline conditions.
-
Oxidation: The amino group can be oxidized to a nitro group, and other oxidative transformations can occur on the side chains.[4]
Q2: Which analytical technique is most suitable for a stability-indicating assay of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and robust technique for the quantitative analysis of this compound and its degradation products.[5][6] A reversed-phase HPLC (RP-HPLC) method, often using a C18 or phenyl column, with UV detection (typically around 240 nm) is effective in separating this compound from its impurities and degradation products.[5][7][8] For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9]
Q3: What are typical stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies for this compound should be conducted under a variety of stress conditions to ensure the stability-indicating nature of the analytical method. Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 72 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days) for both solid and solution samples.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor resolution between this compound and degradation peaks in HPLC. | Inadequate chromatographic conditions (mobile phase, column, gradient). | Optimize the HPLC method. Try adjusting the mobile phase composition, pH, or gradient slope. Consider using a different column chemistry (e.g., phenyl instead of C18). Ensure system suitability parameters, such as resolution greater than 1.5, are met.[5] |
| No degradation observed under stress conditions. | Stress conditions are too mild. This compound is a relatively stable molecule. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, or longer exposure time). However, avoid overly harsh conditions that can lead to unrealistic degradation pathways. A target degradation of 5-20% is generally recommended.[10] |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower concentration of stressing agent, lower temperature, or shorter exposure time). The goal is to achieve partial degradation to observe the primary degradation products. |
| Formation of numerous, small, unidentifiable peaks. | Secondary degradation or complex reaction pathways. | Use a less aggressive stress condition to favor the formation of primary degradants. Employ advanced analytical techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) for structural elucidation of the degradation products. |
| Precipitation of the sample during stress studies. | This compound has limited solubility under certain pH conditions or in the presence of co-solvents. | Ensure that the concentration of this compound in the solution remains below its solubility limit under the applied stress conditions. Consider using a co-solvent if appropriate, but be aware that it may influence the degradation pathway. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation Products |
| Acid Hydrolysis | Hydrochloric Acid | 0.1 M HCl, 60°C, 24h | Amide hydrolysis products |
| Alkaline Hydrolysis | Sodium Hydroxide | 0.1 M NaOH, 60°C, 24h | Amide hydrolysis products |
| Oxidation | Hydrogen Peroxide | 3% H₂O₂, RT, 24h | Hydroxylated derivatives, N-oxides |
| Thermal | Heat | 105°C, 72h (solid state) | Minimal degradation expected |
| Photolytic | UV/Visible Light | 254 nm UV & visible light, 7 days | Deiodinated products, hydroxylated products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Column: Zorbax SB-Phenyl, 5 µm, 250 x 4.6 mm (or equivalent)[7][8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient elution is typically employed to achieve optimal separation. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in water to a known concentration (e.g., 1 mg/mL).
-
For stressed samples, dilute an aliquot of the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
System Suitability:
-
Inject a system suitability solution containing this compound and its potential impurities.
-
Verify that the resolution between this compound and the closest eluting peak is greater than 1.5.[5]
-
Check for tailing factor and repeatability of injections.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Photodegradation kinetics of this compound by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Degradation of this compound by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability testing of iomeprol and this compound formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive and oxidative degradation of this compound, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Iopamidol Administration in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the adverse effects of Iopamidol in research subjects. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to ensure the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in research subjects?
A1: this compound, a non-ionic, low-osmolar iodinated contrast agent, is generally considered to have a good safety profile. However, adverse effects can occur, particularly in subjects with pre-existing conditions or at higher doses. The most frequently reported adverse effects in preclinical and clinical research include:
-
Contrast-Induced Nephropathy (CIN): This is the most significant concern, characterized by a rapid decline in renal function following this compound administration.[1] It is often reversible but can be severe in susceptible subjects.
-
Allergic-like or Hypersensitivity Reactions: These can range from mild skin reactions (e.g., hives, itching) to more severe anaphylactoid reactions, although severe reactions are rare.[2]
-
Cardiovascular Effects: Transient changes in heart rate, blood pressure, and cardiac output have been observed.[3]
-
Neurological Effects: Though less common, headaches, dizziness, and in rare cases, seizures have been reported, particularly with intrathecal administration.[1]
-
Gastrointestinal Effects: Nausea and vomiting can occur, especially with oral administration.[4]
-
Injection Site Reactions: Pain, a sensation of warmth or cold, and swelling at the injection site are relatively common.[2]
Q2: What is the underlying mechanism of this compound-induced nephrotoxicity?
A2: The primary mechanism of this compound-induced nephrotoxicity involves direct damage to renal tubular epithelial cells.[5] This is believed to occur through a combination of factors, including:
-
Oxidative Stress: this compound administration can lead to an overproduction of reactive oxygen species (ROS) within the kidney, overwhelming the endogenous antioxidant defenses.[5][6]
-
Mitochondrial Dysfunction: this compound has been shown to impair mitochondrial function, leading to ATP depletion and a reduction in the mitochondrial membrane potential.[5]
-
Apoptosis: The combination of oxidative stress and mitochondrial dysfunction can trigger programmed cell death (apoptosis) in renal tubular cells.[7][8] This process involves the activation of caspases (like caspase-3 and -9) and is regulated by the Bcl-2 family of proteins.[7][8][9]
Q3: How can I minimize the risk of Contrast-Induced Nephropathy (CIN) in my animal models?
A3: Several strategies can be employed to mitigate the risk of CIN in research animals:
-
Hydration: Ensuring adequate hydration before, during, and after this compound administration is the most critical preventive measure.[10][11] Isotonic saline is commonly used for this purpose.
-
Use the Lowest Effective Dose: The risk of CIN is dose-dependent. Therefore, it is crucial to use the minimum dose of this compound necessary to achieve the desired imaging contrast.
-
Antioxidant Supplementation: Pre-treatment with antioxidants such as N-acetylcysteine (NAC) and ascorbic acid (Vitamin C) has been shown to be protective against this compound-induced renal damage by counteracting oxidative stress.[7]
-
Subject Selection and Monitoring: Whenever possible, use subjects with normal renal function. If using a model with pre-existing renal impairment, be aware of the increased risk and implement enhanced monitoring of renal function markers.
Q4: Are there any alternatives to this compound for preclinical imaging?
A4: Yes, several other iodinated contrast agents are available and may be considered depending on the specific requirements of your research. The most common alternatives include:
-
Iodixanol: An iso-osmolar, non-ionic contrast agent. Some studies suggest it may have a better safety profile in high-risk patients, though others show comparable nephrotoxicity to this compound.[4][12]
-
Iohexol: Another non-ionic, low-osmolar contrast agent. Its safety and efficacy are generally considered comparable to this compound for many applications.[13][14]
-
Iopromide: A non-ionic, low-osmolar contrast agent with similar properties to this compound and Iohexol.[14]
The choice of contrast agent should be based on a careful evaluation of the experimental needs, the animal model, and the specific imaging modality being used.
Troubleshooting Guides
Issue 1: Subject exhibits signs of an allergic reaction (e.g., piloerection, respiratory distress, lethargy) after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Hypersensitivity reaction to this compound | 1. Immediately cease administration of this compound. |
| 2. Monitor vital signs closely (heart rate, respiratory rate, temperature). | |
| 3. Administer supportive care as per your institution's approved veterinary protocols. This may include the administration of antihistamines (e.g., diphenhydramine) or corticosteroids. For severe reactions, epinephrine may be necessary. | |
| 4. Document the event thoroughly, including the dose of this compound administered, the time of onset of symptoms, and all interventions. | |
| 5. For future experiments with this subject (if it recovers), consider premedication with antihistamines or corticosteroids, or use an alternative contrast agent. Consult with your institution's veterinary staff. |
Issue 2: Post-procedure monitoring reveals a significant increase in serum creatinine and/or BUN levels, suggesting acute kidney injury.
| Potential Cause | Troubleshooting Steps |
| Contrast-Induced Nephropathy (CIN) | 1. Increase fluid support. Administer intravenous or subcutaneous isotonic fluids to help flush the contrast agent and support renal perfusion. The volume and rate should be determined in consultation with veterinary staff. |
| 2. Continue to monitor renal function markers (serum creatinine, BUN) daily until they return to baseline. | |
| 3. Ensure the subject has free access to drinking water. | |
| 4. Review your experimental protocol. For future experiments, consider implementing or optimizing pre- and post-procedural hydration, reducing the this compound dose, or incorporating antioxidant pre-treatment. | |
| 5. Analyze urine for biomarkers of kidney injury. More sensitive biomarkers like KIM-1 or NGAL can provide earlier and more specific information about tubular damage.[15] |
Data Presentation
Table 1: Effect of Saline Hydration on Renal Function in Rats Following this compound Administration
| Parameter | No Hydration + this compound | Saline Hydration + this compound |
| Glomerular Filtration Rate (GFR) | No significant drop | GFR maintained |
| Urine Flow | Strong diuretic effect | Diuretic effect present |
| Urine Viscosity | Moderate increase | Lesser increase than without hydration |
Data synthesized from a study in rats where saline infusion (4 mL/hour per kg) was administered 60 minutes before this compound injection.[10]
Table 2: Comparison of Common Non-Ionic Iodinated Contrast Agents for Preclinical Research
| Feature | This compound | Iodixanol | Iohexol |
| Osmolality | Low-osmolar | Iso-osmolar | Low-osmolar |
| Viscosity | Low | Higher than this compound | Low |
| Reported Nephrotoxicity | Risk present, especially in compromised subjects | Some studies suggest lower risk, others comparable to this compound | Generally comparable to this compound |
| Common Applications | Angiography, CT, Urography | Angiography, CT, Urography | Angiography, CT, Urography |
Experimental Protocols
Protocol 1: Prophylactic Saline Hydration in Rats
This protocol is designed to mitigate the risk of CIN in rat models.
-
Animal Model: Adult male Sprague-Dawley rats (or other appropriate strain).
-
Hydration Fluid: Sterile 0.9% saline solution.
-
Pre-Hydration:
-
60 minutes prior to this compound administration, begin a continuous intravenous infusion of 0.9% saline at a rate of 4 mL/kg/hour.
-
Alternatively, for less invasive procedures, intraperitoneal or subcutaneous administration of a bolus of 0.9% saline (e.g., 4 mL/kg) can be given 12 hours and immediately before this compound administration.[16]
-
-
This compound Administration:
-
Administer the lowest effective dose of this compound required for the imaging procedure.
-
-
Post-Hydration:
-
Continue the saline infusion for at least 60 minutes following this compound administration.
-
Ensure the animals have free access to drinking water post-procedure.
-
-
Monitoring:
-
Collect blood samples at baseline (before this compound) and at 24 and 48 hours post-administration to measure serum creatinine and BUN.
-
Urine can be collected to measure more sensitive biomarkers of kidney injury such as KIM-1 and NGAL.
-
Protocol 2: Antioxidant Pre-treatment in Rats
This protocol can be used in conjunction with hydration to further reduce the risk of this compound-induced nephrotoxicity.
-
Antioxidants:
-
N-acetylcysteine (NAC)
-
Ascorbic Acid (Vitamin C)
-
-
Dosage and Administration:
-
N-acetylcysteine (NAC): Administer a dose of 150 mg/kg via intraperitoneal (IP) or intravenous (IV) injection 30 minutes before this compound administration.[17] Oral administration is also possible, but bioavailability may be lower.[17][18][19]
-
Ascorbic Acid: Can be administered in conjunction with NAC. A common dosage is 200 mg/kg, administered via IP or IV injection 30 minutes before this compound.
-
-
This compound Administration:
-
Proceed with the administration of this compound as per your imaging protocol.
-
-
Post-Procedure Care:
-
Follow standard post-procedural care and monitoring as outlined in your approved animal protocol.
-
-
Monitoring:
-
Assess renal function as described in the hydration protocol.
-
Protocol 3: In Vitro Cytotoxicity Assessment in HK-2 Cells
This protocol allows for the screening of this compound's cytotoxic effects on a human proximal tubule epithelial cell line.
-
Cell Line: HK-2 (human kidney proximal tubule epithelial cells).
-
Cell Culture:
-
Culture HK-2 cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere and grow for 48 hours to reach approximately 70% confluency.[20]
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control group.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Release Assay: To measure membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells.
-
Caspase-3/7 Activity Assay: To specifically measure the activation of executioner caspases involved in apoptosis.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity for each concentration of this compound compared to the control group.
-
Determine the IC50 (the concentration of this compound that causes 50% inhibition of cell viability).
-
Visualizations
Caption: Signaling pathway of this compound-induced renal cell apoptosis.
Caption: Workflow for preventing this compound-induced nephropathy.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. This compound (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. Frontiers | Coupling of phagocytic NADPH oxidase activity and mitochondrial superoxide production [frontiersin.org]
- 4. neurointervention.org [neurointervention.org]
- 5. Nephrotoxicity of this compound is associated with mitochondrial impairment in human cell and teleost models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The roles of caspase-3 and bcl-2 in chemically-induced apoptosis but not necrosis of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A shift in the Bax/Bcl-2 balance may activate caspase-3 and modulate apoptosis in experimental glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avens Publishing Group - Comparison of the Effects of Iodixanol and this compound on Urine Flow, Urine Viscosity, and Glomerular Filtration in Rats [avensonline.org]
- 11. Can hydration protect against intravenous contrast-induced acute kidney injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Safety and Diagnostic Efficacy of Iohexol 240 mgI/mL, this compound 250 mgI/mL, and Iodixanol 270 mgI/mL in Cerebral Angiography: A Prospective, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of this compound and iohexol in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prophylactic 0.9% saline hydration inhibited high-dose gadodiamide-induced nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jnutraceutical.com [jnutraceutical.com]
- 20. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor image contrast with Iopamidol in angiography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor image contrast with Iopamidol in angiography experiments.
Troubleshooting Poor Image Contrast
Poor image contrast during angiography can arise from several factors related to the contrast agent, injection protocol, imaging equipment, and the subject. This guide provides a systematic approach to identifying and resolving common issues.
Question: What are the initial steps to take when experiencing poor image contrast?
Answer: When encountering suboptimal image contrast, a logical first step is to assess the factors you can most easily control. Begin by verifying the this compound concentration and preparation. Then, review your injection parameters and equipment setup. Finally, consider subject-specific factors that may be influencing the outcome.
A systematic troubleshooting workflow can help pinpoint the issue:
A stepwise workflow for troubleshooting poor image contrast.
Frequently Asked Questions (FAQs)
Contrast Agent Properties
Question: How does the concentration of this compound affect image contrast?
Answer: The degree of X-ray attenuation, and thus image contrast, is directly related to the iodine concentration in the contrast agent.[1][2] Higher concentrations of iodine provide greater opacification. However, simply using the highest concentration is not always optimal, as it can increase viscosity and the risk of adverse effects. Studies have shown that moderate concentrations (240-300 mg I/mL) can provide optimal vascular enhancement.[3] The choice of concentration should be tailored to the specific procedure, vessel size, and blood flow rate.[4][5]
| Procedure Type | Recommended this compound Concentration (mg Iodine/mL) |
| Cerebral Arteriography | 300[4][6] |
| Coronary Arteriography & Ventriculography | 370[4][5] |
| Selective Visceral Arteriography & Aortography | 370[4] |
| Peripheral Arteriography | 300[5][6] |
| Peripheral Venography | 200 or 300[4][5] |
Question: What is the impact of this compound temperature on image quality?
Answer: The viscosity of this compound is temperature-dependent. Warming this compound to body temperature (37°C) can significantly reduce its viscosity.[7][8] This reduction in viscosity allows for easier injection, potentially at a higher flow rate, which can improve vascular opacification.[7] For more viscous concentrations like this compound 370, warming has been shown to reduce the rate of extravasation.[8]
| This compound Concentration | Viscosity at 20°C (cP) | Viscosity at 37°C (cP) |
| This compound 300 (300 mg I/mL) | 8.8 | 4.7[8] |
| This compound 370 (370 mg I/mL) | 20.9 | 9.4[8] |
Question: Can mixing this compound with other agents affect its performance?
Answer: It is generally not recommended to mix this compound with other medications or contrast agents unless specifically indicated.[5] Chemical incompatibility can lead to the formation of particulates, which can compromise the safety and efficacy of the contrast agent.
Injection and Imaging Protocol
Question: How do injection flow rate and volume influence image contrast?
Answer: The injection flow rate and volume are critical parameters for achieving adequate vessel opacification. A higher flow rate can result in a more compact bolus of contrast medium, leading to higher vessel enhancement. The volume of contrast medium must be sufficient to fill the vessel of interest. These parameters should be optimized based on the size of the vessel, blood flow velocity, and the specific imaging requirements.
Question: What is the relationship between catheter placement and image quality?
Answer: Proper catheter placement is crucial for delivering the contrast agent to the target vessel effectively. If the catheter tip is not positioned correctly, the contrast may be diluted by incoming blood from other vessels, resulting in poor opacification. Meticulous angiographic techniques, including careful catheter manipulation, are recommended to minimize thromboembolic events and ensure optimal image quality.[4]
The interplay of these factors can be visualized as follows:
Key factors influencing angiographic image contrast.
Subject-Specific Factors
Question: How can the subject's cardiovascular status affect image contrast?
Answer: A subject's cardiovascular status, particularly cardiac output, can significantly impact image contrast. In subjects with high cardiac output, the contrast bolus may be diluted more rapidly, leading to reduced opacification. Conversely, in subjects with low cardiac output, the contrast may appear denser. It is important to consider the subject's hemodynamic status when planning the injection protocol.
Question: Can the subject's hydration level influence the results?
Answer: Yes, adequate hydration is important both before and after the administration of this compound.[5][9] Dehydration can potentially increase the risk of contrast-induced nephrotoxicity and may also affect blood viscosity, which could indirectly influence image quality.
Question: Are there any pre-existing conditions that can affect this compound's performance?
Answer: Certain pre-existing conditions may require caution when using this compound. These include severe renal impairment, combined renal and hepatic impairment, and a history of hypersensitivity to iodinated contrast media.[9][10] While these conditions may not directly cause poor image contrast, they necessitate careful consideration of the dose and concentration of this compound used.
Experimental Protocols
Protocol for Optimizing this compound Injection
-
Contrast Agent Preparation:
-
Select the appropriate this compound concentration based on the target vessel and imaging protocol (refer to the table above).
-
Visually inspect the solution for particulate matter and discoloration before administration.[5]
-
Warm the this compound to 37°C in a calibrated warmer to reduce viscosity.
-
-
Catheterization:
-
Under appropriate guidance (e.g., fluoroscopy), carefully advance the catheter to the desired location within the target vessel.
-
Confirm catheter tip position before power injection.
-
-
Test Injection:
-
Perform a small, manual test injection of this compound to verify correct catheter placement and assess blood flow.
-
-
Power Injection:
-
Set the power injector to the calculated flow rate and volume. These parameters will vary depending on the specific application. For example, for coronary arteriography, a typical dose is 2-10 mL.[4]
-
Synchronize the start of the injection with the initiation of image acquisition.
-
-
Image Acquisition:
-
Acquire images throughout the injection and washout phases.
-
Use appropriate imaging parameters (e.g., frame rate, kVp, mAs) for the specific angiographic procedure.
-
-
Post-Procedure:
-
Ensure the subject is well-hydrated following the procedure to facilitate the renal clearance of the contrast agent.[9]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ajronline.org [ajronline.org]
- 3. droracle.ai [droracle.ai]
- 4. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. mims.com [mims.com]
- 7. ashpadvantagemedia.com [ashpadvantagemedia.com]
- 8. Rate of Contrast Material Extravasations and Allergic-like Reactions: Effect of Extrinsic Warming of Low-Osmolality Iodinated CT Contrast Material to 37°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. UpToDate 2018 [sniv3r2.github.io]
Impact of pH and temperature on Iopamidol stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Iopamidol, with a specific focus on the impacts of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under pH stress?
A1: The primary degradation pathway for this compound under both acidic and alkaline conditions is the hydrolysis of the amide linkages in its side chains. This chemical reaction results in the formation of corresponding carboxylic acid and amine derivatives.
Q2: How does pH influence the rate of this compound degradation?
A2: this compound is susceptible to degradation in both acidic and alkaline environments. Generally, alkaline conditions lead to a faster rate of amide bond hydrolysis compared to acidic conditions.[1] The molecule is relatively stable in neutral pH conditions.
Q3: What is the effect of temperature on the stability of this compound?
A3: In aqueous solutions, this compound is relatively stable at ambient temperatures. However, prolonged exposure to high temperatures can accelerate the hydrolysis of its amide bonds, leading to degradation.[1] Significant degradation is not typically observed under standard thermal stress conditions without the presence of other stressors like extreme pH.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to UV light. The primary photodegradation pathway is deiodination, which involves the cleavage of one or more iodine atoms from the aromatic ring.[1] Therefore, it is recommended to protect this compound solutions from light during storage and handling.
Q5: What are the best practices for storing this compound solutions to ensure stability?
A5: To ensure the stability of this compound solutions, they should be stored at controlled room temperature, protected from light, and maintained at a neutral pH. Avoid exposure to extreme temperatures and pH conditions.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound solution at room temperature for an extended period.
-
Possible Cause: Degradation of this compound may have occurred. While relatively stable, prolonged storage, especially if not protected from light or if the pH has shifted, can lead to slow degradation.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. A shift towards acidic or alkaline conditions could accelerate hydrolysis.
-
Protect from Light: Ensure that your storage container is light-resistant or that the solution is stored in a dark environment.
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound and analyze it immediately to use as a baseline comparison.
-
Consider Co-elution: If the unexpected peaks are small, consider the possibility of co-eluting impurities from your sample matrix or system.
-
Problem: My this compound assay values are lower than expected after performing a forced degradation study under acidic conditions.
-
Possible Cause: Incomplete neutralization of the sample before injection into the HPLC system. Residual acid can cause further degradation on the column or interfere with the chromatography.
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: After acid hydrolysis, carefully neutralize the solution with a stoichiometric amount of base (e.g., 0.1 N NaOH if you used 0.1 N HCl). Use a pH meter to confirm that the pH is neutral before injection.
-
Check for Precipitation: After neutralization, visually inspect the sample for any precipitation that might have occurred, which could remove some of the analyte from the solution.
-
Review Degradation Time and Temperature: Ensure that the conditions of your forced degradation study (e.g., 60°C for 2 hours in 0.1 N HCl) were not excessively harsh, leading to more degradation than the intended 5-20%.
-
Problem: I am seeing multiple degradation peaks in my chromatogram after alkaline hydrolysis. Is this normal?
-
Possible Cause: Alkaline hydrolysis of this compound can be more rapid and may lead to the formation of several degradation products corresponding to the cleavage of different amide bonds.
-
Troubleshooting Steps:
-
Literature Review: Consult literature on this compound forced degradation to identify the expected degradation products under alkaline conditions. The primary products will be the corresponding carboxylic acid and amine derivatives.
-
Mass Spectrometry: If available, use LC-MS to identify the mass-to-charge ratio of the degradation peaks to help elucidate their structures.[2]
-
Control Reaction Time: Alkaline hydrolysis is generally faster than acidic hydrolysis. You may need to reduce the reaction time or temperature to achieve the target degradation of 5-20% and avoid the formation of secondary degradants.
-
Data Presentation
| Stress Condition | pH | Temperature (°C) | Expected Degradation Rate | Primary Degradation Pathway |
| Acid Hydrolysis | 1-3 | 60 - 80 | Moderate | Amide Hydrolysis |
| Neutral | 6-8 | 25 - 80 | Very Slow | Minimal Degradation |
| Alkaline Hydrolysis | 11-13 | 60 - 80 | Fast | Amide Hydrolysis |
| Thermal | ~7 | >80 | Slow | Amide Hydrolysis |
Experimental Protocols
Forced Hydrolysis Stability Study of this compound
This protocol outlines the procedure for conducting a forced degradation study of this compound under acidic and alkaline conditions to assess its stability.
Materials:
-
This compound reference standard
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ultrapure water
-
HPLC system with UV detector (240 nm)
-
A suitable reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 mm x 250 mm)
-
pH meter
-
Water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl in a suitable vial.
-
Heat the mixture at 80°C for 2 hours in a water bath or oven.[2]
-
After cooling to room temperature, neutralize the solution with 1 M NaOH to a pH of ~7.
-
Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH in a suitable vial.
-
Heat the mixture at 80°C for 2 hours in a water bath or oven.[2]
-
After cooling to room temperature, neutralize the solution with 1 M HCl to a pH of ~7.
-
Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Control Sample:
-
Prepare a control sample by mixing 1 mL of the this compound stock solution with 1 mL of ultrapure water and subjecting it to the same temperature conditions as the stressed samples.
-
-
HPLC Analysis:
-
Analyze the acid-stressed, base-stressed, and control samples by HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The stability-indicating method should be able to resolve the degradation products from the main this compound peak.
-
Mandatory Visualization
Caption: Workflow for the forced hydrolysis of this compound.
Caption: Primary degradation pathways of this compound.
References
Reducing viscosity of Iopamidol solutions for easier injection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Iopamidol solutions. The focus is on practical methods to reduce viscosity for easier and safer injection during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing difficulty injecting a high-concentration this compound solution. What could be the cause and how can we resolve this?
High injection pressure is most commonly due to the high viscosity of the this compound solution, particularly at higher concentrations (e.g., 370 mgI/mL).[1] Viscosity is a measure of a fluid's resistance to flow. You can address this issue by:
-
Warming the solution: The most effective and widely recommended method to reduce the viscosity of this compound is to warm it to body temperature (37°C).[1][2][3] This can significantly decrease the injection force required.
-
Checking the concentration: Ensure you are using the appropriate concentration for your application. Lower concentrations of this compound have inherently lower viscosity.[4][5]
-
Optimizing your equipment: The use of larger gauge needles or catheters can also help to reduce the pressure required for injection.
Q2: What is the relationship between the temperature, concentration, and viscosity of this compound solutions?
The viscosity of this compound solutions is directly proportional to its concentration and inversely proportional to its temperature.[6][7][8] In practical terms:
-
As the concentration of this compound (mgI/mL) increases, the viscosity increases.
-
As the temperature of the solution increases, the viscosity decreases.
For instance, warming this compound 370 from 20°C to 37°C can reduce its viscosity by more than half, making it comparable to the viscosity of this compound 300 at room temperature.[1]
Q3: Are there any risks associated with injecting high-viscosity this compound?
Yes, injecting highly viscous solutions can lead to complications. For the more viscous this compound 370, there is a significant association between its injection and adverse events such as extravasation (leakage of the solution into surrounding tissues).[1] Warming the solution to 37°C has been shown to reduce the rate of such adverse events.[1][2]
Q4: How should we warm this compound solutions before injection?
It is recommended to warm the this compound solution to body temperature (37°C) before administration.[3] This can be achieved using a calibrated warming cabinet or water bath. Ensure that the warming method provides uniform heating and does not lead to overheating, which could potentially degrade the product. Always visually inspect the solution for any particulate matter or crystallization before use.[3]
Data Presentation
The following tables summarize the quantitative relationship between this compound concentration, temperature, and viscosity.
Table 1: Viscosity of this compound Solutions at Different Temperatures
| This compound Concentration (mgI/mL) | Viscosity at 20°C (cP) | Viscosity at 37°C (cP) |
| 200 | 3.3 | 2.0 |
| 250 | 5.1 | 3.0 |
| 300 | 8.8 | 4.7 |
| 370 | 20.9 | 9.4 |
Data sourced from PubChem and FDA product information.[4][5]
Table 2: Effect of Warming on this compound Viscosity
| This compound Formulation | Temperature | Viscosity (cP) | Percentage Reduction in Viscosity |
| This compound 300 | 20°C | 8.8 | \multirow{2}{}{46.6%} |
| 37°C | 4.7 | ||
| This compound 370 | 20°C | 20.9 | \multirow{2}{}{55.0%} |
| 37°C | 9.4 |
This table illustrates the significant reduction in viscosity achieved by warming this compound solutions from room temperature to body temperature.[1]
Experimental Protocols
Protocol 1: Measurement of this compound Viscosity Using a Rotational Viscometer
This protocol outlines the general steps for measuring the viscosity of this compound solutions at different temperatures.
Objective: To quantify the effect of temperature on the viscosity of a given this compound solution.
Materials:
-
This compound solution of known concentration
-
Rotational viscometer
-
Temperature-controlled water bath or sample chamber for the viscometer
-
Calibrated thermometer
-
Appropriate spindle for the viscometer based on the expected viscosity range
Methodology:
-
Instrument Calibration: Ensure the rotational viscometer is calibrated according to the manufacturer's instructions.
-
Sample Preparation: Place a sufficient volume of the this compound solution into the viscometer's sample cup.
-
Temperature Equilibration: Bring the sample to the desired temperature (e.g., 20°C or 37°C) using the temperature-controlled bath or chamber. Allow the sample to equilibrate for at least 15 minutes to ensure a uniform temperature. Verify the temperature with a calibrated thermometer.
-
Spindle Selection: Choose the appropriate spindle and rotational speed for the expected viscosity of the sample. The goal is to obtain a torque reading within the optimal range of the instrument (typically 10-90% of the full scale).
-
Viscosity Measurement:
-
Immerse the selected spindle into the this compound solution to the marked level.
-
Begin rotation at the selected speed.
-
Allow the reading to stabilize before recording the viscosity value in centipoise (cP).
-
-
Repeat Measurements: Perform the measurement in triplicate for each temperature point to ensure reproducibility.
-
Data Analysis: Calculate the mean and standard deviation of the viscosity readings for each temperature.
Visualizations
Caption: Experimental workflow for reducing this compound injection difficulty.
Caption: Logical relationship of factors affecting this compound injection.
References
- 1. Rate of Contrast Material Extravasations and Allergic-like Reactions: Effect of Extrinsic Warming of Low-Osmolality Iodinated CT Contrast Material to 37°C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extrinsic warming of low-osmolality iodinated contrast media to 37°C reduced the rate of allergic-like reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efda.gov.et [efda.gov.et]
- 4. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Viscosity of some contemporary contrast media before and after mixing with whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Iopamidol Precipitation in Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iopamidol stock solutions. Our aim is to help you prevent and resolve issues related to this compound precipitation, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a non-ionic, water-soluble, iodinated X-ray contrast agent.[1][2] Its high concentration in commercial formulations, such as ISOVUE-370, contributes to its tendency to crystallize or precipitate out of solution, particularly under certain storage and handling conditions.[3] this compound can exist in different crystalline forms, including anhydrous, monohydrate, and pentahydrate forms, each with varying solubility characteristics.[4][5][6][7]
Q2: What are the primary causes of this compound precipitation in a laboratory setting?
A2: Several factors can induce the precipitation of this compound in stock solutions:
-
Low Temperatures: Storage at temperatures below the recommended range can significantly decrease this compound's solubility.
-
High Concentration: Supersaturated solutions are inherently unstable and prone to crystallization.
-
pH Fluctuation: The stability of this compound solutions is pH-dependent. Formulations are often buffered to a pH range of 6.5-7.5 to ensure stability.[1][8]
-
Contamination: The introduction of foreign particles can act as nucleation sites, initiating crystal growth.
-
Container Defects: Damaged or defective containers can sometimes lead to crystallization.[9]
-
Evaporation: Solvent evaporation will increase the concentration of the solution, potentially leading to precipitation.
Q3: How should I properly store my this compound stock solutions?
A3: Proper storage is critical to prevent precipitation. Commercially available this compound solutions should be stored at 20-25°C (68-77°F).[10][11] It is also crucial to protect the solution from light.[9][10] For the pure compound, storage at -20°C is recommended.[12] Always refer to the manufacturer's specific storage instructions.
Q4: Can I use an this compound solution that has already precipitated?
A4: If you observe crystals in your this compound solution, it is often possible to redissolve them. Gently warming the solution, for instance, by placing the vial in a warm water bath, and agitating it can help the crystals dissolve.[1] However, you must ensure that all crystals are fully dissolved and the solution is clear before use.[9][11] Visually inspect the solution for any particulate matter prior to administration or use in an experiment.[9][11]
Q5: Are there any substances that are incompatible with this compound solutions?
A5: Yes. This compound solutions should not be mixed with other drugs or contrast media.[9] Such mixing can alter the physicochemical properties of the solution, leading to precipitation. Additionally, this compound can react with metallic surfaces containing copper, so avoid using equipment where the solution comes into direct contact with such surfaces.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Issue 1: Crystals or particulate matter observed in the this compound stock solution.
dot
Caption: Troubleshooting workflow for precipitated this compound solution.
Experimental Protocol: Redissolving Precipitated this compound
-
Visual Inspection: Carefully examine the vial for any signs of damage or cracks in the container. If the container is compromised, do not use the solution and discard it according to your institution's guidelines.[9]
-
Warming: If the container is intact, place the vial in a water bath set to a temperature not exceeding 40°C. Do not use a microwave or direct heat.
-
Agitation: Gently swirl or invert the vial every few minutes to aid in the dissolution process. Avoid vigorous shaking, which can cause frothing.
-
Re-inspection: After 15-20 minutes, remove the vial from the water bath and visually inspect it against a light and dark background to ensure all crystals have dissolved and the solution is clear and colorless to pale yellow.[9][11]
-
Cooling: Allow the solution to return to room temperature before use.
Issue 2: this compound precipitates during dilution or mixing with other reagents.
dot
Caption: Logical workflow for addressing precipitation during experimental use.
Experimental Protocol: Preparation of a Diluted this compound Working Solution
-
Reagent Preparation: Ensure your diluent (e.g., buffer, saline) is at room temperature and its pH is within the stable range for this compound (pH 6.5-7.5).[1]
-
Initial Dilution: On a small scale, add a calculated volume of the this compound stock solution to the diluent. Do not add the diluent to the concentrated this compound.
-
Mixing: Mix gently by inversion or by using a magnetic stirrer at a low speed.
-
Observation: Observe the solution for any signs of cloudiness or precipitation.
-
Scaling Up: If the small-scale preparation remains clear, proceed with preparing the full volume of your working solution.
Data Presentation
Table 1: this compound Solubility and Storage Parameters
| Parameter | Value | Reference |
| Water Solubility (25°C) | 473.7 g/L | [2][13] |
| Recommended Storage Temp. | 20-25°C (68-77°F) | [10][11] |
| Maximum Storage Temp. | 30°C | [9] |
| Recommended pH Range | 6.5 - 7.5 | [1] |
Table 2: Common Excipients in this compound Formulations
| Excipient | Purpose | Reference |
| Tromethamine | Buffering agent to maintain pH | [8][11] |
| Edetate Calcium Disodium (EDTA) | Chelating agent to improve stability | [8][11] |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Myelography Iodinated Contrast Media. 2. Conformational Versatility of this compound in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, chemistry, and physical properties of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, chemistry, and physical properties of this compound and its analogues. | Semantic Scholar [semanticscholar.org]
- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 9. efda.gov.et [efda.gov.et]
- 10. bracco.com [bracco.com]
- 11. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound | 60166-93-0 [chemicalbook.com]
Technical Support Center: Managing In Vitro Blood Samples Containing Iopamidol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with blood samples containing the non-ionic contrast agent, Iopamidol. This compound's lower in vitro anticoagulant properties compared to ionic contrast media can present challenges in preventing clotting in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do my blood samples containing this compound seem to clot more readily in vitro than samples with other contrast agents?
A1: Non-ionic contrast media, such as this compound, exhibit weaker anticoagulant effects in vitro compared to high-osmolar ionic contrast agents.[1][2][3] While all iodinated contrast media have some anticoagulant properties, the inhibition of the coagulation cascade by non-ionic agents is less pronounced.[1] This can lead to a higher likelihood of clot formation when blood comes into contact with collection tubes, syringes, or catheters for an extended period.[1]
Q2: What is the proposed mechanism behind this compound's interaction with the coagulation system?
A2: this compound appears to have a multifaceted interaction with the hemostatic system. In vitro studies suggest that it can inhibit platelet aggregation and secretion in response to agonists like ADP, epinephrine, and collagen, although to a lesser extent than ionic contrast media.[4] It has also been shown to prolong clotting time, prothrombin time (PT), and partial thromboplastin time (PTT) in whole blood.[2] However, it does not seem to significantly induce the generation of thrombin.[5] The weaker anticoagulant effect means that it may not sufficiently suppress thrombin generation in settings like catheters and syringes.
Q3: Can this compound interfere with my coagulation assays?
A3: Yes, this compound can interfere with laboratory tests.[6] It has been reported to affect coagulation parameters, leading to prolonged clotting times.[2] Additionally, contrast media can interfere with other laboratory tests for substances like bilirubin, proteins, or inorganic ions. It is recommended that any test that might be affected by contrast media be performed prior to its administration.
Q4: What are the best practices for collecting blood samples from subjects who have received this compound?
A4: To minimize the risk of in vitro clotting, it is crucial to adhere to meticulous blood collection and handling procedures. This includes using the correct anticoagulant, ensuring immediate and thorough mixing of the blood with the anticoagulant, and processing the sample promptly.
Troubleshooting Guide
Issue: Unexpected clotting in blood samples collected in tubes containing an anticoagulant.
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing | Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.[7] Vigorous shaking should be avoided as it can cause hemolysis.[8] |
| Incorrect Blood-to-Anticoagulant Ratio | Ensure the blood collection tube is filled to the indicated volume to maintain the correct ratio of blood to anticoagulant. Under-filling the tube can lead to an excess of anticoagulant, which can affect some downstream assays, while over-filling can result in insufficient anticoagulation. |
| Delayed Processing | Process the blood sample as soon as possible after collection. If there is a delay, store the sample according to the recommended conditions for the specific tests to be performed.[8] |
| Inappropriate Anticoagulant | The choice of anticoagulant is critical. For most hematology and coagulation studies, citrated plasma is preferred. Heparin can sometimes cause platelet clumping and may not be ideal for all assays.[9] |
| Pre-existing Hypercoagulable State | Consider the subject's underlying clinical condition, as they may have a predisposition to clotting. |
Data Summary
The following table summarizes the in vitro effects of this compound on various coagulation parameters based on available literature.
| Parameter | Effect of this compound | Reference |
| Clotting Time | Increased | [2][10] |
| Prothrombin Time (PT) | Significantly Increased | [2] |
| Partial Thromboplastin Time (PTT) | Significantly Increased | [2] |
| Thrombin Time | No effect at clinically relevant concentrations | [5] |
| Fibrin Polymerization | Inhibition only at large doses | [5] |
| Platelet Aggregation | Inhibited | [4] |
| Fibrinopeptide A (FpA) Generation | No significant generation | [3][10] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Handling to Prevent In Vitro Clotting
Objective: To collect and process blood samples containing this compound while minimizing the risk of in vitro clotting.
Materials:
-
Appropriate blood collection tubes (e.g., 3.2% sodium citrate tubes for coagulation studies - light blue top).
-
Syringes and needles of the appropriate gauge.
-
Tourniquet.
-
Alcohol swabs.
-
Gauze.
-
Centrifuge.
-
Pipettes and sterile tubes for plasma separation.
Procedure:
-
Select the appropriate vein for venipuncture.
-
Apply the tourniquet and cleanse the site with an alcohol swab. Allow the site to air dry completely.
-
Perform the venipuncture and collect the blood directly into the anticoagulated tube.
-
Fill the tube to the indicated volume to ensure the correct blood-to-anticoagulant ratio.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing. Do not shake vigorously.
-
If plasma is required, centrifuge the sample according to the laboratory's standard operating procedure (e.g., 2000-2500 x g for 15 minutes).
-
Carefully aspirate the plasma, avoiding the buffy coat and red blood cells, and transfer it to a clean, labeled tube.
-
Store the plasma at the appropriate temperature (e.g., -80°C) until analysis.
Protocol 2: In Vitro Evaluation of this compound's Effect on Platelet Aggregation
Objective: To assess the impact of this compound on platelet aggregation in vitro using light transmission aggregometry.
Materials:
-
Freshly drawn whole blood in 3.2% sodium citrate.
-
This compound solution at various concentrations.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Aggregometer cuvettes and stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
-
Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add a specific concentration of this compound or a vehicle control and incubate for a defined period.
-
Add the platelet agonist to induce aggregation and record the change in light transmission for a set time.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each condition.
-
Compare the aggregation responses in the presence and absence of this compound to determine its inhibitory effect.
-
Visualizations
Caption: this compound's effect on the coagulation cascade and platelet function.
Caption: A logical workflow for troubleshooting clotted blood samples.
References
- 1. Blood clot formation in angiographic syringes containing nonionic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the radiographic contrast material this compound on hemostasis: an observational study in thirty cardiac patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoagulant effects of nonionic versus ionic contrast media in angiography syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet function by contrast media: this compound and ioxaglate versus iothalamate. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro effect of this compound on coagulation, fibrinolysis and complement system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [healthbanks.com]
- 7. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 8. abbevillegeneral.com [abbevillegeneral.com]
- 9. eclinpath.com [eclinpath.com]
- 10. Effect of iodinated contrast media on blood clotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Iopamidol and Iohexol for Cerebral Angiography
For researchers and drug development professionals navigating the selection of contrast media for cerebral angiography, a clear understanding of the comparative performance of available agents is paramount. This guide provides an objective comparison of two widely used non-ionic, low-osmolar contrast agents: iopamidol and iohexol. The following sections detail their relative performance in clinical trials, supported by experimental data, protocols, and a review of the underlying mechanisms of action.
Comparative Efficacy and Safety
While direct head-to-head data on adverse event rates in cerebral angiography is limited in publicly available literature, data from other applications and larger observational studies provide valuable insights. For instance, in a study involving 1000 examinations, the overall frequency of complications with iohexol for cerebral angiography was 1.3%.[6] Another comparative study in contrast-enhanced computed tomography (CECT) noted that 15% of patients receiving iohexol experienced related adverse events, compared to 2.5% in the this compound group.[7] It is important to note that these findings from CECT may not be directly transferable to cerebral angiography.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials comparing this compound and iohexol.
| Parameter | This compound | Iohexol | Reference |
| Conclusion of Direct Comparison | No significant difference | No significant difference | [1] |
| Image Quality | No statistically significant difference | No statistically significant difference | [4] |
Table 1: Head-to-Head Comparison in Cerebral Angiography
| Adverse Event | This compound | Iohexol | Context | Reference |
| Related Adverse Events | 2.5% | 15% | Contrast-Enhanced CT | [7] |
| Overall Complications | Not Reported | 1.3% | Cerebral Angiography | [6] |
Table 2: Adverse Event Rates in Clinical Studies
Experimental Protocols
The methodologies employed in clinical trials assessing contrast agents for cerebral angiography are crucial for interpreting the results. Below are detailed protocols representative of those used in the cited studies.
Patient Selection and Preparation
-
Inclusion Criteria: Adult patients referred for diagnostic cerebral angiography under non-emergency conditions.[4]
-
Exclusion Criteria: Patients with known hypersensitivity to iodinated contrast media, severe renal impairment, or pregnancy.[4]
-
Pre-procedural Assessment: Evaluation of vital signs, cardiovascular and neurologic status, and baseline laboratory values (e.g., creatinine).[8]
-
Hydration: Patients are typically advised to be well-hydrated before and after the administration of the contrast agent.
Contrast Agent Administration and Imaging
-
Drug Formulations: this compound (e.g., 300 mgI/mL) and Iohexol (e.g., 300 mgI/mL) are commonly used concentrations.[1]
-
Dosage: For selective carotid or vertebral artery injections, typical volumes range from 6 to 12 mL per injection.[8]
-
Administration Route: Intra-arterial injection via transfemoral or carotid catheterization.
-
Imaging Technique: Digital Subtraction Angiography (DSA) is the standard imaging modality. This involves acquiring a baseline "mask" image before contrast injection, followed by a series of images during contrast administration. The mask image is then digitally subtracted from the contrast-enhanced images to provide a clear visualization of the cerebral vasculature.
-
Data Collection: Monitoring of adverse reactions for up to 24 hours post-procedure, assessment of patient discomfort (e.g., heat and pain), and evaluation of image quality by independent, blinded radiologists.[8]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in these clinical trials and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
References
- 1. A comparison of this compound and iohexol in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of this compound and iohexol in cerebral angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajnr.org [ajnr.org]
- 4. Comparison of Safety and Diagnostic Efficacy of Iohexol 240 mgI/mL, this compound 250 mgI/mL, and Iodixanol 270 mgI/mL in Cerebral Angiography: A Prospective, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. Complications in cerebral angiography with iohexol (Omnipaque) and meglumine metrizoate (Isopaque cerebral) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of iopromide with this compound and iohexol for contrast-enhanced computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iohexol cerebral angiography. Multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iopamidol and Iodixanol for CT Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used iodinated contrast agents in computed tomography (CT): Iopamidol, a low-osmolar contrast medium (LOCM), and Iodixanol, an iso-osmolar contrast medium (IOCM). This analysis is based on published experimental data to assist in the informed selection of a contrast agent for clinical and research applications.
Physicochemical Properties
The fundamental differences in the physicochemical properties of this compound and Iodixanol, particularly their osmolality and viscosity, are key determinants of their performance and safety profiles. Iodixanol is iso-osmolar to blood, while this compound has a higher osmolality.[1] Conversely, Iodixanol exhibits greater viscosity compared to this compound.[2]
| Property | This compound-370 | Iodixanol-320 |
| Iodine Concentration (mg I/mL) | 370 | 320 |
| Osmolality (mOsm/kg H₂O) | 796[1][2] | 290[1][2] |
| Viscosity (mPa·s at 37°C) | 9.1 - 9.4[2][3] | 11.4 - 11.8[2][3] |
Clinical Performance: Efficacy and Image Quality
The primary function of a contrast agent is to enhance the visibility of internal structures. Studies have shown that both this compound and Iodixanol provide excellent image quality for diagnostic purposes.[4] However, due to its higher iodine concentration, this compound-370 has been shown to provide significantly greater vascular contrast, as measured by the contrast-to-noise ratio (CNR), in coronary CT angiography compared to Iodixanol-320.[2][5] This can lead to improved depiction of anatomical details.[5]
In studies of liver and peripheral artery imaging, this compound-370 resulted in significantly higher enhancement in the abdominal aorta during the arterial phase.[6][7] No significant difference was observed between the two agents during the portal venous phase of enhancement.[6][7]
| Parameter | This compound-370 | Iodixanol-320 | Study Population |
| Contrast-to-Noise Ratio (Aortic Root) | Significantly Higher (p=0.021) | Lower | 60 adult patients for coronary CT angiography[2][5] |
| Coronary Branch Visualization | Improved Depiction | --- | 60 adult patients for coronary CT angiography[5] |
| Abdominal Aorta Enhancement (Arterial Phase) | 301.3 ± 80.2 HU | 273.6 ± 65.9 HU | 121 patients for liver CT[6][7] |
| Image Quality Rating (Excellent) | 89.9% | 95.4% | 299 patients for abdomen/pelvis CT[4] |
Safety and Tolerability
The safety and tolerability of contrast media are of paramount importance. Key considerations include patient comfort during injection and the risk of adverse events, particularly contrast-induced nephropathy (CIN).
Patient Comfort
Due to its iso-osmolality, Iodixanol is associated with significantly better patient comfort compared to this compound.[4] Patients receiving Iodixanol report less moderate-to-severe discomfort, with heat sensation being the major contributing factor.[4] In studies of peripheral arteriography, Iodixanol injections induced significantly less moderate/severe and severe discomfort, heat, and pain than this compound.[8]
| Patient-Reported Outcome | This compound-370 | Iodixanol-320 | Study Population & Administration |
| Moderate/Severe Discomfort | 67.3% | 35.1% (p<0.0001) | 299 patients, IV for abdomen/pelvis CECT[4] |
| Severe Discomfort | 16.3% | 2.6% (p=0.0004) | 299 patients, IV for abdomen/pelvis CECT[4] |
| Moderate/Severe Heat Sensation | 63.9% | 29.8% (p<0.0001) | 299 patients, IV for abdomen/pelvis CECT[4] |
| Severe Pain (Peripheral Arteriography) | 23.2% | 2.4% (p<0.001) | 253 patients, intra-arterial for peripheral arteriography[8] |
Adverse Events
The overall incidence of adverse events, excluding patient discomfort, has been found to be comparable between the two agents.[4] One study reported delayed skin reactions in a small percentage of patients receiving Iodixanol, though this was not statistically significant.[4] In terms of cardiovascular effects, a study on coronary MDCT angiography found a statistically significant decrease in heart rate during the administration of Iodixanol-320, while heart rate variability remained low for both agents.[5]
| Adverse Event | This compound-370 | Iodixanol-320 | p-value |
| Overall Adverse Events (excluding discomfort) | 14.9% | 19.9% | 0.2870[4] |
| Contrast-Related Adverse Events | 10.1% | 11.3% | 0.8522[4] |
Renal Safety
The risk of contrast-induced nephropathy (CIN) is a significant concern, especially in patients with pre-existing renal impairment. Meta-analyses have shown no significant overall difference in the risk of CIN between Iodixanol and low-osmolar contrast media, including this compound.[9] A prospective, randomized, double-blind study in patients with chronic kidney disease and diabetes mellitus undergoing coronary angiography found no significant difference between Iodixanol and this compound in the peak increase in serum creatinine or the incidence of CIN.[10] Similarly, a study on patients with chronic kidney disease undergoing CT exams concluded that the rate of CIN was similarly low for both agents.[1]
| Endpoint | This compound-370 | Iodixanol-320 | Study Population |
| Incidence of CIN | 9.8% | 11.2% | 418 patients with chronic kidney disease and diabetes undergoing coronary angiography[10] |
| Peak Increase in Serum Creatinine (mg/dL) | 0.09 | 0.10 | 418 patients with chronic kidney disease and diabetes undergoing coronary angiography[10] |
| Incidence of CIN (Relative increase in SCr ≥25%) | 4% | 4% | 153 patients with chronic kidney disease undergoing CE-MDCT[1] |
Experimental Protocols
The following provides a generalized experimental workflow for a prospective, randomized, double-blind clinical trial comparing this compound and Iodixanol for CT imaging, based on methodologies reported in the literature.[1][4][5][10]
Key Methodological Components:
-
Study Design: Prospective, randomized, double-blind, multicenter studies are the gold standard for comparing contrast agents.[4][10]
-
Patient Population: Inclusion and exclusion criteria are critical and should be clearly defined. This often includes age, specific medical conditions (e.g., renal impairment, diabetes), and contraindications to contrast media.[1][11]
-
Contrast Administration: The dose of the contrast agent is typically standardized based on iodine load (e.g., 40 gI) and administered at a controlled injection rate using a power injector.[1][7]
-
CT Imaging Parameters: Specific CT scanner protocols (e.g., tube voltage, tube current, slice thickness, gantry rotation speed) are predefined to ensure consistency across all participants.[7][12]
-
Endpoints:
-
Efficacy: Quantitative measures like Hounsfield Units (HU) in regions of interest and qualitative assessments of image quality by blinded radiologists are used.[6][13]
-
Safety: Patient-reported discomfort is often measured using a numerical rating scale.[4][8] Adverse events are systematically recorded. Renal safety is primarily assessed by measuring changes in serum creatinine levels at baseline and at 48-72 hours post-procedure to determine the incidence of CIN.[1][10]
-
Conclusion
The choice between this compound and Iodixanol for CT imaging depends on the specific clinical scenario and patient characteristics.
-
Iodixanol is the preferred agent when patient comfort is a primary concern, as its iso-osmolar nature significantly reduces sensations of heat and pain during injection.[4] This can be particularly beneficial in anxious patients or when patient movement could compromise image quality.
-
This compound , with its higher iodine concentration, may offer an advantage in achieving greater vascular enhancement , which can be crucial for detailed anatomical depiction in applications like coronary CT angiography.[2][5]
-
In terms of renal safety , current evidence suggests that there is no significant difference in the risk of contrast-induced nephropathy between the two agents, even in high-risk patient populations.[1][9][10]
Ultimately, the selection of a contrast agent should be a clinical decision that weighs the benefits of enhanced image quality against the importance of patient comfort, while considering the overall safety profile in the context of the individual patient.
References
- 1. Contrast-induced nephropathy in patients with chronic kidney disease undergoing computed tomography: a double-blind comparison of iodixanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. Avens Publishing Group - Comparison of the Effects of Iodixanol and this compound on Urine Flow, Urine Viscosity, and Glomerular Filtration in Rats [avensonline.org]
- 4. Comparison of patient comfort between iodixanol and this compound in contrast-enhanced computed tomography of the abdomen and pelvis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound-370 versus iodixanol-320 on coronary contrast, branch depiction, and heart rate variability in dual-source coronary MDCT angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the efficacy and safety of this compound-370 and iodixanol-320 in patients undergoing multidetector-row computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, Double-Blind Study Comparing Patient Comfort and Safety Between Iodixanol 320 mg I/mL and this compound 370 mg I/mL in Patients Undergoing Peripheral Arteriography - The COMFORT II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relative renal safety of iodixanol compared with low-osmolar contrast media: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nephrotoxicity of iodixanol versus this compound in patients with chronic kidney disease and diabetes mellitus undergoing coronary angiographic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing Patient Comfort and Safety Between Iodixanol and this compound in Patients Undergoing Peripheral Arteriography [ctv.veeva.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Comparison of a low-osmolar contrast medium, this compound, and an iso-osmolar contrast medium, iodixanol, in MDCT coronary angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Iopamidol vs. Ionic Contrast Agents: A Comparative Analysis of Efficacy and Safety
A comprehensive review of the available evidence indicates that Iopamidol, a non-ionic, low-osmolar contrast agent, offers a significantly better safety profile compared to high-osmolar ionic contrast agents, particularly concerning adverse drug reactions. While the efficacy in terms of image quality is generally comparable for many applications, the reduced incidence of adverse events marks a clear advantage for this compound and other non-ionic agents.
The introduction of non-ionic contrast media in the 1980s represented a significant advancement in radiological imaging, largely due to a reduction in the rate of adverse reactions experienced by patients.[1][2] Ionic contrast agents, the earlier class of media, are characterized by their higher osmolality in solution, a property linked to a greater frequency of side effects.[3]
Comparative Safety Profile
Multiple large-scale studies have consistently demonstrated a lower incidence of adverse drug reactions (ADRs) with non-ionic contrast agents like this compound compared to their ionic counterparts.
Adverse Drug Reactions:
A large multicenter study revealed a significantly lower rate of adverse effects for non-ionic agents (0.69%) compared to ionic agents (4.17%).[4] The reactions observed with ionic agents were also more severe.[4] Another major study reported that the overall prevalence of all ADRs was 12.66% for high-osmolar ionic contrast media, in stark contrast to 3.13% for low-osmolar non-ionic media.[1] Severe reactions were more than five times more frequent with ionic agents (0.22%) than with non-ionic agents (0.04%).[1]
| Adverse Reaction Rate | Ionic Contrast Agents | Non-ionic Contrast Agents (this compound) | Reference |
| Overall Adverse Effects | 4.17% | 0.69% | [4] |
| All ADRs (Large Study) | 12.66% | 3.13% | [1] |
| Severe ADRs | 0.22% | 0.04% | [1] |
| Mild Reactions | 15% | 3% | [2] |
| Moderate Reactions | 1-2% | 0.2-0.4% | [2] |
| Severe Reactions | 0.20% | 0.04% | [2] |
Nephrotoxicity:
The comparative nephrotoxicity of this compound and ionic agents has been a subject of extensive research, with some studies suggesting a benefit for non-ionic agents, although the difference is not always statistically significant, particularly in patients with normal renal function.
One study comparing this compound with the ionic agent diatrizoate found that while both agents caused a transient increase in urinary enzyme excretion (an indicator of renal tubular damage), the elevation was statistically significant only after the administration of the ionic contrast medium.[5] This suggests a lower nephrotoxic potential for this compound.[5] However, another randomized controlled trial in patients undergoing cardiac catheterization found no significant difference in the incidence of contrast-induced nephrotoxicity (defined as an increase in serum creatinine of at least 0.5 mg/dL) between this compound (8.2%) and diatrizoate (10.2%).[6][7] A similar study also concluded that the nephrotoxicity of this compound appears equivalent to that of diatrizoate and iothalamate.[8]
| Study Parameter | Ionic Contrast Agent (Diatrizoate) | Non-ionic Contrast Agent (this compound) | Reference |
| Increase in Urinary Enzymes (NAG, β-glucuronidase, γ-GT) | Statistically significant elevation of γ-GT and β-glucuronidase | No statistically significant elevation | [5] |
| Incidence of Nephrotoxicity (≥0.5 mg/dL creatinine increase) | 10.2% | 8.2% (P not significant) | [6][7] |
| Median Maximal Rise in Serum Creatinine | 18 µmol/L | 18 µmol/L (P not significant) | [6] |
Cardiovascular Effects:
In the context of cardiac angiography, studies have compared the hemodynamic and electrocardiographic changes induced by this compound and low-osmolality ionic agents like ioxaglate. One double-blind randomized study found that ioxaglate produced more marked ST-segment depression during coronary angiography compared to this compound.[9] Mild side effects such as nausea, vomiting, and urticaria were also more frequent with ioxaglate (16%) than with this compound (1%).[9]
Comparative Efficacy
The diagnostic efficacy of a contrast agent is primarily determined by its ability to provide high-quality images for accurate diagnosis. In general, studies have found the image quality produced by this compound to be comparable to that of ionic contrast agents for various applications.
One study comparing this compound with diatrizoate in peripheral angiography concluded that vessel opacification was good to excellent in all cases with this compound.[10][11] Another study in cerebral angiography found no difference in contrast quality between ioversol (a non-ionic agent) and this compound.[12] A multicenter study comparing low-concentration this compound with other low-concentration non-ionic agents for cerebral angiography found no statistically significant differences in image quality.[13]
Experimental Protocols
Study on Adverse Effects of Ionic vs. Nonionic Contrast Agents
-
Methodology: A multicenter, prospective trial was conducted. In the initial phase, 6006 consecutive patients received intravenous ionic contrast agents for urography or CT. In the subsequent phase, 7170 consecutive patients undergoing the same examinations received non-ionic contrast agents. Data on adverse effects were collected and compared between the two groups. A patient questionnaire was also used to assess patient comfort and the duration of any post-procedural symptoms.[4]
Comparative Study of Nephrotoxicity by Measurement of Urinary Enzymes
-
Methodology: This study included 21 patients with renal disease, 18 of whom had normal renal function. Patients were administered either the ionic contrast agent diatrizoate or the non-ionic agent this compound. Urine samples were collected before and at 12 and 36 hours after contrast administration. The urinary excretion of three enzymes indicative of renal tubular cell damage (N-acetyl-beta-D-glucosaminidase (NAG), beta-glucuronidase, and gamma-glutamyl transpeptidase (gamma-GT)) was measured and compared between the two groups.[5]
Randomized Controlled Trial of Nephrotoxicity in Cardiac Catheterization
-
Methodology: 443 patients undergoing cardiac catheterization were randomly assigned to receive either the non-ionic agent this compound or the ionic agent diatrizoate. Patients were stratified into low-risk and high-risk groups based on pre-existing conditions like diabetes, heart failure, or renal insufficiency. Serum creatinine levels were measured at baseline and at 24 and 48 hours post-procedure. Nephrotoxicity was defined as an increase in serum creatinine of at least 44 µmol/L (0.5 mg/dL) within 48 hours.[6]
Visualizing the Comparison
Figure 1: A high-level comparison of the clinical workflow and outcomes for ionic contrast agents versus this compound.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. The use of contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
- 5. [Nephrotoxicity of contrast media. Comparison of this compound and diatrizoate by measurement of urinary enzymes after urography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrast nephrotoxicity: a randomized controlled trial of a nonionic and an ionic radiographic contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Renal toxicity of contrast agents: this compound, iothalamate, and diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iohexol, ioxaglate and this compound in coronary angiography. A double-blind comparative study of 300 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of safety and tolerance of this compound in peripheral arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of this compound and diatrizoate in peripheral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind study comparing the safety, tolerability, and efficacy of ioversol 320 and this compound-300 in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Safety and Diagnostic Efficacy of Iohexol 240 mgI/mL, this compound 250 mgI/mL, and Iodixanol 270 mgI/mL in Cerebral Angiography: A Prospective, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Iopamidol Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the characterization of impurities in Iopamidol, a widely used non-ionic, water-soluble radiographic contrast medium.[1] This document outlines detailed experimental protocols and presents comparative performance data to aid in the selection and validation of analytical methods for quality control and drug development.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for analyzing impurities in pharmaceutical products due to its high sensitivity, specificity, and reproducibility.[1] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[2] This guide will focus on a comparative analysis of these two prominent chromatographic techniques for this compound impurity profiling.
Data Summary
The following tables summarize the quantitative performance data for HPLC and UPLC methods based on established validation parameters.
Table 1: HPLC Method Performance
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Reportable |
| Specificity | No interference from blank, placebo, or other known impurities | No co-elution |
| Robustness | Unaffected by minor variations in method parameters | Consistent results |
Table 2: UPLC Method Performance
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.0% - 101.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.005 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | Reportable |
| Specificity | No interference from blank, placebo, or other known impurities | No co-elution |
| Robustness | Unaffected by minor variations in method parameters | Consistent results |
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of this compound impurities are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantification of this compound and its related substances.[1]
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 250 mm[3]
-
Mobile Phase: Gradient of an aqueous phase and an organic modifier[3]
-
Flow Rate: 1.0 - 1.5 mL/min[3]
-
Detection: UV at 240 nm[3]
-
Injection Volume: 20 µL[3]
Solution Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration.[1]
-
Sample Solution: Dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.[1]
-
Impurity Stock Solutions: Prepare individual stock solutions of known this compound impurities in the mobile phase.[1]
-
Spiked Sample Solution: To assess accuracy, add known amounts of impurity stock solutions to the sample solution.[1]
Ultra-Performance Liquid Chromatography (UPLC) Protocol
The primary advantage of UPLC over traditional HPLC is its ability to deliver faster analysis times, superior resolution, and enhanced sensitivity, achieved by using columns with sub-2 µm particles at higher pressures.[2]
Chromatographic Conditions:
-
Column: C18, sub-2 µm particle size
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 2 - 5 µL
Solution Preparation:
Solution preparation for UPLC analysis follows the same principles as for HPLC, with concentrations adjusted for the higher sensitivity of the UPLC system.
Method Validation and Forced Degradation
The validation of an analytical method ensures its suitability for the intended purpose.[1] Forced degradation studies are a critical component of this process, helping to identify potential degradation products and demonstrate the stability-indicating nature of the method.[4]
Forced Degradation Protocol
Forced degradation studies for this compound typically involve the following stress conditions:
-
Acid Hydrolysis: Treat the this compound sample with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH before injection.[5][6]
-
Base Hydrolysis: Treat the this compound sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl before injection.[5][6]
-
Oxidative Degradation: Treat the this compound sample with a suitable oxidizing agent (e.g., hydrogen peroxide).
-
Photolytic Degradation: Expose the this compound sample (in solid state and in solution) to UV light (254 nm) and visible light for an extended period (e.g., 7 days).[5]
-
Thermal Degradation: Expose the this compound sample to elevated temperatures.
The analytical method is considered stability-indicating if all degradation products are well-resolved from the this compound peak and from each other.[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for method validation and the logical relationship of forced degradation studies.
Caption: Workflow for the validation of an analytical method for impurity quantification.
Caption: Logical relationship of a forced degradation study in method validation.
References
A Comparative Guide: Iopamidol Versus Diatrizoate in Peripheral Angiography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two iodinated contrast agents, iopamidol and diatrizoate, for use in peripheral angiography studies. The information presented is based on published experimental data to assist researchers and clinicians in making informed decisions regarding the selection of contrast media.
Executive Summary
Peripheral angiography is a crucial diagnostic imaging technique for visualizing the blood vessels of the extremities. The choice of contrast agent is a critical factor that can influence image quality, patient comfort, and the overall safety of the procedure. This guide focuses on the comparative performance of this compound, a second-generation, non-ionic, low-osmolar contrast medium, and diatrizoate, a first-generation, ionic, high-osmolar contrast medium.
Experimental evidence consistently demonstrates that this compound is associated with significantly lower incidences of patient discomfort, including pain and heat sensations, compared to diatrizoate.[1][2][3] Furthermore, studies suggest that this compound has a more favorable safety profile, with less pronounced hemodynamic disturbances. This is largely attributed to its lower osmolality, which minimizes the physiological impact upon injection. While both agents can provide excellent radiographic quality, the improved patient tolerance of this compound can be advantageous in preventing patient movement and subsequent image degradation.
Physicochemical Properties
The fundamental differences in the clinical performance of this compound and diatrizoate are rooted in their distinct physicochemical properties. Diatrizoate is an ionic monomer that dissociates in solution, leading to a high osmolality. In contrast, this compound is a non-ionic monomer that does not dissociate, resulting in a significantly lower osmolality for a comparable iodine concentration.
| Property | This compound | Diatrizoate Meglumine |
| Molecular Weight | 777.1 g/mol [4] | 809.13 g/mol [5] |
| Molecular Formula | C17H22I3N3O8[4] | C18H26I3N3O9[5] |
| Osmolality (mOsm/kg water) at 300 mg I/mL | ~616 | ~1500 |
| Viscosity (cP) at 37°C for ~300 mg I/mL | ~4.7 | ~4.1 |
| Ionicity | Non-ionic | Ionic |
Comparative Performance Data
Clinical studies have repeatedly demonstrated the superiority of this compound over diatrizoate in terms of patient tolerance during peripheral angiography.
Patient Discomfort: Pain and Heat Sensation
A consistent finding across multiple randomized, double-blind clinical trials is the significant reduction in pain and heat sensation experienced by patients receiving this compound compared to diatrizoate.
| Study | Assessment Method | This compound Group | Diatrizoate Group | Key Finding |
| Fletcher EW, 1982 | Subjective reporting of pain and heat | Less pain and heat reported | More pain and heat reported | This compound was better tolerated. |
| Widrich WC, et al., 1983 | Objective signs and subjective feelings of pain and heat | Significantly less discomfort | This compound is safe and causes significantly less patient discomfort.[3] | |
| Kallehauge HE & Praestholm J, 1982 | Patient discomfort assessment | Significantly reduced pain and discomfort | This compound was found to be superior.[2] |
Hemodynamic Effects
The high osmolality of diatrizoate can induce more pronounced hemodynamic changes compared to the low-osmolar this compound.
| Study | Hemodynamic Parameter | This compound Group | Diatrizoate Group | Key Finding |
| Kallehauge HE & Praestholm J, 1982 | Aortic blood pressure and pulse rate | Slight to moderate alterations | Slight to moderate alterations | Hemodynamic influence of this compound was significantly less pronounced.[2] |
Experimental Protocols
The following sections detail the methodologies employed in key comparative studies to ensure transparency and aid in the critical evaluation of the presented data.
Study Design for Patient Discomfort Assessment
A common experimental design to compare patient discomfort between this compound and diatrizoate is a randomized, double-blind, parallel-group clinical trial.
Caption: Workflow of a comparative clinical trial.
-
Patient Selection: Patients scheduled for peripheral angiography meeting specific inclusion and exclusion criteria are enrolled after providing informed consent.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or diatrizoate. To minimize bias, both the patient and the administering physician are blinded to the contrast agent used.
-
Contrast Administration: A standardized protocol for the volume and injection rate of the contrast medium is followed for all patients.
-
Data Collection:
-
Pain Assessment: Immediately following the injection, patients are asked to rate the intensity of any pain experienced using a Visual Analog Scale (VAS). The VAS is a 100 mm line where 0 mm represents "no pain" and 100 mm represents the "worst imaginable pain."
-
Heat Sensation: Patients are also asked to describe the sensation of heat using a categorical scale (e.g., none, mild, moderate, severe).
-
Hemodynamic Monitoring: Blood pressure and heart rate are recorded at baseline and at specified intervals following the injection.
-
Radiographic Quality Assessment
The diagnostic quality of the angiograms is typically assessed by at least two independent radiologists who are blinded to the contrast agent used. A scoring system is often employed to evaluate the opacification and delineation of the arterial anatomy.
Signaling Pathways and Logical Relationships
The differing physiological responses to this compound and diatrizoate can be attributed to their interaction with biological systems at a molecular and cellular level, primarily driven by osmolality.
Caption: Osmolality's impact on physiological effects.
The high osmolality of diatrizoate leads to a greater osmotic shift of water from red blood cells and the vascular endothelium, which is thought to be a primary cause of the pain and heat sensation. This osmotic effect also contributes to vasodilation and subsequent changes in blood pressure and heart rate. The lower osmolality of this compound results in a significantly attenuated version of these effects, leading to improved patient comfort and hemodynamic stability.
Conclusion
The available evidence strongly supports the use of the non-ionic, low-osmolar contrast agent this compound over the ionic, high-osmolar agent diatrizoate in peripheral angiography studies. The primary advantages of this compound include a significant reduction in patient discomfort and a more stable hemodynamic profile, without compromising diagnostic image quality. For researchers and drug development professionals, the choice of a better-tolerated contrast agent can lead to higher quality data by minimizing motion artifacts and improving patient compliance in clinical trials.
References
- 1. A comparison of this compound and diatrizoate in peripheral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new nonionic contrast medium in peripheral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and meglumine diatrizoate: comparison of effects on patient discomfort during aortofemoral arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Diatrizoate Meglumine | CAS#:131-49-7 | Chemsrc [chemsrc.com]
A Comparative Analysis of Ioversol and Iopamidol in Cerebral Angiography: A Double-Blind Study Review
In a key double-blind clinical trial, the nonionic, water-soluble contrast medium Ioversol (specifically Ioversol 320) was compared with Iopamidol-300 for its safety, tolerability, and efficacy in patients undergoing cerebral angiography. This comparison guide synthesizes the findings from this study and other relevant research to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The primary study involved 60 patients undergoing cerebral angiography, where the performance of Ioversol 320 was directly compared to that of this compound-300. While the full quantitative data from this specific study is not publicly available, the abstract and related studies allow for a qualitative and partially quantitative comparison.
| Parameter | Ioversol 320 | This compound-300 | Key Findings |
| Contrast Quality | No difference | No difference | Both agents provided comparable diagnostic image quality. |
| Neurologic Status | No difference | No difference | No significant changes in neurologic status were observed with either agent. |
| Liver Tolerance | No difference | No difference | Both contrast media were equally well-tolerated by the liver. |
| Kidney Tolerance | No difference | No difference | Renal tolerance was similar for both Ioversol and this compound. |
| Patient Sensation of Heat | Significantly less heat perceived | More heat perceived | Patients receiving Ioversol 320 reported a significantly lower sensation of heat upon injection compared to those who received this compound-300. |
| Adverse Events (General) | Favorable safety profile | Favorable safety profile | Both are considered to have a good safety profile for cerebral angiography. |
Experimental Protocols
The pivotal study comparing Ioversol 320 and this compound-300 in cerebral angiography was designed as a controlled, double-blind clinical trial.
Study Design:
-
Randomization: 60 patients scheduled for cerebral angiography were randomly assigned to one of two groups.
-
Blinding: Both the patients and the administering physicians were blinded to the contrast agent being used.
-
Intervention: One group received Ioversol 320, and the other received this compound-300.
-
Endpoints: The primary endpoints for comparison were the safety, general and local tolerance, and the quality of the resulting angiographic images.
Methodology:
-
Patient Selection: Patients requiring cerebral angiography for diagnostic purposes were recruited for the study.
-
Contrast Administration: The assigned contrast medium (Ioversol 320 or this compound-300) was administered via intra-arterial injection.
-
Imaging: Cerebral angiography was performed using standard radiographic techniques to visualize the cerebral vasculature.
-
Data Collection:
-
Image Quality: The quality of the angiograms was assessed to ensure diagnostic efficacy.
-
Safety and Tolerance:
-
General Tolerance: Neurologic status, as well as liver and kidney function, were monitored and compared between the two groups.
-
Local Tolerance: Patients' subjective experience of heat at the injection site was recorded and compared.
-
-
Experimental Workflow
The following diagram illustrates the logical workflow of the double-blind study comparing Ioversol and this compound in cerebral angiography.
Head-to-head comparison of low-osmolar contrast agents in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of widely used low-osmolar contrast agents. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways and workflows, this document aims to inform the selection of appropriate contrast agents for research and development applications.
Key Comparisons:
-
Iohexol vs. Iodixanol: A detailed analysis of nephrotoxicity in a preclinical model of contrast-induced acute kidney injury.
-
Iopamidol vs. Ioversol: A summary of comparative in vitro and in vivo studies.
Iohexol vs. Iodixanol: A Preclinical Nephrotoxicity Study
A robust head-to-head comparison of the low-osmolar contrast medium (LOCM) iohexol and the iso-osmolar contrast medium (IOCM) iodixanol was conducted in a rat model of contrast-induced acute kidney injury (CI-AKI). The study revealed significant differences in the nephrotoxic profiles of these two agents.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study comparing the effects of iohexol and iodixanol in a 5/6 nephrectomy rat model with 48-hour dehydration.
| Parameter | Iohexol Group | Iodixanol Group | Control Group | P-value (Iohexol vs. Iodixanol) | Citation |
| Renal Function | |||||
| Serum Creatinine (mg/dL) | 1.8 ± 0.3 | 1.3 ± 0.2 | 0.8 ± 0.1 | < 0.01 | [1] |
| Blood Urea Nitrogen (mg/dL) | 58.8 ± 8.4 | 44.8 ± 5.6 | 25.2 ± 2.8 | < 0.01 | [1] |
| Renal Tissue Damage | |||||
| Tubular Injury Score | Severe | Moderate to Severe | Minimal | Significant | [1] |
| Intrarenal Hypoxia | |||||
| Hypoxic Area (%) | Significantly Higher | Lower | Baseline | < 0.01 | [1] |
| Apoptosis | |||||
| TUNEL-positive cells (%) | 18.3 ± 4.1 | 11.2 ± 2.9 | Minimal | < 0.01 | [1] |
Data are presented as mean ± standard deviation.
Experimental Protocol: Contrast-Induced Acute Kidney Injury Rat Model[1]
This study utilized a well-defined preclinical model to induce and evaluate CI-AKI.
Animal Model: Male Sprague-Dawley rats (180–200 g) were used. A 5/6 nephrectomy (NE) was performed by removing the right kidney and resecting two-thirds of the left kidney to induce chronic kidney disease, a predisposing factor for CI-AKI. The experiments were conducted six weeks after the 5/6 NE surgery.
Induction of CI-AKI:
-
Dehydration: Rats were deprived of water for 48 hours prior to contrast medium administration.
-
Contrast Administration: Rats were administered either iohexol (350 mg iodine/mL) or iodixanol (320 mg iodine/mL) at a dose of 10 mL/kg body weight.
Endpoint Measurements:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels were measured to assess kidney function.
-
Histopathology: Kidney tissue was collected for histological examination to evaluate the extent of tubular injury.
-
Intrarenal Hypoxia: Specific staining techniques were used to quantify the area of hypoxia within the kidney tissue.
-
Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed to identify and quantify apoptotic renal tubular cells.
Signaling Pathway: Intrinsic Apoptosis in Renal Cells
Low-osmolar contrast media can induce direct cytotoxicity in renal tubular cells, leading to apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of specific caspases and is regulated by the Bcl-2 family of proteins.
References
A Comparative Analysis of Patient Tolerance: Iopamidol vs. Ioversol
In the landscape of radiological imaging, the choice of contrast media is pivotal to ensuring both diagnostic accuracy and patient comfort. Among the low-osmolar non-ionic contrast agents, Iopamidol and Ioversol are frequently utilized. This guide provides a comparative study of patient tolerance for these two agents, drawing upon experimental data from various clinical applications.
Quantitative Comparison of Patient Tolerance
The following table summarizes the key findings from comparative studies regarding adverse events, patient-reported discomfort, and hemodynamic effects.
| Parameter | This compound | Ioversol | Study Context | Key Findings | Source |
| Overall Adverse Events | Incidence of 2.2% in one CT study. | Incidence of 1.8% in the same CT study. | Computed Tomography (CT) | Ioversol showed a slightly lower incidence of acute adverse reactions in this study. | [1][2] |
| Patient Discomfort (Heat) | Significantly higher perception of heat. | Significantly lower perception of heat. | Cerebral Angiography | Patients receiving Ioversol reported significantly less heat sensation. | [3] |
| Patient Discomfort (Pain) | One patient reported mild injection pain. | No injection pain reported in the same study. | Computed Body Tomography | Both agents were generally well-tolerated with minimal pain. | [4] |
| Hemodynamic Changes | Indistinguishable from Ioversol; less disturbance than diatrizoate. | Indistinguishable from this compound; less disturbance than diatrizoate. | Cardiac Angiography | Both this compound and Ioversol demonstrated a favorable hemodynamic profile compared to high-osmolar agents. | [5] |
| Nausea | One coincidental case reported. | No cases reported. | Computed Body Tomography | Both agents showed a very low incidence of nausea. | [4] |
| Image Quality | Rated as good or excellent. | Rated as good or excellent. | Computed Body Tomography | Both agents provided high-quality diagnostic images. | [4] |
| Diagnostic Efficacy | Equivalent to Ioversol 300. | Equivalent to this compound 370. | Intravenous Pyelography | Both agents were found to be of satisfactory diagnostic value. | [6] |
Experimental Methodologies
The clinical comparisons of this compound and Ioversol have been conducted across various imaging modalities, each with specific protocols to assess patient tolerance and diagnostic efficacy.
1. Double-Blind, Randomized Controlled Trials:
A prevalent methodology in these comparative studies is the double-blind, randomized trial design. This approach minimizes bias by ensuring that neither the patient nor the administering physician is aware of the specific contrast agent being used.
-
Patient Population: Patients selected for these studies are typically those requiring contrast-enhanced imaging procedures such as computed tomography (CT), angiography, or intravenous pyelography.[3][4][6]
-
Randomization: Patients are randomly assigned to receive either this compound or Ioversol.
-
Blinding: The contrast media are prepared in identical syringes, masking the identity of the agent.
-
Data Collection:
-
Adverse Events: All emergent adverse events are systematically recorded during and after the procedure. This includes the type, severity, and duration of the event.
-
Patient-Reported Outcomes: Subjective measures of discomfort, such as sensations of heat and pain, are often collected using a standardized scale.[3][4]
-
Hemodynamic Monitoring: Key vital signs, including blood pressure, heart rate, and respiration rate, are monitored before and after the administration of the contrast agent.[4][5]
-
Image Quality: Radiologists, blinded to the contrast agent used, assess the quality of the diagnostic images.[3][4]
-
2. In Vitro and Animal Studies:
Preclinical studies provide foundational data on the physicochemical properties and initial safety profiles of contrast agents. These studies have compared this compound and Ioversol on parameters such as hydrophilicity, coagulation time, and acute toxicity, with one study indicating this compound was superior in most of these preclinical tests.[7]
Visualizing the Comparison
To better understand the experimental process and the comparative logic, the following diagrams are provided.
Conclusion
Both this compound and Ioversol are well-tolerated low-osmolar, non-ionic contrast agents that provide excellent diagnostic image quality.[4] The choice between the two may be guided by specific clinical considerations and patient history. While both agents have a low incidence of adverse effects, studies suggest that Ioversol may be associated with a lower sensation of heat during injection.[3] Hemodynamic stability is comparable between the two agents, and both represent a significant improvement in patient tolerance over older, high-osmolar contrast media.[5] The incidence of acute adverse reactions may be reduced in younger patients by using this compound, iohexol and ioversol.[1] Ultimately, the selection of a contrast agent should be based on a comprehensive assessment of the patient's risk factors and the specific requirements of the imaging procedure.
References
- 1. Are there any differences in acute adverse reactions among five low-osmolar non-ionic iodinated contrast media? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Safety of Seven Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind study comparing the safety, tolerability, and efficacy of ioversol 320 and this compound-300 in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized double-blind trial of ioversol and this compound in contrast-enhanced computed body tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic and electrocardiographic effects of ioversol during cardiac angiography. Comparison with this compound and diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Evaluation of efficacy and tolerability of ioversol in intravenous urography. A comparative double-blind study versus this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and ioversol in vitro and in animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Iopamidol: A Guide for Laboratory Professionals
Proper disposal of Iopamidol, a nonionic, low-osmolar iodinated contrast agent, is critical for ensuring laboratory safety and environmental protection.[1] Improper disposal can lead to the contamination of water systems and soil, with studies detecting this compound in surface waters.[2][3][4] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety and environmental regulations.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][5] It is crucial to note that state and local regulations may be more stringent than federal laws.[3] A primary principle of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[5][6]
Core Disposal Principle: Avoid Drain Disposal
Under no circumstances should unused or expired this compound be disposed of via sinks or drains. This practice contributes directly to the contamination of aquatic ecosystems.[3][4] this compound is classified as slightly hazardous to water, and its release into sewage systems should be prevented.[7]
Standard Operating Procedure for this compound Disposal
This step-by-step guide outlines the recommended procedure for handling and disposing of this compound waste in a laboratory or clinical setting.
1. Personal Protective Equipment (PPE)
-
Before handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]
2. Segregation and Collection of Waste
-
Immediately designate any unused, partially used, or expired vials of this compound as "waste."
-
Collect this waste in a designated, sealed, and clearly labeled waste container. The container should be robust and leak-proof. Do not mix this compound waste with other chemical or biological waste streams unless permitted by your institution's waste management plan.
3. Evaluation of Disposal Pathways
-
Consult your institution's Environmental Health & Safety (EHS) department to determine the approved disposal pathway. The primary options are:
-
Manufacturer Recycling Programs: Some manufacturers offer take-back or recycling programs for unused contrast media.[10][11] This is the most environmentally friendly option and should be explored first.
-
Licensed Waste Management Service: The most common method is to transfer the waste to a licensed contractor specializing in pharmaceutical or hazardous waste disposal.[9] These services ensure the waste is treated and disposed of in compliance with all regulations, typically via incineration.
-
4. Spill Management
-
In the event of a spill, ensure the area is well-ventilated.[9]
-
Wear appropriate PPE to avoid personal contact with the substance.[8]
-
Absorb the spill using a non-combustible absorbent material such as sand, diatomite, or vermiculite.[9]
-
Carefully collect the absorbent material and place it into a suitable, labeled container for disposal.[8][9]
-
Decontaminate the spill area according to your laboratory's protocols.[9]
-
Do not wash spillages into the drainage system.[8]
Quantitative Data: this compound Toxicity
While not classified as acutely hazardous, this compound presents potential health effects and its environmental presence is documented. The following table summarizes key toxicity data.
| Metric | Value | Species | Source |
| Environmental Detection | Up to 1,650 parts per trillion (ppt) | N/A | Streams[2] |
| Oral LD50 | >49,000 mg/kg | Rat | [8] |
| Intravenous LD50 | 22,044 mg/kg | Rat | [8] |
| Intravenous LD50 | 33,000 mg/kg | Mouse | [8] |
| Intravenous LD50 | 35,000 mg/kg | Dog | [8] |
| LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
This compound Disposal Decision Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. health.state.mn.us [health.state.mn.us]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. spectrumxray.com [spectrumxray.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. dykema.com [dykema.com]
- 7. bracco.com [bracco.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. medline.com [medline.com]
- 10. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 11. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
